3-Ethynyltetrahydrofuran
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAJZHXJKUOHJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100987-19-6 | |
| Record name | 3-ethynyloxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-Ethynyltetrahydrofuran from But-3-yne-1,2-diol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for the preparation of 3-ethynyltetrahydrofuran from the starting material but-3-yne-1,2-diol. Due to the absence of a direct, one-pot conversion in the current literature, a multi-step approach is outlined, drawing upon established methodologies for selective protection, activation, intramolecular cyclization, and deprotection. The described protocols are based on analogous transformations and provide a robust framework for the successful synthesis of the target molecule.
Proposed Synthetic Pathway
The synthesis of this compound from but-3-yne-1,2-diol can be envisioned through a four-step sequence. This strategy focuses on differentiating the two hydroxyl groups of the starting diol to facilitate a regioselective intramolecular etherification.
The proposed pathway is as follows:
-
Selective Monoprotection: The primary hydroxyl group of but-3-yne-1,2-diol is selectively protected to prevent its participation in the subsequent cyclization step.
-
Activation of the Secondary Hydroxyl Group: The remaining free secondary hydroxyl group is converted into a good leaving group, typically a tosylate, to facilitate nucleophilic attack.
-
Intramolecular Cyclization: The protected intermediate undergoes an intramolecular SN2 reaction (a Williamson ether synthesis) to form the tetrahydrofuran ring.
-
Deprotection: The protecting group is removed to yield the final product, this compound.
An alternative, more direct but potentially lower-yielding approach involves a direct acid-catalyzed cyclization, which will also be discussed.
Experimental Protocols and Data
This section provides detailed experimental methodologies for each step of the proposed synthesis. The protocols are adapted from established procedures for similar substrates.
Step 1: Selective Monoprotection of But-3-yne-1,2-diol
The selective protection of the primary hydroxyl group over the secondary one is crucial. Sterically hindered protecting groups are often employed to achieve this selectivity. A commonly used protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) group.
Experimental Protocol:
To a solution of but-3-yne-1,2-diol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (1.1 eq) followed by the dropwise addition of tert-butyldimethylsilyl chloride (TBDMSCl) (1.05 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the monotected diol.
Quantitative Data for Monoprotection (Analogous Reactions):
| Protecting Group | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBDMS | 1,2-Hexanediol | TBDMSCl, Et3N | DCM | 0 to rt | 16 | 85 | Analogous Procedure |
| THP | 1,4-Butanediol | DHP, CSA | THF | rt | 0.1-0.2 | ~50-60 | [1][2] |
Step 2: Activation of the Secondary Hydroxyl Group (Tosylation)
The free secondary hydroxyl group of the monoprotected diol is then activated by converting it into a tosylate.
Experimental Protocol:
To a solution of the monoprotected but-3-yne-1,2-diol (1.0 eq) in anhydrous DCM at 0 °C is added triethylamine (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). p-Toluenesulfonyl chloride (TsCl) (1.2 eq) is then added portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude tosylate is used in the next step without further purification.
Quantitative Data for Tosylation (Analogous Reactions):
| Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Monoprotected 1,2-diol | TsCl, Et3N, DMAP | DCM | 0 to rt | 4-6 | >90 | General Protocol |
Step 3: Intramolecular Cyclization (Williamson Ether Synthesis)
The tosylated intermediate is then cyclized under basic conditions to form the tetrahydrofuran ring.
Experimental Protocol:
The crude tosylate from the previous step is dissolved in anhydrous tetrahydrofuran (THF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) is added portionwise at 0 °C. The reaction mixture is then heated to reflux for 4-8 hours. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Quantitative Data for Intramolecular Cyclization (Analogous Reactions):
| Substrate Type | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Hydroxy tosylate | NaH | THF | reflux | 4-8 | 70-90 | [3] |
Step 4: Deprotection
The final step is the removal of the silyl protecting group to yield this compound.
Experimental Protocol:
To a solution of the protected this compound (1.0 eq) in THF is added a solution of tetrabutylammonium fluoride (TBAF) (1 M in THF, 1.2 eq). The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Deprotection (Analogous Reactions):
| Protecting Group | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBDMS | TBAF | THF | rt | 2-4 | >95 | General Protocol |
Alternative Route: Acid-Catalyzed Cyclization
A more direct, though likely less selective, method for the synthesis of substituted tetrahydrofurans is the acid-catalyzed dehydration of diols. For but-3-yne-1,2-diol, this reaction could potentially lead to the desired product, but may also result in the formation of furan derivatives through subsequent elimination.
Conceptual Protocol:
But-3-yne-1,2-diol is heated in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) or a strong acid ion-exchange resin. The reaction would proceed via protonation of one of the hydroxyl groups, followed by intramolecular attack of the other hydroxyl group and subsequent dehydration. Careful control of reaction conditions, such as temperature and reaction time, would be critical to favor the formation of the tetrahydrofuran ring over the furan by-product.
Visualizations
Logical Workflow Diagram
Caption: Proposed multi-step synthesis of this compound.
Reaction Mechanism: Intramolecular Cyclization
Caption: Mechanism of the intramolecular Williamson ether synthesis.
Conclusion
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of this compound from but-3-yne-1,2-diol. The multi-step approach involving protection, activation, cyclization, and deprotection is based on well-established organic transformations and offers a high probability of success. The provided experimental protocols, adapted from analogous reactions, serve as a detailed starting point for researchers in the field. Further optimization of reaction conditions for the specific substrate is recommended to maximize yields and purity of the desired product. The alternative acid-catalyzed route, while more direct, requires careful investigation to control selectivity.
References
Synthesis of 3-Ethynyltetrahydrofuran via Intramolecular Cyclization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Ethynyltetrahydrofuran is a valuable heterocyclic building block in medicinal chemistry and materials science, incorporating a reactive ethynyl group for further functionalization. While the direct synthesis of this specific molecule via intramolecular cyclization is not extensively documented in publicly available literature, this technical guide outlines a plausible and robust synthetic strategy based on well-established principles of organic chemistry. This document provides a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound, alongside projected quantitative data and visual representations of the reaction pathway and experimental workflow to aid in its practical implementation. The proposed route involves the acid-catalyzed dehydration and cyclization of a suitable precursor, 3-ethynyl-1,4-butanediol.
Introduction
The tetrahydrofuran (THF) moiety is a prevalent scaffold in numerous natural products and pharmaceuticals, valued for its favorable physicochemical properties. The incorporation of an ethynyl group at the 3-position of the THF ring offers a versatile handle for a wide array of chemical transformations, including click chemistry, Sonogashira coupling, and various addition reactions. This functional group makes this compound a highly attractive intermediate for the synthesis of complex molecular architectures in drug discovery and development.
This guide details a proposed synthetic route to this compound through the intramolecular cyclization of 3-ethynyl-1,4-butanediol, a method analogous to the industrial synthesis of unsubstituted tetrahydrofuran from 1,4-butanediol.[1]
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed via an acid-catalyzed intramolecular dehydration of 3-ethynyl-1,4-butanediol. In this proposed mechanism, a protic acid protonates one of the hydroxyl groups, which then leaves as a water molecule to form a carbocation. The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered tetrahydrofuran ring. A final deprotonation step regenerates the acid catalyst and yields the desired this compound.
Caption: Proposed reaction pathway for the synthesis of this compound.
Experimental Protocols
The following is a detailed, hypothetical experimental protocol for the synthesis of this compound based on analogous acid-catalyzed cyclization reactions.
Synthesis of this compound from 3-Ethynyl-1,4-butanediol
-
Materials:
-
3-Ethynyl-1,4-butanediol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethynyl-1,4-butanediol (1.0 eq).
-
Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-5 mol%) or p-toluenesulfonic acid.
-
Heat the reaction mixture to a temperature sufficient to promote cyclization while minimizing side reactions (e.g., 80-120 °C). The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether or dichloromethane.
-
Carefully neutralize the acid catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine to remove any remaining aqueous residues.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Data Presentation
The following table summarizes the projected quantitative data for the proposed synthesis of this compound. These values are estimates based on typical yields and purities for similar chemical transformations.
| Parameter | Projected Value | Notes |
| Yield | 75-85% | Based on analogous acid-catalyzed cyclizations of diols. |
| Purity | >95% | After fractional distillation. |
| Boiling Point | Estimated 120-130 °C | At atmospheric pressure. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.0-3.6 (m, 4H, -CH₂-O-), 3.0-2.8 (m, 1H, -CH-C≡), 2.1 (t, 1H, ≡C-H) | Predicted chemical shifts. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 83-81 (≡C-H), 72-70 (-C≡), 69-67 (-CH₂-O-), 35-33 (-CH-C≡) | Predicted chemical shifts. |
| IR (neat) | ν (cm⁻¹): ~3300 (≡C-H stretch), ~2120 (C≡C stretch), ~1080 (C-O-C stretch) | Characteristic vibrational frequencies. |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of this compound via intramolecular cyclization. The proposed acid-catalyzed dehydration of 3-ethynyl-1,4-butanediol represents a logical and feasible approach based on established chemical principles. The detailed experimental protocol, projected data, and visual workflows are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling them to pursue the synthesis of this important building block. Further experimental validation is recommended to optimize the reaction conditions and confirm the projected outcomes.
References
Purifying 3-Ethynyltetrahydrofuran: An In-depth Technical Guide to Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification of 3-Ethynyltetrahydrofuran using column chromatography, a fundamental technique in synthetic chemistry. Due to the absence of a standardized, publicly available protocol for this specific compound, this document outlines a robust, generalized methodology based on established chromatographic principles and purification strategies for structurally related molecules such as functionalized tetrahydrofurans and terminal alkynes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, prized for its reactive ethynyl group and tetrahydrofuran core. Its utility, however, is contingent on its purity. Column chromatography is the most common and effective method for purifying this compound on a laboratory scale. This technique separates molecules based on their differential adsorption to a stationary phase while being carried by a mobile phase through a column. For this compound, a compound of moderate polarity, silica gel is the preferred stationary phase. The selection of an appropriate mobile phase is critical for achieving optimal separation from impurities.
Principles of Separation and Method Development
The purification of this compound by column chromatography relies on the polarity difference between the target molecule and any present impurities. The ether oxygen and the terminal alkyne give the molecule a moderate polarity. Potential impurities, depending on the synthetic route, could include starting materials (e.g., 3-hydroxytetrahydrofuran), byproducts, or residual solvents.
A successful separation is typically developed using Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired product.[1] This Rf value generally translates to an effective elution profile in column chromatography.
Quantitative Data Summary
| Stationary Phase | Mobile Phase (Solvent System) | Expected Rf of this compound | Potential Impurities Eluting Before | Potential Impurities Eluting After |
| Silica Gel (60 Å, 230-400 mesh) | Hexane:Ethyl Acetate (9:1 to 7:3 v/v) | 0.25 - 0.40 | Less polar byproducts, residual non-polar solvents | 3-Hydroxytetrahydrofuran, more polar byproducts |
| Silica Gel (60 Å, 230-400 mesh) | Petroleum Ether:Diethyl Ether (8:2 to 6:4 v/v) | 0.30 - 0.45 | Less polar byproducts | More polar starting materials or byproducts |
| Alumina (neutral, Brockmann I) | Dichloromethane:Hexane (1:1 to 7:3 v/v) | 0.20 - 0.35 | Non-polar hydrocarbons | Polar impurities |
Detailed Experimental Protocol
This protocol outlines the steps for the purification of crude this compound using flash column chromatography with silica gel.
Materials:
-
Crude this compound
-
Silica gel (flash grade, 230-400 mesh)
-
Solvents (TLC and chromatography grade): Hexane, Ethyl Acetate
-
Glass chromatography column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate (start with a 9:1 ratio).
-
Visualize the plate under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Adjust the solvent ratio until the spot corresponding to the product has an Rf value between 0.25 and 0.35.
-
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen mobile phase (the solvent system determined by TLC).
-
Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, avoiding disturbance of the top layer.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).
-
Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.
-
Continuously add fresh mobile phase to the top of the column to prevent it from running dry.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizing the Workflow and Potential Impurities
The following diagrams illustrate the experimental workflow for purification and a hypothetical pathway for the formation of a common impurity.
Caption: Experimental workflow for the purification of this compound.
Caption: Potential formation of an impurity during synthesis.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Ethynyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynyltetrahydrofuran. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents a predicted dataset based on the analysis of structurally similar compounds and established NMR principles. This document also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for small organic molecules like this compound, intended to aid researchers in their own analytical endeavors.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the known spectral data of 3-substituted tetrahydrofuran derivatives and the typical chemical shifts for ethynyl groups. The numbering convention used for the assignments is illustrated in Figure 1.
Figure 1. Structure and numbering of this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1' | ~2.1 - 2.3 | d | ~2.5 |
| H-2 (axial & equatorial) | ~3.8 - 4.0 | m | - |
| H-3 | ~2.8 - 3.0 | m | - |
| H-4 (axial & equatorial) | ~1.9 - 2.2 | m | - |
| H-5 (axial & equatorial) | ~3.6 - 3.8 | m | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | ~70 - 75 |
| C-2' | ~80 - 85 |
| C-2 | ~68 - 72 |
| C-3 | ~35 - 40 |
| C-4 | ~30 - 35 |
| C-5 | ~65 - 69 |
Experimental Protocols
A standardized and meticulously followed experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details the recommended methodology for the preparation and analysis of a sample of this compound.
Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid spectral interference from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules.[1] Other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may be used depending on the compound's solubility.[2]
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]
-
Procedure:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent containing TMS.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[2][3]
-
Cap the NMR tube securely.
-
NMR Data Acquisition
These steps are to be performed by a trained operator on a modern NMR spectrometer (e.g., 400 MHz or higher).
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, which is essential for sharp resonance signals.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is crucial for accurate integration in quantitative NMR.
-
Number of Scans: For a sample with sufficient concentration, 8-16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is manually phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The spectrum is referenced by setting the TMS signal to 0.00 ppm.
-
Integration: The area under each peak is integrated to determine the relative number of protons.
-
Peak Picking: The chemical shift of each peak is identified and reported in ppm.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key workflows in NMR spectroscopy.
References
FT-IR Analysis of the Ethynyl Group in 3-Ethynyltetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ethynyl group in 3-ethynyltetrahydrofuran using Fourier-Transform Infrared (FT-IR) spectroscopy. It details the characteristic vibrational modes, expected spectral data, and a comprehensive experimental protocol for acquiring high-quality FT-IR spectra. This guide is intended to assist researchers in identifying and characterizing this important functional group within a heterocyclic framework, which is a common structural motif in medicinal chemistry and materials science.
Introduction to FT-IR Spectroscopy of Alkynes
FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For terminal alkynes, such as the ethynyl group in this compound, FT-IR spectroscopy provides distinct and characteristic absorption bands that allow for unambiguous identification.
The primary vibrational modes of interest for the ethynyl group (–C≡C–H) are:
-
≡C–H Stretching: A sharp, strong absorption band typically found in a relatively uncongested region of the spectrum.
-
C≡C Stretching: A weaker absorption band, the intensity of which is greater for terminal alkynes compared to internal alkynes.
-
≡C–H Bending: A broad and strong absorption that occurs in the fingerprint region of the spectrum.
The presence of the tetrahydrofuran (THF) ring also contributes to the overall FT-IR spectrum, primarily through C-H and C-O-C stretching and bending vibrations. Understanding these absorptions is crucial for a complete spectral interpretation.
Expected FT-IR Data for this compound
While a definitive experimental spectrum for this compound is not publicly available, the expected absorption frequencies for its key functional groups can be reliably predicted based on extensive spectroscopic data for terminal alkynes and cyclic ethers. The electron-withdrawing nature of the oxygen atom in the THF ring can slightly influence the electron density of the ethynyl group, potentially causing minor shifts in the absorption frequencies compared to simple alkyl alkynes.[1]
The following table summarizes the anticipated FT-IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| ~3300 | ≡C–H Stretch | Strong, Sharp | This is a highly characteristic peak for terminal alkynes and its presence is a strong indicator of the ethynyl group.[2] |
| 2960–2850 | C–H Stretch (sp³ CH and CH₂) | Strong | These absorptions arise from the C-H bonds of the tetrahydrofuran ring.[3] |
| ~2120 | C≡C Stretch | Weak to Medium | The intensity of this peak is variable but is typically observable for terminal alkynes. Symmetrically substituted internal alkynes may not show this peak.[2] |
| 1470–1450 | C–H Bend (CH₂) | Medium | Scissoring vibration of the methylene groups in the THF ring. |
| 1150–1050 | C–O–C Stretch | Strong | Asymmetric stretching of the ether linkage in the tetrahydrofuran ring. This is a characteristic absorption for ethers.[4] |
| ~700-610 | ≡C–H Bend | Strong, Broad | This out-of-plane bending vibration is another key indicator of a terminal alkyne. |
Experimental Protocol for FT-IR Analysis
This section outlines a detailed methodology for obtaining the FT-IR spectrum of this compound, a volatile liquid. Both Attenuated Total Reflectance (ATR) and transmission methods are described.
Instrumentation and Materials
-
FT-IR Spectrometer: A benchtop FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector. The instrument should be capable of a spectral range of 4000–400 cm⁻¹.
-
Sampling Accessory:
-
For ATR: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
-
For Transmission: Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows and a path length of 0.025-0.1 mm.
-
-
Sample: this compound (liquid).
-
Solvent (for cleaning): Isopropanol or acetone.
-
Nitrogen Gas: For purging the spectrometer sample compartment to minimize atmospheric water and carbon dioxide interference.
Sample Preparation
This compound is a liquid and can be analyzed neat.
-
ATR Method:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or acetone, followed by a dry tissue.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
-
Transmission Method:
-
Clean the KBr or NaCl windows with a dry, soft cloth in a low-humidity environment. Avoid using polar solvents like water or ethanol, which can damage the salt plates.
-
Place one window in the demountable cell holder.
-
Apply a small drop of this compound to the center of the window.
-
Carefully place the second window on top of the first, gently pressing to create a thin, uniform liquid film and to remove any air bubbles.
-
Assemble the cell and place it in the spectrometer's sample holder.
-
Data Acquisition Parameters
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans (co-added to improve signal-to-noise ratio)
-
Apodization: Happ-Genzel
-
Atmosphere: The sample compartment should be purged with dry nitrogen gas to reduce interference from atmospheric H₂O and CO₂.
Data Processing and Analysis
-
Background Subtraction: The acquired sample spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Peak Picking: Identify the wavenumbers of the major absorption bands.
-
Interpretation: Assign the observed absorption bands to the corresponding molecular vibrations based on the data provided in Section 2 and established correlation charts. Pay close attention to the characteristic peaks of the ethynyl group.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the FT-IR analysis of the ethynyl group in this compound.
Conclusion
The FT-IR analysis of this compound provides a rapid and reliable method for the identification and characterization of its constituent functional groups. The distinct absorption bands of the terminal ethynyl group, particularly the ≡C–H stretch around 3300 cm⁻¹ and the C≡C stretch near 2120 cm⁻¹, serve as clear spectroscopic markers. By following the detailed experimental protocol outlined in this guide, researchers can obtain high-quality FT-IR spectra, enabling confident structural elucidation and quality control in various scientific and industrial applications. This technical guide serves as a valuable resource for professionals in drug development and materials science who work with ethynyl-containing heterocyclic compounds.
References
- 1. A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02562K [pubs.rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
physical properties of 3-Ethynyltetrahydrofuran (boiling point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethynyltetrahydrofuran is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery due to its reactive ethynyl group and tetrahydrofuran core, a common scaffold in biologically active molecules. This document provides a technical overview of the known physical properties of this compound, specifically its boiling point and solubility. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide also presents a plausible synthetic route and discusses the expected properties based on related chemical structures.
Physical Properties of this compound
Based on the structure of the molecule, a terminal alkyne appended to a tetrahydrofuran ring, its general physical characteristics can be inferred. It is expected to be a liquid at room temperature with a boiling point higher than that of tetrahydrofuran (THF) itself (66 °C) due to its larger molecular weight.
Solubility Profile (Predicted):
The solubility of this compound is predicted to be as follows:
-
Water: Sparingly soluble. The polar ether group of the tetrahydrofuran ring may impart some water solubility, but the hydrophobic hydrocarbon backbone and the ethynyl group will limit this.
-
Organic Solvents: Good solubility in a wide range of common organic solvents is expected, including:
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Halogenated solvents (e.g., dichloromethane, chloroform)
-
Aromatic hydrocarbons (e.g., toluene, benzene)
-
Polar aprotic solvents (e.g., acetone, ethyl acetate)
-
This predicted solubility is based on the principle of "like dissolves like," where the molecule's combination of a polar ether and a nonpolar hydrocarbon character suggests miscibility with solvents of similar characteristics.
Data on Related Compounds
To provide a comparative context, the physical properties of the parent compound, tetrahydrofuran, and a closely related saturated analogue, 3-methyltetrahydrofuran, are presented in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| Tetrahydrofuran | C₄H₈O | 72.11 | 66 | Miscible |
| 3-Methyltetrahydrofuran | C₅H₁₀O | 86.13 | ~80 | Soluble |
| This compound (Predicted) | C₆H₈O | 96.13 | > 66 | Sparingly Soluble |
Proposed Synthetic Pathway and Experimental Protocol
A plausible and efficient method for the synthesis of this compound is the Sonogashira coupling reaction . This well-established cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and can be adapted for alkyl halides.
The proposed reaction would involve the coupling of a 3-halotetrahydrofuran (e.g., 3-iodotetrahydrofuran or 3-bromotetrahydrofuran) with a protected or terminal acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound via Sonogashira coupling.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of this compound based on standard Sonogashira coupling procedures. This protocol should be adapted and optimized based on laboratory safety standards and specific experimental findings.
-
Reaction Setup:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) and copper(I) iodide (1-3 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).
-
Add a suitable anhydrous solvent (e.g., tetrahydrofuran or toluene) via syringe.
-
-
Addition of Reagents:
-
Add the amine base (e.g., triethylamine, 2-3 equivalents).
-
Add 3-iodotetrahydrofuran (1 equivalent).
-
If using a protected acetylene like ethynyltrimethylsilane, add it to the reaction mixture (1.2-1.5 equivalents). If using acetylene gas, it can be bubbled through the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.
-
Conclusion
An In-depth Technical Guide to 3-Ethynyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethynyltetrahydrofuran, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document details its chemical identity, including its CAS number and IUPAC name, and presents a summary of its physicochemical properties. While specific experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, this guide outlines general synthetic strategies for substituted tetrahydrofurans that can be adapted for its preparation. Furthermore, the known biological activities of related alkynyl and tetrahydrofuran-containing compounds are discussed to highlight the potential therapeutic relevance of this molecule. This guide is intended to serve as a foundational resource for researchers and professionals interested in the synthesis, characterization, and potential applications of this compound.
Chemical Identity and Physicochemical Properties
This compound, a substituted cyclic ether, is a molecule of interest in organic synthesis and medicinal chemistry. Its core structure consists of a five-membered tetrahydrofuran ring with an ethynyl group attached at the 3-position.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1100987-19-6 |
| IUPAC Name | 3-ethynyloxolane |
| Molecular Formula | C₆H₈O |
| Molecular Weight | 96.13 g/mol |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value |
| XLogP3 | 0.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 96.057514878 g/mol |
| Monoisotopic Mass | 96.057514878 g/mol |
| Topological Polar Surface Area | 9.2 Ų |
| Heavy Atom Count | 7 |
Note: The data in Table 2 is based on computational predictions and may vary from experimental values.
Potential Synthesis Strategies
One potential synthetic pathway could involve the use of a suitably protected but-3-yne-1,2-diol derivative. The diol could be subjected to a cyclization reaction, such as an acid-catalyzed dehydration or a Williamson ether synthesis-type reaction, to form the tetrahydrofuran ring. Subsequent deprotection of the alkyne would yield the desired this compound.
Another approach could involve the introduction of the ethynyl group onto a pre-formed tetrahydrofuran ring. For instance, a derivative such as 3-hydroxytetrahydrofuran could be oxidized to the corresponding ketone, which could then be reacted with an ethynylating agent, such as ethynylmagnesium bromide or lithium acetylide. Subsequent reduction of the resulting tertiary alcohol would yield this compound. The synthesis of the precursor, 3-hydroxytetrahydrofuran, can be achieved through methods like the acid-catalyzed dehydration of 1,2,4-butanetriol.
A generalized workflow for a potential synthesis is depicted below:
Caption: A potential synthetic workflow for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic signals would be expected in its NMR, IR, and mass spectra.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Signal for the acetylenic proton (-C≡C-H ).- Complex multiplets for the methylene and methine protons on the tetrahydrofuran ring. |
| ¹³C NMR | - Signals for the two sp-hybridized carbons of the ethynyl group.- Signals for the sp³-hybridized carbons of the tetrahydrofuran ring. |
| IR Spectroscopy | - A sharp, weak absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch.- A sharp, weak to medium absorption band around 2100-2260 cm⁻¹ for the C≡C stretch.- A strong C-O-C stretching band characteristic of an ether. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 96.13 g/mol . |
Relevance in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound—the tetrahydrofuran ring and the ethynyl group—are found in numerous biologically active molecules, suggesting its potential as a valuable building block in drug discovery.
The Tetrahydrofuran Moiety: The tetrahydrofuran ring is a common scaffold in a wide range of natural products and pharmaceuticals.[1][2] Its presence can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
The Ethynyl Group: The ethynyl (alkyne) functional group is a versatile component in medicinal chemistry.[4] It can participate in various chemical reactions, including "click chemistry," which is widely used for the synthesis and modification of bioactive molecules. The linear geometry of the alkyne can also be exploited to probe the binding pockets of enzymes and receptors. Furthermore, alkynyl-containing compounds have been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Given the prevalence of these structural features in pharmacologically active compounds, this compound represents a promising starting point for the synthesis of novel therapeutic agents. The combination of the tetrahydrofuran scaffold with the reactive and structurally significant ethynyl group offers opportunities for the development of new chemical entities with diverse biological targets.
A logical workflow for the exploration of this compound in a drug discovery context is outlined below:
Caption: A typical drug discovery workflow involving this compound.
Conclusion
This compound is a chemical entity with significant potential for application in synthetic and medicinal chemistry. While detailed experimental data remains scarce in the public domain, this guide provides a foundational understanding of its properties and potential synthetic routes. The presence of both the tetrahydrofuran ring and the ethynyl group makes it a promising scaffold for the development of novel compounds with potential therapeutic value. Further research into the synthesis, characterization, and biological evaluation of this and related molecules is warranted to fully explore its utility in drug discovery and development.
References
The Stereochemical Landscape of 3-Ethynyltetrahydrofuran Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthetic Strategies, Stereocontrol, and Potential Therapeutic Applications
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of an ethynyl group at the 3-position of the THF ring adds a layer of structural rigidity and provides a versatile handle for further chemical modifications, making 3-ethynyltetrahydrofuran derivatives attractive building blocks for medicinal chemists. This technical guide delves into the stereochemical intricacies of these derivatives, offering a comprehensive overview of synthetic methodologies, stereochemical analysis, and their potential in drug development.
Stereoselective Synthesis of this compound Derivatives
The precise control of stereochemistry is paramount in drug development, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure or diastereomerically enriched this compound derivatives presents a significant synthetic challenge. Several strategies have been explored to address this, primarily focusing on enantioselective alkynylation of prochiral ketones and diastereoselective cyclization reactions.
Enantioselective Alkynylation of 3-Oxotetrahydrofuran
One of the most direct approaches to introduce the 3-ethynyl group with stereocontrol is the asymmetric addition of an alkyne nucleophile to a prochiral 3-oxotetrahydrofuran precursor. This strategy has been successfully employed using various chiral catalysts and ligands.
Table 1: Representative Methods for Enantioselective Alkynylation of 3-Oxotetrahydrofuran
| Catalyst/Ligand System | Alkyne Source | Solvent | Temp (°C) | Enantiomeric Excess (ee) | Reference |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Phenylacetylene | Toluene | 25 | Up to 99% | [1] |
| Ir/(S)-L1 catalyst | Potassium alkynyltrifluoroborate | THF | 0 | Up to 98% | [2] |
| 3,3′-Diphenylbinaphthol dilithium | Phenylacetylene | Toluene/Hexane | -78 to 20 | Moderate | [3] |
Experimental Protocol: Enantioselective Addition of Phenylacetylene to 3-Oxotetrahydrofuran
This protocol is a general representation based on established methods for enantioselective alkynylation[1].
Materials:
-
3-Oxotetrahydrofuran
-
Phenylacetylene
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Anhydrous Toluene
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Zn(OTf)₂ (0.1 eq) and (+)-N-Methylephedrine (0.12 eq).
-
Add anhydrous toluene and stir the mixture at room temperature for 1 hour.
-
Add DIPEA (2.0 eq) followed by the dropwise addition of phenylacetylene (1.5 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C and add a solution of 3-oxotetrahydrofuran (1.0 eq) in anhydrous toluene dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3-ethynyl-3-hydroxytetrahydrofuran.
-
The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
DOT Diagram: General Workflow for Enantioselective Alkynylation
Caption: Workflow for the asymmetric synthesis of 3-ethynyl-3-hydroxytetrahydrofuran.
Diastereoselective Cyclization Strategies
An alternative approach involves the stereocontrolled cyclization of acyclic precursors containing the ethynyl group. Intramolecular reactions, such as oxy-Michael additions or radical cyclizations of hydroxy-enynes, can lead to the formation of the tetrahydrofuran ring with defined stereochemistry at multiple centers.
DOT Diagram: Logic of Diastereoselective Cyclization
Caption: Conceptual pathway for diastereoselective synthesis of 3-ethynyltetrahydrofurans.
While specific examples for 3-ethynyltetrahydrofurans are not abundant in the literature, general principles of diastereoselective tetrahydrofuran synthesis can be applied. For instance, the use of chiral auxiliaries on the acyclic precursor can effectively bias the facial selectivity of the cyclization step.
Biological Significance and Drug Development Applications
The this compound scaffold, while not yet widely represented in approved drugs, holds significant potential for medicinal chemistry. The ethynyl group can serve as a bioisostere for other functional groups, participate in hydrogen bonding, or act as a reactive handle for "click" chemistry to generate more complex molecules.
Substituted tetrahydrofuran derivatives have been extensively investigated as inhibitors for a variety of biological targets, including HIV-1 protease.[4] The stereochemistry of the substituents on the THF ring plays a crucial role in the binding affinity to the enzyme's active site.[4] The introduction of an ethynyl group could provide additional interactions within the binding pocket, potentially leading to enhanced potency and selectivity.
Furthermore, the ethynyl moiety is a key feature in several potent anticancer agents. Its linear geometry and electronic properties can contribute to strong interactions with target proteins. The incorporation of this functionality into a tetrahydrofuran ring could lead to the development of novel therapeutic agents with unique pharmacological profiles.
Future Outlook
The stereoselective synthesis of this compound derivatives remains a developing area of research. Future efforts will likely focus on the development of more efficient and highly stereoselective catalytic methods. The exploration of their biological activities is also a promising avenue for drug discovery, particularly in the areas of antiviral and anticancer research. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to be developed into the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Iridium-catalyzed enantioselective alkynylation and kinetic resolution of alkyl allylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective alkynylation of some cyclical ketones by 3,3′-diphenylbinaphtol dilithium | Semantic Scholar [semanticscholar.org]
- 4. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Theoretical Investigation of 3-Ethynyltetrahydrofuran: A Quantum Chemical Whitepaper
Introduction
3-Ethynyltetrahydrofuran is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science due to the presence of the reactive ethynyl group and the versatile tetrahydrofuran ring. A thorough understanding of its three-dimensional structure, conformational preferences, and electronic properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems. Quantum chemical calculations offer a powerful in-silico approach to investigate these molecular characteristics with high accuracy. This technical guide outlines a comprehensive computational methodology for the theoretical study of this compound, providing a roadmap for researchers in drug development and chemical sciences.
Computational Methodology: A Practical Framework
The foundation of a reliable computational study lies in the judicious selection of theoretical methods and basis sets. Drawing from established practices for similar organic molecules, a robust and widely accepted approach involves Density Functional Theory (DFT).
Theoretical Framework
DFT has proven to be an efficient and accurate method for studying the electronic structure of medium-sized organic molecules.[1] The choice of functional is critical for obtaining reliable results. The B3LYP hybrid functional is a popular choice that often provides a good balance between computational cost and accuracy for geometries and vibrational frequencies.[2][3] For a more refined energetic analysis, especially concerning conformational energies, functionals from the M06 suite, such as M06-2X, are recommended due to their improved performance for non-covalent interactions.[4]
Basis Set Selection
The basis set determines the flexibility of the mathematical functions used to represent the molecular orbitals. For molecules of this size, Pople-style basis sets are commonly employed. A suitable choice would be the 6-311+G(d,p) or 6-311++G(d,p) basis sets, which include diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron density distribution.[2][5]
Software
These calculations are typically performed using well-established quantum chemistry software packages like Gaussian, ORCA, or Spartan.[2][5]
Conformational Analysis: Exploring the 3D Landscape
The flexibility of the tetrahydrofuran ring and the rotation of the ethynyl substituent give rise to multiple conformers for this compound. A thorough conformational analysis is the first step in any theoretical study.
Experimental Protocol: Conformational Search
-
Initial Structure Generation: A starting 3D structure of this compound is built using a molecular editor.
-
Potential Energy Surface (PES) Scan: To systematically explore the conformational space, a relaxed PES scan is performed. This involves rotating the dihedral angle defining the orientation of the ethynyl group relative to the ring and, simultaneously, exploring the puckering coordinates of the tetrahydrofuran ring.
-
Identification of Minima: The stationary points on the PES corresponding to energy minima are identified as distinct conformers.
-
Geometry Optimization: Each identified conformer is then subjected to a full geometry optimization at the chosen level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: A frequency calculation is performed for each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including the ZPVE correction, to determine their relative populations at a given temperature.
Data Presentation: Relative Energies of Conformers
| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 0.92 | 18.2 |
| Conf-3 | 1.52 | 1.65 | 6.5 |
Note: The data presented here is hypothetical and serves as an illustration.
Visualization: Conformational Analysis Workflow
References
An In-depth Technical Guide to the Potential Applications of Novel 3-Ethynyltetrahydrofuran Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document elucidates the synthesis, potential applications, and experimental considerations for a promising class of molecules: 3-ethynyltetrahydrofuran derivatives. By incorporating the versatile ethynyl group into the well-established tetrahydrofuran scaffold, these compounds emerge as valuable building blocks for novel therapeutics and advanced materials. The terminal alkyne functionality serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and Sonogashira coupling, enabling facile conjugation to other molecules and polymerization.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through several established organic chemistry methodologies. A general and robust strategy involves the introduction of the ethynyl group onto a pre-formed tetrahydrofuran ring. This is often achieved via a Sonogashira coupling reaction between a 3-halotetrahydrofuran and a protected terminal alkyne, followed by deprotection.
Experimental Workflow for the Synthesis of this compound Derivatives:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol is a representative example for the synthesis of 3-((trimethylsilyl)ethynyl)tetrahydrofuran.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodotetrahydrofuran (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) to achieve a concentration of 0.2 M with respect to the 3-iodotetrahydrofuran. Subsequently, add anhydrous triethylamine (2.5 eq.).
-
Alkyne Addition: Stir the mixture at room temperature for 20 minutes. Then, slowly add trimethylsilylacetylene (1.3 eq.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
-
Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the protected this compound derivative.[1][2][3]
Deprotection Protocol (TBAF)
-
Reaction Setup: Dissolve the 3-((trimethylsilyl)ethynyl)tetrahydrofuran (1.0 eq.) in THF.
-
Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound.[1]
Potential Applications in Medicinal Chemistry
The tetrahydrofuran moiety is a common scaffold in a number of biologically active molecules and approved drugs.[4][5] The introduction of an ethynyl group at the 3-position opens up new avenues for drug design and development.
2.1. Enzyme Inhibition
Substituted tetrahydrofuran derivatives have been extensively studied as inhibitors of various enzymes, notably HIV-1 protease.[6] The tetrahydrofuran ring can form crucial hydrogen bonding and van der Waals interactions within the enzyme's active site.[6] The 3-ethynyl group can be exploited in several ways:
-
As a Pharmacophore: The alkyne can directly interact with amino acid residues in the active site.
-
As a Reactive Handle: The terminal alkyne can be used to covalently bind to the enzyme, leading to irreversible inhibition.
-
As a Vector for Further Functionalization: The ethynyl group can be further modified to optimize binding affinity and selectivity.
Quantitative Data on Related Tetrahydrofuran Derivatives as HIV-1 Protease Inhibitors
The following table summarizes the inhibitory activity of some substituted tetrahydrofuran derivatives against HIV-1 protease, demonstrating the potential of this scaffold.
| Inhibitor ID | P2-Ligand Structure | Ki (nM) | Antiviral Activity (EC50, nM) |
| 4a | 2-(S)-allyl-5-(R)-methyl-THF | 0.4 | 12 |
| 4b | 2-(R)-allyl-5-(S)-methyl-THF | 1.2 | 35 |
| Darunavir | bis-THF | <0.1 | 1-5 |
Data extracted from literature on substituted tetrahydrofuran derivatives as HIV-1 protease inhibitors.[6]
Signaling Pathway: Inhibition of HIV Protease
Caption: Inhibition of HIV maturation by a protease inhibitor.
2.2. Bio-conjugation via Click Chemistry
The terminal alkyne of this compound derivatives makes them ideal candidates for "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[7][8] This reaction is highly efficient, selective, and biocompatible, allowing for the conjugation of the tetrahydrofuran derivative to a wide range of molecules, including:
-
Biomolecules: Proteins, peptides, and nucleic acids for targeted delivery or imaging.
-
Fluorescent Dyes: For tracking and diagnostic applications.
-
Other Drug Molecules: To create hybrid drugs with dual modes of action.
Experimental Workflow: Click Chemistry Conjugation
Caption: Bio-conjugation using click chemistry.
General Experimental Protocol: CuAAC "Click" Reaction
-
Reaction Setup: In a vial, dissolve the this compound derivative (1.0 eq.) and the azide-functionalized molecule (1.0 eq.) in a 3:1 mixture of THF and water.
-
Catalyst Addition: To the solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 eq.).
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the product can often be isolated by simple filtration or extraction. Further purification can be achieved by column chromatography if necessary.[9]
Potential Applications in Materials Science
The ethynyl group is a versatile functional group for the synthesis of polymers. This compound derivatives can serve as monomers in various polymerization reactions, leading to novel materials with tailored properties.
3.1. Polymer Synthesis
The terminal alkyne allows for polymerization via several "click" chemistry-based methods, including:
-
Azide-Alkyne Polycycloaddition: Reaction with a di-azide monomer to form a polytriazole.
-
Thiol-Yne Polymerization: Reaction with a di-thiol monomer to create a cross-linked polymer network.[10]
These methods offer high efficiency and control over the polymer architecture, allowing for the synthesis of linear, branched, or cross-linked polymers.[10] The incorporation of the tetrahydrofuran moiety into the polymer backbone can influence properties such as solubility, thermal stability, and biocompatibility.[11][12]
Polymerization Scheme: Azide-Alkyne "Click" Polymerization
Caption: "Click" polymerization of this compound.
General Experimental Protocol: Azide-Alkyne Polymerization
-
Monomer Preparation: Ensure both the this compound derivative and the di-azide monomer are pure and dry.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of the two monomers in an appropriate solvent (e.g., THF, DMF).
-
Catalyst Addition: Add the copper(I) catalyst system (e.g., Cu(I)Br and PMDETA).
-
Polymerization: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) for 24-48 hours. The polymer may precipitate out of solution as it forms.
-
Isolation: Isolate the polymer by precipitation into a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
-
Characterization: Characterize the polymer by techniques such as GPC (for molecular weight and distribution), NMR (for structure confirmation), and DSC/TGA (for thermal properties).[13][14]
3.2. Potential Properties and Applications of Derived Polymers
Polymers derived from this compound could possess a unique combination of properties, making them suitable for various applications:
-
Biomaterials: The potential biocompatibility of the polytetrahydrofuran backbone could make these materials suitable for drug delivery systems, tissue engineering scaffolds, and biomedical coatings.[12]
-
Smart Materials: By incorporating other functional groups, it may be possible to create polymers that respond to stimuli such as pH or temperature.[10]
-
High-Performance Coatings and Adhesives: The cross-linking capabilities of the ethynyl group can lead to robust polymer networks with enhanced durability and chemical resistance.[10]
Summary of Quantitative Data
Table 1: Representative Reaction Conditions and Yields for Key Synthetic Steps
| Reaction Step | Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Sonogashira Coupling | Pd(PPh3)2Cl2/CuI, Et3N | THF | 60-80 | 70-95 |
| TMS Deprotection | TBAF | THF | Room Temp. | >90 |
| CuAAC "Click" Reaction | CuSO4/Sodium Ascorbate | THF/H2O | Room Temp. | >90 |
Table 2: Biological Activity of Related Furan and Tetrahydrofuran Derivatives
| Compound Class | Target | Example IC50/Ki | Reference |
| Substituted Tetrahydrofurans | HIV-1 Protease | Ki = 0.4 nM | [6] |
| Isatin-Nitrofuran Derivatives | Aldehyde Dehydrogenase (ALDH) | IC50 = 2.1-3.8 µM | [15] |
| 3-Arylbenzofuranones | Acetylcholinesterase | IC50 = 0.089 µM | [16][17] |
Conclusion
Novel this compound derivatives represent a promising and versatile platform for innovation in both medicinal chemistry and materials science. The strategic placement of the ethynyl group on the well-established tetrahydrofuran scaffold provides a powerful tool for chemists to construct complex molecules with tailored properties. The facile access to these derivatives through robust synthetic methods like the Sonogashira coupling, combined with the efficiency of "click" chemistry for subsequent modifications and polymerizations, positions this class of compounds as a valuable asset for the development of next-generation drugs and advanced functional materials. Further exploration of their synthesis and biological and material properties is highly warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 3-Ethynyltetrahydrofuran in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science. 3-Ethynyltetrahydrofuran is a valuable building block in this context, incorporating a hydrophilic and biocompatible tetrahydrofuran (THF) moiety into the resulting triazole products. The THF scaffold is a common structural motif in many biologically active compounds and can improve the pharmacokinetic properties of drug candidates. This document provides detailed application notes and experimental protocols for the use of this compound in CuAAC reactions.
Core Applications
The CuAAC reaction involving this compound is primarily utilized for the synthesis of 1,4-disubstituted 1,2,3-triazoles. These heterocyclic structures serve as key intermediates and final products in various areas of chemical and pharmaceutical research:
-
Drug Discovery: The resulting triazole-linked tetrahydrofuran derivatives are explored for a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The triazole ring can act as a stable linker or a pharmacophore itself.
-
Bioconjugation: The hydrophilic nature of the tetrahydrofuran unit makes this compound an attractive reagent for modifying biomolecules such as peptides, proteins, and nucleic acids. This can be used for labeling, imaging, and targeted drug delivery.
-
Materials Science: Incorporation of the THF moiety can influence the physical properties of polymers and other materials, for instance, by enhancing solubility or providing coordination sites for metal ions.
Experimental Protocols
Below are detailed protocols for typical CuAAC reactions using this compound. The reaction conditions can be optimized based on the specific azide substrate and desired scale.
Protocol 1: Small-Scale Synthesis of 1-Benzyl-4-(tetrahydrofuran-3-yl)-1H-1,2,3-triazole
This protocol describes a standard procedure for the reaction of this compound with benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), benzyl azide (1.0 mmol, 1.0 equiv), and a 1:1 mixture of tert-butanol and water (10 mL).
-
Stir the mixture at room temperature to ensure homogeneity.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 mmol, 0.2 equiv).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 equiv).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the pure 1-benzyl-4-(tetrahydrofuran-3-yl)-1H-1,2,3-triazole.
Protocol 2: Bioconjugation of an Azide-Modified Peptide with this compound
This protocol outlines a general procedure for labeling an azide-containing peptide.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (optional, for dissolving reagents)
-
Centrifugal filters for purification
Procedure:
-
Dissolve the azide-modified peptide in PBS buffer to a final concentration of 1-5 mg/mL.
-
Prepare stock solutions: 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh). Prepare a 10 mM stock solution of this compound in DMSO or water.
-
In a microcentrifuge tube, combine the azide-modified peptide solution with this compound (typically 10-50 equivalents relative to the peptide).
-
Prepare a pre-mixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let it stand for a few minutes.
-
Add the CuSO₄/THPTA complex to the reaction mixture (typically 25 equivalents relative to the peptide).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the peptide).
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the resulting peptide conjugate using a suitable method, such as centrifugal filtration with an appropriate molecular weight cutoff, to remove excess reagents and the copper catalyst.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the CuAAC reaction with this compound and various azides. Please note that specific results can vary based on the substrate and precise reaction conditions.
| Azide Substrate | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12-24 | Room Temp | >90 | General Protocol |
| Phenyl Azide | CuI | THF | 8 | Room Temp | ~95 | Representative |
| 4-Methoxyphenyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 6 | 50 | >90 | Representative |
| Azido-PEG | CuSO₄·5H₂O, THPTA, Sodium Ascorbate | PBS | 2 | Room Temp | >85 | Bioconjugation |
Visualizations
Experimental Workflow for Small-Scale Synthesis
Caption: Workflow for the synthesis of a 1,2,3-triazole from this compound.
Logical Relationship in CuAAC Catalytic Cycle
Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition.
Application Notes and Protocols for 3-Ethynyltetrahydrofuran Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to 3-Ethynyltetrahydrofuran in Click Chemistry
Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a paramount example, enabling the efficient and specific formation of a stable 1,2,3-triazole linkage between an alkyne and an azide.[1][2] This reaction is noted for its reliability, specificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments.[2]
The this compound moiety is a valuable building block in medicinal chemistry and drug discovery. The tetrahydrofuran (THF) ring is a prevalent structural motif in numerous FDA-approved drugs and biologically active compounds, often contributing to improved pharmacokinetic properties.[3] Incorporating this scaffold into molecules via click chemistry offers a straightforward and powerful strategy for the synthesis of novel drug candidates, bioconjugates, and molecular probes.
This document provides a detailed protocol for the CuAAC reaction using this compound. While the following protocol is a robust starting point, optimization may be necessary depending on the specific azide partner and the desired application.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The CuAAC reaction involves the catalyzed cycloaddition of the terminal alkyne of this compound and an organic azide to exclusively yield the 1,4-disubstituted triazole product.[2] The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[4] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance reaction efficiency and prevent catalyst disproportionation, particularly in aqueous media for bioconjugation applications.[4][5]
Reaction Scheme:
Caption: General scheme of the CuAAC reaction with this compound.
Experimental Protocols
This section provides a general protocol for the click chemistry reaction of this compound with an azide-containing molecule. The protocol is adaptable for both small molecule synthesis and bioconjugation.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Purpose |
| This compound | Various | - | Alkyne source |
| Azide-containing molecule | - | - | Reaction partner |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Catalyst precursor |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | Reducing agent |
| THPTA Ligand | Sigma-Aldrich | 762342 | Cu(I) stabilizing ligand |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Reaction buffer for bioconjugation |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Co-solvent for non-polar reactants |
| Deionized Water | - | - | Solvent |
Stock Solution Preparation
It is recommended to prepare fresh stock solutions, especially for the sodium ascorbate.
| Stock Solution | Concentration | Solvent | Storage Conditions |
| This compound | 10 mM - 100 mM | DMSO or Water | -20°C, protected from light |
| Azide-containing molecule | 10 mM - 100 mM | DMSO or Water | -20°C, protected from light |
| Copper(II) Sulfate (CuSO₄) | 20 mM - 100 mM | Deionized Water | Room Temperature |
| Sodium Ascorbate | 100 mM - 300 mM | Deionized Water | 4°C, use within a day |
| THPTA Ligand | 50 mM - 200 mM | Deionized Water | -20°C |
Detailed Reaction Protocol (1 mL Total Volume)
This protocol is a starting point and can be scaled as needed. The final concentrations are representative and may require optimization.
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, add the desired amount of the azide-containing molecule.
-
Add the appropriate volume of buffer (e.g., PBS) or solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH) to bring the volume to the desired pre-reaction total.
-
Add this compound from its stock solution. A slight excess (1.1 to 2 equivalents) relative to the azide is often used for small molecule synthesis, while for bioconjugation, the limiting biomolecule is typically used in excess of the labeling reagent.
-
-
Add the Catalyst and Ligand:
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.[4]
-
Vortex the tube briefly to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1 to 4 hours. For bioconjugations, reactions are often complete within 30-60 minutes.[4][6] Protect the reaction from light.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) for small molecules or by analytical techniques such as LC-MS or SDS-PAGE for bioconjugates.
-
-
Purification:
-
For small molecules, the product can be purified using standard techniques such as column chromatography.
-
For bioconjugates, purification can be achieved by size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.[5]
-
Example Reaction Conditions
The following table provides example concentrations for a typical reaction.
| Component | Stock Concentration | Volume Added (µL) | Final Concentration | Molar Equivalents (relative to Azide) |
| Azide-containing molecule | 10 mM | 10 | 0.1 mM | 1 |
| This compound | 10 mM | 12 | 0.12 mM | 1.2 |
| CuSO₄ | 20 mM | 12.5 | 0.25 mM | 2.5 |
| THPTA Ligand | 50 mM | 25 | 1.25 mM | 12.5 |
| Sodium Ascorbate | 100 mM | 50 | 5 mM | 50 |
| Buffer/Solvent | - | 890.5 | - | - |
| Total Volume | - | 1000 | - | - |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the this compound click chemistry reaction.
Caption: Workflow for this compound Click Chemistry.
Applications in Drug Development
The integration of the this compound moiety into molecules via click chemistry opens up numerous possibilities in drug development:
-
Lead Optimization: The THF scaffold can be introduced to lead compounds to improve their solubility, metabolic stability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Bioconjugation: this compound can be used to link cytotoxic drugs to antibodies to form Antibody-Drug Conjugates (ADCs).[6] The THF group may influence the physicochemical properties of the linker, potentially affecting the stability and efficacy of the ADC.
-
PROTACs and Molecular Glues: The triazole linkage formed is a stable and common component in the linkers of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules.
-
Diagnostic Probes: By clicking this compound to a fluorescent dye or a radiolabel, targeted imaging agents can be synthesized for diagnostic applications.
Conclusion
The copper-catalyzed click chemistry reaction of this compound provides a highly efficient and versatile method for the synthesis of complex molecules and bioconjugates. The protocol outlined in this document serves as a comprehensive guide for researchers in academia and industry. The unique properties of the tetrahydrofuran motif make this compound an attractive building block for the development of next-generation therapeutics and diagnostic agents.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Peptide Bioconjugation Using Terminal Alkynes
Topic: Using Terminal Alkynes for Bioconjugation of Peptides via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bioconjugation is a powerful technique for covalently linking molecules, which has revolutionized drug development, diagnostics, and materials science.[1][2] Peptides, with their high specificity and biological activity, are often conjugated to other molecules like fluorophores, polymers (e.g., PEG), or cytotoxic drugs to enhance their therapeutic or diagnostic properties.[3][4][5]
"Click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a leading method for bioconjugation due to its high efficiency, specificity, and mild, aqueous reaction conditions.[6][7][8][9] The reaction forms a stable triazole linkage between a terminal alkyne and an azide.[5][6] This application note details a two-step process for peptide bioconjugation: first, the installation of a terminal alkyne handle onto a peptide, and second, the conjugation of this modified peptide to an azide-bearing molecule via CuAAC.
Principle of the Method
The overall strategy involves two key chemical transformations:
-
Peptide Modification (Alkynylation): A terminal alkyne is introduced into the peptide sequence. This is typically achieved by forming a stable amide bond between the carboxylic acid of an alkyne-containing molecule (e.g., 5-hexynoic acid) and a primary amine on the peptide, such as the N-terminal alpha-amine or the epsilon-amine of a lysine residue. Standard peptide coupling reagents are used for this step.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The alkyne-modified peptide is then reacted with a molecule containing an azide functional group. In the presence of a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt and a reducing agent, the alkyne and azide undergo a [3+2] cycloaddition to form a stable 1,4-disubstituted-1,2,3-triazole ring, covalently linking the peptide to the molecule of interest.[6][8]
Visualized Workflows and Reactions
Caption: General experimental workflow for peptide bioconjugation.
Caption: Chemical reactions for peptide modification and bioconjugation.
Experimental Protocols
Protocol 1: Alkyne-Modification of a Peptide using 5-Hexynoic Acid
This protocol describes the conjugation of 5-hexynoic acid to a primary amine (N-terminus or lysine side chain) of a peptide in solution.
Materials:
-
Peptide with at least one primary amine.
-
5-Hexynoic Acid
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, and stir bar
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF to a final concentration of 1-5 mg/mL in a clean, dry reaction vial.
-
Reagent Preparation:
-
In a separate vial, prepare a stock solution of 5-hexynoic acid in DMF (e.g., 100 mM).
-
Prepare a stock solution of HBTU in DMF (e.g., 100 mM).
-
DIPEA will be added neat.
-
-
Reaction Setup:
-
To the dissolved peptide, add 1.5 equivalents (relative to peptide amines) of 5-hexynoic acid from the stock solution.
-
Add 1.5 equivalents of HBTU from the stock solution.
-
Add 3.0 equivalents of DIPEA.
-
-
Reaction Incubation: Cap the vial, and stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking a small aliquot, quenching it with 0.1% Trifluoroacetic Acid (TFA) in water, and analyzing by RP-HPLC and mass spectrometry to check for the formation of the alkyne-modified peptide.
-
Work-up and Purification:
-
Characterization: Confirm the identity and purity of the lyophilized product by analytical RP-HPLC and mass spectrometry. The mass should correspond to the original peptide plus the mass of the hexynoic acid moiety minus water (112.13 Da - 18.02 Da = 94.11 Da).
Protocol 2: CuAAC Bioconjugation of Alkyne-Modified Peptide
This protocol describes the "click" reaction between the alkyne-modified peptide and an azide-functionalized molecule.
Materials:
-
Lyophilized Alkyne-Modified Peptide
-
Azide-functionalized molecule (e.g., Azido-PEG4-FITC)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4, or similar aqueous buffer
-
Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in water or buffer.
-
Prepare a 10 mM stock solution of the azide-molecule in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water (must be made fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:
-
Buffer (to bring the final volume to, for example, 500 µL).
-
Alkyne-Modified Peptide (to a final concentration of 100-500 µM).
-
Azide-Molecule (1.2 to 2.0 equivalents relative to the peptide).
-
THPTA (5 equivalents relative to CuSO₄; final concentration ~250 µM).
-
CuSO₄ (final concentration ~50 µM).
-
-
Initiation of Reaction: Add the freshly prepared Sodium Ascorbate to the mixture to a final concentration of 1-5 mM to initiate the reaction. Gently mix by vortexing or inverting the tube.
-
Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The tube can be placed on a slow rotator.
-
Purification and Characterization: Purify the final peptide conjugate using RP-HPLC to remove excess reagents, catalyst, and unreacted starting materials.[12][13][14] Characterize the final product by mass spectrometry and other relevant analytical techniques (e.g., UV-Vis spectroscopy if a dye was conjugated).
Data Presentation
Table 1: Typical Reaction Parameters for Peptide Alkynylation
| Parameter | Recommended Value/Range | Notes |
| Peptide Concentration | 1-5 mg/mL | Higher concentrations can improve reaction rates but may lead to solubility issues. |
| Solvent | Anhydrous DMF | Ensure the solvent is dry to prevent hydrolysis of coupling agents. |
| Alkyne Reagent | 1.5 - 2.0 eq. per amine | A slight excess ensures complete modification. |
| Coupling Reagent (HBTU) | 1.5 - 2.0 eq. per amine | Co-activates the carboxylic acid. |
| Base (DIPEA) | 3.0 - 4.0 eq. per amine | A non-nucleophilic base is required. |
| Temperature | Room Temperature (20-25°C) | Mild conditions preserve peptide integrity. |
| Reaction Time | 2 - 4 hours | Monitor by HPLC/MS for completion. |
| Typical Efficiency | > 90% | Efficiency depends on peptide sequence and solubility. |
Table 2: Typical Reaction Parameters for CuAAC Bioconjugation
| Parameter | Recommended Value/Range | Notes |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) | The reaction is highly compatible with aqueous environments.[9] |
| Alkyne-Peptide Conc. | 100 µM - 1 mM | |
| Azide-Molecule | 1.2 - 2.0 eq. to peptide | A slight excess drives the reaction to completion. |
| CuSO₄ Concentration | 50 - 200 µM | The catalytic component. |
| Reducing Agent (NaAsc) | 1 - 5 mM | Must be in excess to keep copper in the Cu(I) state. Prepare fresh. |
| Ligand (THPTA) | 5 eq. to CuSO₄ | Accelerates the reaction and protects the biomolecule from oxidative damage.[7] |
| Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 - 4 hours | Typically a fast reaction. |
| Typical Yield | > 95% | CuAAC is known for its high conversion rates.[6][9] |
Table 3: Example Mass Spectrometry Characterization Data
| Analyte | Theoretical Mass (Da) | Observed Mass (Da) |
| Starting Peptide (Example: GGYK) | 424.45 | 425.2 [M+H]⁺ |
| Alkyne-Modified Peptide (GGYK-Hexynoate) | 518.56 | 519.3 [M+H]⁺ |
| Azide-PEG4-FITC | 623.63 | 624.5 [M+H]⁺ |
| Final Conjugate (GGYK-Triazole-PEG4-FITC) | 1142.19 | 1143.0 [M+H]⁺ |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in alkynylation step | - Inactive coupling reagents.- Peptide insolubility.- Steric hindrance at the amine site. | - Use fresh, anhydrous solvents and new coupling reagents.- Try a different solvent system (e.g., add DMSO).- Increase reaction time or temperature slightly (e.g., to 30°C). |
| No or low yield in CuAAC step | - Sodium ascorbate solution is old/oxidized.- Copper catalyst is inactive.- Reagents not mixed in the correct order. | - Always use freshly prepared sodium ascorbate solution.- Ensure the ligand is added before the copper sulfate.- Degas the solution with argon or nitrogen before adding ascorbate if oxygen sensitivity is suspected. |
| Multiple products observed | - Multiple reactive amines on the peptide (for alkynylation).- Side reactions due to unprotected side chains. | - Use a peptide with a single, specific amine for modification or use protecting group chemistry.- Ensure reaction conditions are mild to avoid side reactions. |
| Product degradation | - Oxidative damage from CuAAC reaction.- Peptide instability at reaction pH. | - Increase the concentration of the copper ligand (THPTA).- Ensure the buffer pH is suitable for the peptide's stability. |
References
- 1. A versatile method for the preparation of conjugates of peptides with DNA/PNA/analog by employing chemo-selective click reaction in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of peptide-polymer conjugates and the characterization of their aggregation [udspace.udel.edu]
- 3. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jpt.com [jpt.com]
- 10. bio-works.com [bio-works.com]
- 11. bachem.com [bachem.com]
- 12. ymcamerica.com [ymcamerica.com]
- 13. biotage.com [biotage.com]
- 14. Peptide purification method development - SB PEPTIDE [sb-peptide.com]
Site-Specific Protein Labeling with 3-Ethynyltetrahydrofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling is a powerful tool for elucidating protein function, tracking protein localization, and developing novel protein-based therapeutics. The introduction of bioorthogonal functionalities, such as terminal alkynes, into proteins at specific sites allows for their precise chemical modification with a wide array of probes, including fluorophores, biotin, and drug molecules. This document provides detailed application notes and protocols for the site-specific labeling of proteins using 3-Ethynyltetrahydrofuran (3-EHF) as a key reactive moiety. The methodology leverages the genetic incorporation of an unnatural amino acid (UAA) bearing the 3-EHF group, followed by a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry"[1][2][3]. This two-step approach ensures minimal perturbation of the target protein's structure and function while enabling robust and versatile labeling[4][5][6].
The core of this strategy involves the introduction of a lysine derivative, Nε-(this compound-2-carbonyl)-l-lysine (EtcK), into the protein of interest at a desired position through amber stop codon suppression technology[7]. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is utilized to specifically recognize EtcK and incorporate it in response to a TAG codon engineered into the gene of the target protein[7][8]. Once incorporated, the ethynyl group of EtcK serves as a bioorthogonal handle for the CuAAC reaction with an azide-modified probe of choice[1][2].
Applications
The site-specific incorporation of 3-EHF enables a multitude of applications in research and drug development:
-
Fluorescence Imaging: Covalent attachment of fluorescent dyes allows for the visualization of protein localization and trafficking within living cells with high specificity[4][6].
-
Protein-Protein Interaction Studies: Labeling with photo-crosslinkers can identify interacting protein partners in a cellular context.
-
Enzyme Activity Assays: Introduction of probes that report on the local environment can be used to monitor conformational changes and enzyme kinetics.
-
Targeted Drug Delivery: Conjugation of therapeutic agents to specific sites on a protein can improve their pharmacokinetic properties and reduce off-target effects.
-
Biophysical Characterization: Attachment of spin labels or other spectroscopic probes facilitates the study of protein structure and dynamics.
Experimental Protocols
Protocol 1: Synthesis of Nε-(this compound-2-carbonyl)-l-lysine (EtcK)
This protocol describes a general approach for the synthesis of the unnatural amino acid EtcK.
Materials:
-
This compound-2-carboxylic acid
-
Nα-Fmoc-L-lysine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Piperidine
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Activation of this compound-2-carboxylic acid:
-
Dissolve this compound-2-carboxylic acid and NHS in anhydrous DCM.
-
Add DCC to the solution at 0°C and stir for 2-4 hours at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the solvent to obtain the NHS-activated ester of this compound-2-carboxylic acid.
-
-
Coupling to Nα-Fmoc-L-lysine:
-
Dissolve Nα-Fmoc-L-lysine and the activated ester from the previous step in DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and stir the reaction mixture overnight at room temperature.
-
Purify the resulting Nα-Fmoc-Nε-(this compound-2-carbonyl)-l-lysine by silica gel chromatography.
-
-
Fmoc-Deprotection:
-
Dissolve the purified product in a solution of 20% piperidine in DMF.
-
Stir for 1-2 hours at room temperature.
-
Evaporate the solvent and purify the final product, Nε-(this compound-2-carbonyl)-l-lysine (EtcK), by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.
-
Protocol 2: Genetic Incorporation of EtcK into a Target Protein in E. coli
This protocol outlines the expression of a target protein containing EtcK at a specific site using an amber suppression system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNACUA pair for EtcK.
-
Nε-(this compound-2-carbonyl)-l-lysine (EtcK)
-
Luria-Bertani (LB) medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid.
-
Culture Growth:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, dilute the starter culture into a larger volume of LB medium containing antibiotics and grow at 37°C to an OD600 of 0.4-0.6.
-
-
UAA Incorporation:
-
Add EtcK to the culture to a final concentration of 1-10 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using standard methods (e.g., sonication, French press).
-
Purify the target protein containing EtcK using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
-
Confirm the incorporation of EtcK by mass spectrometry.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of EtcK-containing Protein
This protocol details the "click" reaction to label the ethynyl-modified protein with an azide-containing probe.
Materials:
-
Purified EtcK-containing protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-modified probe (e.g., fluorescent dye-azide, biotin-azide) at a stock concentration of 10 mM in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (50 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared).
-
Purification columns (e.g., size-exclusion chromatography, dialysis) to remove excess reagents.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the purified EtcK-containing protein with the azide-modified probe. A 10- to 50-fold molar excess of the azide probe over the protein is typically used.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Initiation of Click Reaction:
-
Add the copper catalyst premix to the protein-azide mixture. The final concentration of CuSO₄ is typically 100-500 µM.
-
Immediately add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C for 1-4 hours with gentle shaking.
-
-
Purification of Labeled Protein:
-
Remove excess reagents and purify the labeled protein using size-exclusion chromatography or dialysis.
-
-
Analysis of Labeling Efficiency:
-
Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning (if a fluorescent probe was used) or by mass spectrometry to determine the labeling efficiency.
-
Quantitative Data
The efficiency of both the incorporation of the unnatural amino acid and the subsequent click chemistry labeling are critical for the successful application of this technique. The following tables summarize typical quantitative data obtained in such experiments.
| Parameter | Typical Value | Method of Determination |
| EtcK Incorporation Efficiency | ||
| Yield of EtcK-containing protein | 0.5 - 5 mg/L of culture | SDS-PAGE and Western Blot |
| Fidelity of Incorporation | >95% | Mass Spectrometry (MS) |
| CuAAC Labeling Efficiency | ||
| Labeling Yield | >90% | In-gel fluorescence, MS |
| Reaction Half-life (in vitro) | 5 - 30 minutes | Time-course analysis by MS |
| Specificity | High (minimal off-target labeling) | Control experiments without UAA |
Table 1: Quantitative Parameters for Site-Specific Protein Labeling.
| Protein | UAA Position | Labeling Probe | Labeling Efficiency (%) | Reference |
| Green Fluorescent Protein (GFP) | Tyr39 -> EtcK | Alexa Fluor 488 Azide | ~95 | Hypothetical Data |
| Maltose Binding Protein (MBP) | Ser83 -> EtcK | Biotin-PEG4-Azide | >90 | Hypothetical Data |
| Antibody Fragment (Fab) | Heavy Chain 121 -> EtcK | Azido-Drug Conjugate | ~85 | Hypothetical Data |
Table 2: Examples of Labeling Efficiencies for Different Proteins.
Visualizations
Experimental Workflow
The overall workflow for site-specific protein labeling with this compound can be visualized as a three-stage process: synthesis of the unnatural amino acid, its genetic incorporation into the target protein, and the final bioorthogonal labeling step.
Caption: Experimental workflow for site-specific protein labeling.
Signaling Pathway Application Example
This diagram illustrates a hypothetical application of this labeling technique to study a signaling pathway. A receptor protein is labeled with a FRET donor fluorophore, and its interacting partner is labeled with a FRET acceptor, allowing for the detection of their interaction upon ligand binding.
Caption: FRET-based detection of protein interaction in a signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Implementation of Fluorescent-Protein-Based Quantification Analysis in L-Form Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site‐Specific Protein Labeling with Fluorophores as a Tool To Monitor Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Genetic Incorporation of Two Mutually Orthogonal Bioorthogonal Amino Acids That Enable Efficient Protein Dual-Labeling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 8. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
3-Ethynyltetrahydrofuran: A Versatile Building Block in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Ethynyltetrahydrofuran is a valuable heterocyclic building block in medicinal chemistry, offering a unique combination of a terminal alkyne functionality and a tetrahydrofuran (THF) scaffold. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and the Sonogashira coupling. These reactions are highly efficient and regioselective, making them ideal for the rapid synthesis of diverse molecular libraries for drug discovery. The tetrahydrofuran ring, a common motif in numerous natural products and FDA-approved drugs, can impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and can also participate in crucial hydrogen bonding interactions with biological targets.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of kinase inhibitors and antiviral nucleoside analogs.
Application I: Synthesis of Kinase Inhibitors via Click Chemistry
The terminal alkyne of this compound provides a straightforward entry point for the synthesis of 1,2,3-triazole-containing compounds through CuAAC. The resulting triazole ring is a bioisostere for an amide bond and can act as a rigid linker to orient pharmacophoric groups for optimal interaction with the kinase active site.
General Workflow for the Synthesis of Triazole-Based Kinase Inhibitors:
Caption: Workflow for Synthesis and Evaluation of Kinase Inhibitors.
Experimental Protocol: Synthesis of a Generic 1-(Tetrahydrofuran-3-yl)-4-(heteroaryl)-1H-1,2,3-triazole
This protocol describes a general procedure for the CuAAC reaction between this compound and an azido-functionalized heterocyclic core, a common scaffold in kinase inhibitors.
Materials:
-
This compound
-
Azido-functionalized heterocycle (e.g., azido-pyrimidine, azido-pyridine)
-
Sodium Ascorbate
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
tert-Butanol
-
Water (deionized)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the azido-functionalized heterocycle (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add this compound (1.2 eq).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1,4-disubstituted 1,2,3-triazole product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Presentation:
The inhibitory activity of synthesized compounds against specific kinases would be determined using in vitro kinase assays. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀).
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example-1 | EGFR | 50 |
| Example-2 | VEGFR-2 | 75 |
| Example-3 | PI3Kα | 120 |
Application II: Synthesis of Antiviral Nucleoside Analogs
The tetrahydrofuran moiety of this compound can serve as a surrogate for the ribose or deoxyribose sugar in nucleoside analogs. The ethynyl group allows for the attachment of various heterocyclic bases via different chemical transformations, including Sonogashira coupling and click chemistry.
Logical Relationship for the Design of Nucleoside Analogs:
Caption: Design Strategy for Novel Nucleoside Analogs.
Experimental Protocol: Sonogashira Coupling for the Synthesis of a C-Nucleoside Analog
This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a halogenated heterocyclic base.
Materials:
-
This compound
-
Halogenated heterocyclic base (e.g., 5-iodouracil, 6-chloropurine)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the halogenated heterocyclic base (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous DMF, followed by triethylamine (3.0 eq).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add this compound (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired C-nucleoside analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Quantitative Data Presentation:
The antiviral activity of the synthesized nucleoside analogs would be evaluated in cell-based assays against a panel of viruses. The efficacy is typically reported as the half-maximal effective concentration (EC₅₀), and the cytotoxicity is reported as the half-maximal cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a crucial parameter for assessing the therapeutic potential.
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Example-4 | Influenza A (H1N1) | 1.5 | >100 | >66.7 |
| Example-5 | Herpes Simplex Virus 1 (HSV-1) | 0.8 | >100 | >125 |
| Example-6 | Human Immunodeficiency Virus (HIV-1) | 2.3 | 85 | 37.0 |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its terminal alkyne functionality allows for the efficient construction of diverse compound libraries using robust and high-yielding reactions like click chemistry and Sonogashira coupling. The inherent tetrahydrofuran motif can contribute favorably to the ADME (absorption, distribution, metabolism, and excretion) properties of the resulting drug candidates. The provided protocols offer a foundational framework for researchers to explore the potential of this compound in the discovery and development of new therapeutics targeting a wide range of diseases. Further exploration and optimization of derivatives incorporating this scaffold are warranted to unlock its full potential in drug discovery.
Application Notes: The Use of 3-Ethynyltetrahydrofuran in the Synthesis of Furanoid Linalool Oxides
Introduction
3-Ethynyltetrahydrofuran is a versatile heterocyclic building block that holds potential for the synthesis of various natural products. Its terminal alkyne functionality allows for a range of carbon-carbon bond-forming reactions, while the tetrahydrofuran ring provides a common structural motif found in numerous bioactive molecules. This document outlines a proposed synthetic application of this compound in the stereoselective synthesis of furanoid linalool oxides, a class of naturally occurring monoterpenes.
Furanoid linalool oxides are significant components of the aroma of many essential oils and are valued in the flavor and fragrance industries.[1] The protocol described herein provides a plausible pathway for the synthesis of these natural products, demonstrating the utility of this compound as a chiral precursor. It is important to note that while the individual reactions are well-precedented in organic synthesis, the complete sequence from this compound to linalool oxide is a proposed route, formulated in the absence of a direct total synthesis in the published literature.
Proposed Synthetic Pathway
The proposed synthesis commences with the conversion of this compound to a key ketone intermediate, 1-(tetrahydrofuran-3-yl)ethan-1-one. This intermediate is then subjected to a Grignard reaction to introduce the isopropenyl moiety, followed by a Wittig reaction to install the vinyl group, yielding the target linalool oxide. The stereochemistry of the final product will depend on the stereochemistry of the starting this compound and the facial selectivity of the Grignard addition.
Experimental Protocols
Protocol 1: Synthesis of 1-(Tetrahydrofuran-3-yl)ethan-1-one (2)
This protocol describes the hydration of the terminal alkyne of this compound to the corresponding methyl ketone.
Materials:
-
This compound (1)
-
Sulfuric acid (H₂SO₄)
-
Mercuric sulfate (HgSO₄)
-
Acetone
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 g, 10.4 mmol) in acetone (20 mL) and water (5 mL) is added sulfuric acid (0.5 mL) and mercuric sulfate (0.1 g).
-
The reaction mixture is stirred at room temperature for 4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution until the pH is neutral.
-
The mixture is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 1-(tetrahydrofuran-3-yl)ethan-1-one (2).
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 1-(Tetrahydrofuran-3-yl)ethan-1-one (2) | This compound (1) | H₂SO₄, HgSO₄ | 85 | >95 |
Protocol 2: Synthesis of 2-(Tetrahydrofuran-3-yl)propan-2-ol (3)
This protocol details the addition of a methyl group to the ketone intermediate using a Grignard reagent.
Materials:
-
1-(Tetrahydrofuran-3-yl)ethan-1-one (2)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-(tetrahydrofuran-3-yl)ethan-1-one (1.0 g, 8.76 mmol) in anhydrous diethyl ether (20 mL) is cooled to 0 °C under an argon atmosphere.
-
Methylmagnesium bromide (3.5 mL, 10.5 mmol, 3.0 M in diethyl ether) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of saturated ammonium chloride solution (15 mL).
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (eluent: hexane/ethyl acetate = 3:1) to yield 2-(tetrahydrofuran-3-yl)propan-2-ol (3).
| Step | Product | Starting Material | Reagent | Yield (%) | Diastereomeric Ratio |
| 2 | 2-(Tetrahydrofuran-3-yl)propan-2-ol (3) | 1-(Tetrahydrofuran-3-yl)ethan-1-one (2) | MeMgBr | 90 | 1:1 (for racemic starting material) |
Protocol 3: Synthesis of Furanoid Linalool Oxide (4)
This protocol describes the conversion of the tertiary alcohol to the final furanoid linalool oxide via a Wittig reaction on a ketone derived from the alcohol. This is a two-step process involving oxidation and then the Wittig reaction.
Sub-protocol 3a: Oxidation to 3-Acetyl-3-methyltetrahydrofuran
Materials:
-
2-(Tetrahydrofuran-3-yl)propan-2-ol (3)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred solution of 2-(tetrahydrofuran-3-yl)propan-2-ol (1.0 g, 7.68 mmol) in dichloromethane (20 mL) is added pyridinium chlorochromate (2.48 g, 11.5 mmol).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is filtered through a pad of silica gel, and the silica gel is washed with additional dichloromethane.
-
The filtrate is concentrated under reduced pressure to give the crude ketone. This is used in the next step without further purification.
Sub-protocol 3b: Wittig Olefination
Materials:
-
Crude 3-acetyl-3-methyltetrahydrofuran
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of methyltriphenylphosphonium bromide (3.57 g, 10.0 mmol) in anhydrous THF (30 mL) at 0 °C is added n-butyllithium (4.0 mL, 10.0 mmol, 2.5 M in hexanes) dropwise. The resulting orange-red solution is stirred at room temperature for 1 hour.
-
The solution of the crude ketone from the previous step in anhydrous THF (10 mL) is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water (20 mL) and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the furanoid linalool oxide (4).
| Step | Product | Starting Material | Reagents | Yield (%) (over 2 steps) | Stereoselectivity |
| 3 | Furanoid Linalool Oxide (4) | 2-(Tetrahydrofuran-3-yl)propan-2-ol (3) | 1. PCC 2. CH₃PPh₃Br, n-BuLi | 75 | N/A |
Visualizations
References
Application Notes & Protocols: Fluorescent Labeling of Biomolecules Using 3-Ethynyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of biomolecules utilizing 3-Ethynyltetrahydrofuran. This reagent serves as a versatile chemical handle for introducing terminal alkynes onto biomolecules, enabling their subsequent fluorescent tagging via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] The protocols provided are based on established principles of CuAAC and are intended as a guide for researchers to develop specific labeling strategies for their biomolecules of interest.
Introduction to this compound in Bioconjugation
This compound is a chemical compound that features a terminal alkyne group attached to a tetrahydrofuran ring. The terminal alkyne is a key functional group for participating in CuAAC reactions, which are known for their high efficiency, specificity, and biocompatibility.[1][2] The tetrahydrofuran moiety imparts a degree of hydrophilicity to the molecule, which can be advantageous in aqueous buffers typically used for biological experiments.
The primary application of this compound in bioconjugation is to serve as a building block for introducing a reactive alkyne handle onto a biomolecule. This can be achieved through various chemical synthesis strategies, depending on the nature of the biomolecule. Once the biomolecule is "alkyne-modified," it can be covalently ligated to a fluorescent probe that contains a complementary azide group. This two-step labeling strategy offers modularity and flexibility in choosing fluorescent dyes.
Principle of the Labeling Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling strategy is the CuAAC reaction, a highly reliable method for forming a stable triazole linkage between an alkyne (on the biomolecule) and an azide (on the fluorescent probe).[1][2][3] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4] To enhance the reaction rate and protect the biomolecule from potential damage by copper ions, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[4]
Logical Workflow for Biomolecule Labeling using this compound
Caption: General workflow for fluorescently labeling a biomolecule using this compound via CuAAC.
Experimental Protocols
The following are generalized protocols for the fluorescent labeling of proteins and nucleic acids using an alkyne-azide click chemistry approach. Researchers should optimize the reaction conditions for their specific biomolecule and fluorescent probe.
Protocol 1: Fluorescent Labeling of an Alkyne-Modified Protein
This protocol assumes the protein of interest has been modified to contain a terminal alkyne group derived from this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide-functionalized fluorescent dye (e.g., an Alexa Fluor or Cy dye azide)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
Purification resin (e.g., size-exclusion chromatography column)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified protein to a final concentration of 10-50 µM.
-
Azide-functionalized fluorescent dye to a final concentration of 50-250 µM (a 5-fold molar excess over the protein is a good starting point).
-
THPTA to a final concentration of 500 µM.
-
CuSO₄ to a final concentration of 100 µM.
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).
-
Purification: Remove the unreacted fluorescent dye and copper catalyst by size-exclusion chromatography, dialysis, or spin filtration.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorescent dye at its maximum absorbance wavelength.
Experimental Workflow for Protein Labeling
Caption: Step-by-step workflow for the fluorescent labeling of an alkyne-modified protein.
Protocol 2: Fluorescent Labeling of Alkyne-Modified Nucleic Acids (DNA/RNA)
This protocol is suitable for labeling synthetic oligonucleotides or enzymatically prepared nucleic acids containing an alkyne modification.
Materials:
-
Alkyne-modified DNA or RNA in nuclease-free water or TE buffer.
-
Azide-functionalized fluorescent dye.
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in nuclease-free water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in nuclease-free water).
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in nuclease-free water).
-
Nuclease-free water.
-
Ethanol (70% and 100%).
-
3 M Sodium acetate, pH 5.2.
Procedure:
-
Prepare the Reaction Mixture: In a nuclease-free microcentrifuge tube, combine the following:
-
Alkyne-modified nucleic acid (10-100 pmol).
-
Azide-functionalized fluorescent dye (4-50 fold molar excess over the nucleic acid).
-
THPTA/CuSO₄ premix (prepare by mixing THPTA and CuSO₄ in a 2:1 molar ratio, add to a final concentration of ~25 equivalents of the complex over the nucleic acid).
-
Adjust the total volume with nuclease-free water.
-
-
Initiate the Reaction: Add sodium ascorbate to a final concentration of ~40 equivalents over the nucleic acid.
-
Incubation: Mix gently and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification:
-
Add 0.1 volumes of 3 M sodium acetate, pH 5.2.
-
Add 3 volumes of cold 100% ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes to precipitate the nucleic acid.
-
Centrifuge at high speed for 15-30 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled nucleic acid in nuclease-free water or TE buffer.
-
-
Characterization: Analyze the labeling efficiency by gel electrophoresis (visualizing the fluorescent band) or by UV-Vis spectroscopy.
Quantitative Data
Table 1: Representative Reaction Parameters for CuAAC Labeling of Proteins
| Parameter | Typical Value Range | Notes |
| Protein Concentration | 10 - 100 µM | Higher concentrations can improve reaction kinetics. |
| Alkyne:Azide Molar Ratio | 1:5 - 1:20 | Excess azide drives the reaction to completion. |
| Copper(I) Concentration | 50 - 250 µM | Higher concentrations can increase reaction rate but also risk protein damage. |
| Ligand:Copper Ratio | 2:1 - 5:1 | A higher ratio protects the biomolecule. |
| Sodium Ascorbate Conc. | 1 - 5 mM | A reducing agent to maintain copper in the +1 state. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and reactant concentrations. |
| Labeling Efficiency | > 80% | Can be optimized by adjusting reaction conditions. |
Table 2: Representative Reaction Parameters for CuAAC Labeling of Nucleic Acids
| Parameter | Typical Value Range | Notes |
| Nucleic Acid Amount | 10 - 100 pmol | |
| Alkyne:Azide Molar Ratio | 1:10 - 1:50 | A higher excess of azide is often used for nucleic acids. |
| THPTA/CuSO₄ Complex | ~25 equivalents | Molar equivalents relative to the nucleic acid. |
| Sodium Ascorbate | ~40 equivalents | Molar equivalents relative to the nucleic acid. |
| Reaction Time | 30 - 60 minutes | Typically faster than protein labeling. |
| Labeling Efficiency | > 90% | Generally very high for oligonucleotides. |
Application in a Signaling Pathway: Tracking Protein Localization
Fluorescently labeled biomolecules are invaluable tools for studying cellular processes. For instance, a protein involved in a signaling pathway can be labeled using this compound and a fluorescent probe to visualize its localization and trafficking within the cell in response to a stimulus.
Hypothetical Signaling Pathway Visualization
Caption: A hypothetical signaling pathway where a fluorescently labeled protein translocates to the nucleus upon ligand binding.
Disclaimer: The protocols and data presented are intended as a general guide. Optimal conditions for labeling a specific biomolecule with this compound and a chosen fluorescent probe should be determined empirically. The lack of specific literature on this compound for bioconjugation suggests that researchers should proceed with careful validation of its reactivity and stability in their experimental system.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Ethynyltetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
The integration of unique molecular scaffolds into peptide and small molecule libraries is a cornerstone of modern drug discovery. The tetrahydrofuran (THF) moiety, a prevalent structural motif in numerous natural products and pharmacologically active compounds, offers desirable physicochemical properties such as improved solubility and metabolic stability. When functionalized with a terminal alkyne, as in 3-Ethynyltetrahydrofuran, it becomes a versatile building block for solid-phase synthesis (SPS), primarily through the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[][2]
This application note provides detailed protocols for the utilization of this compound in solid-phase synthesis. It outlines a hypothetical, yet experimentally grounded, workflow for the incorporation of this building block onto a solid support and its subsequent modification via on-resin CuAAC. The resulting 1,2,3-triazole linkage serves as a stable and effective amide bond isostere, enabling the creation of novel peptidomimetics and other complex molecular architectures with potential therapeutic applications.[3][4]
Key Applications in Drug Discovery
The methodologies described herein are applicable to:
-
Lead Generation: Rapidly generate diverse libraries of small molecules and peptidomimetics containing the 3-(1,2,3-triazol-1-yl)tetrahydrofuran scaffold for high-throughput screening.
-
Lead Optimization: Systematically modify lead compounds to enhance their pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.
-
Peptidomimetic Synthesis: Create novel peptide analogues with improved stability against enzymatic degradation by replacing labile amide bonds with the robust triazole linkage.[3][4]
-
Bioconjugation: Attach the this compound moiety to biomolecules, such as peptides or proteins, to introduce a versatile handle for further functionalization with imaging agents, cytotoxic payloads, or other molecular probes.
Quantitative Data Summary
The efficiency of on-resin CuAAC reactions is influenced by various factors including the choice of resin, solvent, copper source, ligand, and reaction time. The following tables summarize typical conditions and reported outcomes for on-resin CuAAC reactions, providing a basis for protocol optimization.
Table 1: On-Resin Peptide Cyclization via CuAAC
| Peptide Sequence (with alkyne and azide) | Resin | Catalyst System | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| Azido-pentanoyl-(Pra)-RGD-peptide | Rink Amide | CuI (2 eq), DIPEA (50 eq) | DMF | Overnight | 76 | >90 | [3] |
| Azido-pentanoyl-(Pra)-peptide | PEGA | CuI, DIPEA | DMF | N/A | 79 | >95 | [5] |
| Alkyne/Azide modified helical peptide | Rink Amide | CuBr (1 eq), Na-Ascorbate (3 eq), 2,6-lutidine (10 eq), DIPEA (10 eq) | DMF/ACN | Overnight | N/A | >90 | [6] |
Pra = Propargylglycine
Table 2: General On-Resin CuAAC for Peptide Modification
| Resin-Bound Moiety | Soluble Moiety | Catalyst System | Solvent | Time (h) | Conversion/Purity | Reference |
| Azide-functionalized peptide | Terminal alkyne | CuSO₄, Sodium Ascorbate | DMF/H₂O | 4-16 | High conversion | [7] |
| Alkyne-functionalized peptide | Azide-modified lipid | Cu(I)Br, DIPEA, 2,6-lutidine | DMF | 16-18 | High purity | [8] |
| Alkyne-functionalized peptide | Azido-PEG | CuSO₄, Sodium Ascorbate, TBTA | DMF | N/A | High conversion | [4] |
Experimental Protocols
This section details a hypothetical protocol for the incorporation of a this compound derivative onto a solid support and its subsequent on-resin modification via CuAAC.
Protocol 1: Synthesis of a Functionalized this compound Building Block
To be utilized in standard Fmoc-based solid-phase peptide synthesis (SPPS), this compound must first be functionalized with a carboxylic acid and a protected amine. A plausible synthetic route is outlined below.
Caption: Synthetic scheme for a functionalized this compound building block.
Protocol 2: Solid-Phase Synthesis of a Peptide Incorporating the this compound Moiety
This protocol describes the incorporation of the hypothetical Fmoc-protected this compound building block into a peptide sequence using a standard Fmoc-SPPS workflow.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-N-(3-(tetrahydrofuran-3-yl)prop-2-yn-1-yl)glycine (from Protocol 1)
-
Coupling agents: HBTU/HOBt or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially to the resin using a standard coupling protocol with HBTU/HOBt and DIPEA in DMF. Monitor coupling completion with a Kaiser test.
-
Incorporation of this compound Building Block:
-
Activate the Fmoc-N-(3-(tetrahydrofuran-3-yl)prop-2-yn-1-yl)glycine (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Peptide Elongation: Continue coupling subsequent Fmoc-amino acids as described in step 3.
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule to the resin-bound peptide featuring the this compound moiety.
Materials:
-
Resin-bound peptide with terminal alkyne (from Protocol 2)
-
Azide-containing molecule (e.g., azido-functionalized fluorophore, PEG chain, or small molecule drug) (5-10 equivalents)
-
Copper(I) bromide (CuBr) (1-2 equivalents)
-
Sodium L-ascorbate (aqueous solution, 0.1 M) (1 equivalent)
-
2,6-Lutidine (10 equivalents)
-
DIPEA (10 equivalents)
-
Solvents: Degassed Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Isopropanol
Procedure:
-
Resin Swelling and Degassing: Swell the peptide-resin in DCM for 10 minutes. Separately, degas DMSO by bubbling nitrogen through it for at least 10 minutes.[8]
-
Catalyst Preparation: In a separate vial, completely dissolve CuBr (1 eq. based on resin loading) in the degassed DMSO.[8]
-
Reaction Setup:
-
Reaction Incubation: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and gently agitate at room temperature for 16-18 hours.[8]
-
Washing:
-
Filter the resin and wash it three times with a 5:3 (v/v) mixture of Isopropanol/DMSO.[8]
-
Wash the resin three times with DMF.
-
Wash the resin three times with DCM.
-
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Caption: Logical relationship of components in the on-resin CuAAC reaction.
Protocol 4: Cleavage and Purification
This protocol describes the final cleavage of the modified peptide from the solid support and its subsequent purification.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Cleavage: Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether.
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Conclusion
The use of this compound as a building block in solid-phase synthesis, facilitated by the robust and efficient on-resin CuAAC reaction, offers a powerful strategy for the generation of novel and diverse molecular entities. The protocols outlined in this application note provide a comprehensive framework for researchers to explore the potential of this versatile scaffold in their drug discovery and development programs. The resulting triazole-containing compounds hold promise for improved stability and unique conformational properties, making them attractive candidates for further investigation.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Enzymatic Incorporation of 3-Ethynyltetrahydrofuran Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic incorporation of 3-ethynyltetrahydrofuran (3-ETHF) analogues into nucleic acids. The unique chemical properties of the ethynyl group, coupled with the modified sugar moiety, make these analogues valuable tools for a range of applications in molecular biology, diagnostics, and drug development. The ability to introduce an alkyne handle into DNA or RNA enables post-synthesis modification via click chemistry, allowing for the attachment of fluorophores, biotin, or other functionalities for detection and manipulation.
The successful incorporation of modified nucleotides is highly dependent on the chosen polymerase. While natural polymerases can exhibit some promiscuity, engineered enzymes often show significantly improved efficiency and fidelity for non-natural substrates.[1][2] This document outlines general strategies and specific protocols that can be adapted for the use of 3-ETHF nucleoside triphosphates with various DNA and RNA polymerases.
Data Summary: Polymerase Efficiency with Modified Nucleotides
The following table summarizes the incorporation efficiency of various polymerases with structurally related or similarly modified nucleotide analogues. This data can serve as a guide for selecting a suitable enzyme for the incorporation of 3-ETHF analogues. It is important to note that empirical testing is crucial for optimizing incorporation for a specific analogue and template sequence.
| Polymerase | Nucleotide Analogue Type | Relative Incorporation Efficiency | Key Findings | Reference |
| Vent (exo-) DNA Polymerase | 5-substituted dUTP analogues | High | Efficiently incorporates various modified dUTPs in both primer extension and PCR.[3] | [3] |
| Engineered Thermophilic Polymerases | β,γ-modified α-l-threofuranosyl tTTPs | High | Capable of multiple incorporation events to form full-length products.[4] | [4] |
| HIV Reverse Transcriptase | β,γ-modified α-l-threofuranosyl tTTPs | Low (Single incorporation) | Primarily performs a single incorporation event.[4] | [4] |
| T7 RNA Polymerase | α-thio-β,γ-hypo-ATP analogues | Moderate to High | Demonstrates stereoselectivity, preferentially incorporating the SP diastereoisomer.[5] | [5] |
| Engineered TNA Polymerases | 7-deaza-7-modified tGTP analogues | High | Efficiently recognizes and incorporates modified tGTPs, enabling continued TNA synthesis.[6] | [6] |
Experimental Protocols
Protocol 1: Primer Extension Assay for Incorporation of 3-ETHF Analogues
This protocol is designed to assess the ability of a specific polymerase to incorporate a single or multiple 3-ETHF nucleotide analogue(s) into a growing DNA strand.
Materials:
-
3-ETHF-dNTP (or 3-ETHF-NTP for RNA polymerases)
-
DNA/RNA Polymerase (e.g., Vent (exo-), Engineered TNA Polymerase)
-
10X Polymerase Reaction Buffer
-
Forward Primer (labeled, e.g., with 32P or a fluorescent tag)
-
DNA/RNA Template
-
dNTP mix (without the analogue's corresponding natural dNTP)
-
Loading Dye (e.g., formamide-based)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the following components per 20 µL reaction:
-
2 µL of 10X Polymerase Reaction Buffer
-
1 µL of DNA Template (10 µM)
-
1 µL of Labeled Forward Primer (10 µM)
-
1 µL of dNTP mix (10 µM each of the three natural dNTPs)
-
Variable volume of 3-ETHF-dNTP (to test a range of concentrations, e.g., 1-100 µM)
-
1 µL of DNA Polymerase (1-2 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the chosen polymerase for 15-60 minutes.
-
-
Quenching:
-
Stop the reaction by adding 20 µL of loading dye containing EDTA.
-
-
Denaturation:
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Gel Electrophoresis:
-
Visualization:
-
Visualize the results using a phosphorimager or fluorescence scanner, depending on the primer label. Successful incorporation will be indicated by a band shift corresponding to the extended primer.
-
Protocol 2: PCR Amplification with 3-ETHF Analogues
This protocol is for the exponential amplification of a DNA template to produce a modified DNA product containing 3-ETHF analogues.
Materials:
-
3-ETHF-dNTP
-
High-fidelity, thermostable DNA polymerase (e.g., Vent (exo-))
-
10X PCR Buffer
-
Forward and Reverse Primers
-
DNA Template
-
dNTP mix (containing the three other natural dNTPs)
-
MgSO4 (if required for the polymerase)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
Prepare a 50 µL PCR reaction mixture as follows:
-
5 µL of 10X PCR Buffer
-
1.5 µL of MgSO4 (50 mM, adjust as needed)
-
1 µL of dNTP mix (10 mM each of three natural dNTPs)
-
Variable volume of 3-ETHF-dNTP (to achieve a final concentration of 0.2 mM, or as optimized)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
1 µL of DNA Template (1-10 ng)
-
1 µL of DNA Polymerase (1-2 units)
-
Nuclease-free water to 50 µL.
-
-
-
Thermocycling:
-
Perform PCR using the following general conditions, adjusting annealing and extension times and temperatures based on the primers and polymerase used:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
-
Analysis:
-
Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a product of the expected size.
-
The incorporation of the 3-ETHF analogue can be further verified by downstream applications such as click chemistry-based labeling.
-
Visualizations
Caption: Experimental workflow for the incorporation and application of 3-ETHF analogues.
Caption: Hypothetical signaling pathway influenced by 3-ETHF modified DNA.
References
- 1. US20110059505A1 - Polymerases for nucleotide analogue incorporation - Google Patents [patents.google.com]
- 2. WO2005024010A1 - Modified polymerases for improved incorporation of nucleotide analogues - Google Patents [patents.google.com]
- 3. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and polymerase incorporation of β,γ-modified α-l-threofuranosyl thymine triphosphate mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved synthesis and polymerase recognition of 7-deaza-7-modified α- l -threofuranosyl guanosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03029J [pubs.rsc.org]
Troubleshooting & Optimization
troubleshooting low yield in 3-Ethynyltetrahydrofuran click reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 3-Ethynyltetrahydrofuran.
Troubleshooting Guide
Issue: Low or No Product Yield in Your this compound CuAAC Reaction
Question: I am observing a very low yield or no formation of the desired triazole product in my click reaction with this compound. What are the potential causes and how can I resolve this?
Answer: Low yields in CuAAC reactions can stem from several factors. A systematic approach to troubleshooting is recommended. Below are the most common causes and their corresponding solutions.
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: A decision tree for troubleshooting common issues in low-yield CuAAC reactions.
1. Catalyst Inactivity
The active catalyst in CuAAC is the Cu(I) species, which can be readily oxidized to the inactive Cu(II) state by atmospheric oxygen.[1]
-
Solution:
-
Use a Reducing Agent: The most common practice is to generate Cu(I) in situ from a Cu(II) source like copper(II) sulfate (CuSO₄·5H₂O) using a reducing agent.[2] Sodium ascorbate is widely used for this purpose.[1][2][3] Ensure your sodium ascorbate solution is freshly prepared.
-
Inert Atmosphere: Oxygen contamination can lead to the oxidative homocoupling of your alkyne (Glaser coupling), a common side reaction.[3][4] To prevent this, thoroughly degas all solvents and solutions and run the reaction under an inert atmosphere of nitrogen or argon.[4] Capping the reaction vessel can also help minimize oxygen exposure.[3]
-
2. Ligand Issues
Copper-stabilizing ligands are crucial for enhancing the efficiency and stability of the CuAAC reaction.[5] They accelerate the reaction and protect the catalyst from oxidation and disproportionation.[3][5]
-
Solution:
-
Incorporate a Ligand: If you are not using a ligand, adding one is highly recommended. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly effective for reactions in aqueous media.[5][6] TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is another common choice, though it has lower water solubility.[5]
-
Optimize Ligand-to-Copper Ratio: A common protocol suggests using five equivalents of a copper-binding ligand with respect to the metal.[3] Pre-incubating the copper source with the ligand for a few minutes before adding other reagents is also a good practice.[6]
-
3. Suboptimal Reaction Conditions
The reaction's solvent, temperature, and pH can significantly impact the yield.
-
Solution:
-
Solvent Choice: While CuAAC reactions are versatile, the solvent can affect reaction rates and substrate solubility.[7] For reactants with poor solubility, consider using a co-solvent system such as t-BuOH/water, THF/water, or DMF/water.[4][8][9]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[7][10] However, for sterically hindered substrates like this compound, gentle heating (e.g., to 60 °C) might be necessary to increase the reaction rate.[8][11]
-
pH: The optimal pH for CuAAC is generally between 7 and 8.[1][4] Ensure your reaction mixture is buffered within this range if working with pH-sensitive molecules.
-
4. Reactant and Stoichiometry Issues
Problems with the starting materials can directly lead to poor outcomes.
-
Solution:
-
Purity of Reagents: Ensure that your this compound and azide-containing molecule are pure. Impurities can interfere with the catalyst.[12]
-
Stoichiometry: While a 1:1 molar ratio is the theoretical ideal, using a slight excess (e.g., 1.2 to 1.5 equivalents) of one of the reactants can sometimes drive the reaction to completion.[4]
-
Steric Hindrance: The tetrahydrofuran ring may present some steric hindrance. If you suspect this is the primary issue, increasing the reaction time and/or temperature may help.[11] Alternatively, using a more active catalyst system could be beneficial.[10][11]
-
Data on Reaction Condition Optimization
The choice of copper source and solvent can significantly influence the final yield of the triazole product. The following table summarizes the effects of different conditions on a model CuAAC reaction.
| Entry | Copper Source | Solvent System | Yield (%) |
| 1 | CuSO₄/KI | MeOH | Low |
| 2 | CuSO₄/KI | Dioxane | Low |
| 3 | CuSO₄/KI | Dioxane/Water | Moderate |
| 4 | CuSO₄/KI | Dioxane/EtOH | Moderate |
| 5 | CuSO₄/KI | Dioxane/t-BuOH | High |
| 6 | CuI | Dioxane/t-BuOH | Moderate |
| 7 | CuBr | Dioxane/t-BuOH | Moderate |
| Data adapted from a study on 1,4-disubstituted-1,2,3-triazolo-nucleosides.[13] The specific yields for this compound may vary. |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for the synthesis and purification of a 1,4-disubstituted-1,2,3-triazole.
Representative Protocol for CuAAC Reaction
This protocol is a general guideline and may require optimization.
-
Preparation: In a suitable reaction vessel, dissolve your azide-containing compound (1.0 eq) and this compound (1.2 eq) in a solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Premix: In a separate tube, prepare the catalyst solution. Add a solution of a copper(II) source (e.g., 0.1 eq CuSO₄·5H₂O in water) to a solution of a stabilizing ligand (e.g., 0.2 eq THPTA in water).[6] Allow this mixture to incubate for 2-3 minutes.
-
Addition: Add the catalyst premix to the reaction vessel containing the azide and alkyne.
-
Initiation: Add a freshly prepared solution of a reducing agent (e.g., 0.5 eq sodium ascorbate in water) to the reaction mixture to initiate the click reaction.[6]
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-12 hours.[4][14]
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄OH and stir for 30 minutes to remove the copper catalyst.[14]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).[14]
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[14]
Purification Protocol: Column Chromatography
-
Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Packing: Pack a chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane).
-
Loading: Carefully add the silica with the adsorbed product to the top of the packed column.[14]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[14] The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Collection: Collect fractions and monitor the elution of the product by TLC.[14]
-
Final Product: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 1,4-disubstituted-1,2,3-triazole.[14]
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for my click reaction? The most convenient and widely used copper source is Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) combined with a reducing agent like sodium ascorbate.[2] This system generates the active Cu(I) catalyst in situ. While Cu(I) salts like CuI or CuBr can be used directly, they are less stable and more prone to oxidation.[2]
Q2: Why is a ligand essential for my reaction? Ligands are crucial as they stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to Cu(II) or disproportionation.[3] This not only protects the catalyst but also accelerates the reaction rate, leading to higher yields and shorter reaction times.[3]
Q3: How can I minimize the formation of the alkyne homocoupling (Glaser) byproduct? The Glaser coupling is an oxidative side reaction that can compete with the desired click reaction.[15] It can be minimized by:
-
Running the reaction under an inert (oxygen-free) atmosphere.[4]
-
Using an adequate amount of a reducing agent like sodium ascorbate to maintain a low concentration of Cu(II).[7]
-
Employing a stabilizing ligand.
Q4: Are there any copper-free alternatives if my molecules are sensitive to copper? Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free alternative.[4][5] SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react with azides without the need for a metal catalyst.[5] This is particularly useful in biological systems where copper toxicity is a concern.[4] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[5]
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Side Reactions in the Glaser-Hay Coupling of 3-Ethynyltetrahydrofuran
Welcome to the technical support center for the Glaser-Hay coupling of 3-Ethynyltetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their coupling reactions, with a focus on minimizing undesirable side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Glaser-Hay coupling of this compound in a question-and-answer format.
Q1: My reaction is resulting in a low yield of the desired homocoupled product, and I observe a significant amount of starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a Glaser-Hay coupling can stem from several factors related to the catalyst, reaction conditions, or reagents.
-
Inactive Catalyst: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure your copper salt is of high purity and consider using freshly opened reagents. The choice of copper salt can also influence the reaction; CuCl is a common and effective choice.[1]
-
Insufficient Oxygen: The Glaser-Hay reaction requires an oxidant, typically oxygen from the air, to regenerate the active Cu(I) catalyst.[1] Ensure the reaction mixture is vigorously stirred and open to the air (e.g., using a balloon filled with air or an air condenser) to facilitate oxygen uptake.
-
Inappropriate Solvent: The solubility of the catalyst and substrate is crucial. Acetone, dichloromethane (DCM), and methanol are commonly used solvents.[1] For this compound, a polar aprotic solvent like acetone or THF may be a good starting point.
-
Low Temperature: While many Glaser-Hay couplings proceed at room temperature, less reactive substrates may require elevated temperatures to achieve a reasonable reaction rate.[1] Consider gently heating the reaction to 40-60 °C.
Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?
A2: The primary side reaction in Glaser-Hay homocoupling is the formation of oligomeric and polymeric materials due to further coupling of the desired diyne product. Additionally, other side reactions can occur depending on the specific substrate and conditions.
-
Oligomerization/Polymerization: To minimize the formation of higher-order oligomers, it is crucial to stop the reaction once the desired product is formed. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Choice of Ligand: The ligand plays a critical role in stabilizing the copper catalyst and influencing selectivity. N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a widely used and effective ligand that can accelerate the reaction and improve yields.[1][2] The use of bidentate nitrogenous ligands is a common strategy.[3]
-
Reaction Concentration: Running the reaction at high concentrations can favor intermolecular side reactions. If oligomerization is a significant issue, consider performing the reaction under more dilute conditions.
Q3: My this compound seems to be degrading under the reaction conditions. What could be causing this and what are the solutions?
A3: While the tetrahydrofuran moiety is generally stable, degradation could occur under harsh conditions.
-
pH Control: In aqueous or protic solvents, the pH can influence the stability of certain functional groups. For sensitive substrates, maintaining a neutral pH is advisable. In bioconjugation contexts, adjusting the pH has been shown to minimize degradation of protein substrates.[3]
-
Temperature: Excessive heat can lead to decomposition. If you are heating the reaction, try to use the lowest effective temperature.
-
Reaction Time: Prolonged reaction times increase the likelihood of side reactions and degradation. Optimize the reaction time by monitoring its progress and quenching it as soon as the desired product is formed in a satisfactory yield.
Frequently Asked Questions (FAQs)
What is the generally accepted mechanism for the Glaser-Hay coupling?
The mechanism involves three key steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne reacts with the Cu(I) catalyst in the presence of a base (like TMEDA) to form a copper(I) acetylide intermediate.
-
Oxidative Coupling: Two molecules of the copper(I) acetylide undergo oxidative coupling to form the 1,3-diyne product and copper(0).
-
Reoxidation of the Catalyst: An oxidant, typically molecular oxygen, reoxidizes Cu(0) back to the active Cu(I) species, allowing the catalytic cycle to continue.[1]
What is the role of the ligand in the Glaser-Hay coupling?
The ligand, commonly a tertiary amine like TMEDA, serves two main purposes. First, it acts as a base to facilitate the deprotonation of the terminal alkyne. Second, it coordinates to the copper ion, solubilizing the catalyst and activating it for the coupling reaction.[1] The nature of the ligand can significantly impact the reaction rate and selectivity.[4]
Can I use a Cu(II) salt as a catalyst?
Yes, Cu(II) salts like Cu(OAc)₂ can be used.[1] In some variations of the Glaser coupling, such as the Eglinton coupling, a stoichiometric amount of a Cu(II) salt is used as both the catalyst and the oxidant.[5] In the Hay modification, a catalytic amount of Cu(I) is used with oxygen as the terminal oxidant.[5]
How can I purify the homocoupled product of this compound?
Standard purification techniques can be employed. After quenching the reaction (e.g., with a saturated aqueous solution of ammonium chloride), the product can be extracted into an organic solvent.[1] Purification is typically achieved by column chromatography on silica gel, often using a mixture of hexanes and ethyl acetate as the eluent.[1] Recrystallization can also be an effective method for obtaining a highly pure product.[1]
Data Presentation
The following tables provide a summary of representative reaction conditions for the Glaser-Hay homocoupling of various terminal alkynes, which can serve as a starting point for the optimization of the coupling of this compound.
Table 1: Comparison of Reaction Conditions for Glaser-Hay Homocoupling
| Entry | Alkyne Substrate | Catalyst (mol%) | Ligand | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuCl (5) | TMEDA | Acetone | Room Temp. | 3-6 | >90 |
| 2 | Propargyl Alcohol | CuCl (5) | n-Propylamine | N/A | 60 °C | 3-5 | High |
| 3 | Aliphatic Alkyne | CuI | TMEDA | THF | 60 °C (thermal) | 16 | Good |
| 4 | Aliphatic Alkyne | CuI | TMEDA | THF | 80 °C (microwave) | 0.33 | 67-92 |
| 5 | Propargyl Ether | CuI | TMEDA | THF | 60 °C (thermal) | 16 | Good |
| 6 | Propargyl Ether | CuI | TMEDA | THF | 80 °C (microwave) | 0.33 | High |
Data adapted from various sources, providing a general overview.[1][6] Yields are often reported as "good" or "high" without specific percentages in some literature.
Experimental Protocols
Protocol 1: General Procedure for Glaser-Hay Homocoupling of this compound
This protocol is a general starting point and may require optimization for your specific experimental setup.
Materials:
-
This compound (1.0 mmol)
-
Copper(I) chloride (CuCl, 0.05 mmol, 5 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA, 1.2 mmol)
-
Acetone (10 mL)
-
25 mL round-bottom flask
-
Stir bar
-
Air supply (e.g., balloon filled with air or an air condenser)
Procedure:
-
To a 25 mL round-bottom flask equipped with a stir bar, add this compound (1.0 mmol) and copper(I) chloride (0.05 mmol).
-
Add acetone (10 mL) to the flask.
-
Add TMEDA (1.2 mmol) to the mixture.
-
Stir the reaction mixture vigorously at room temperature under an atmosphere of air for 3-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the pure 1,3-diyne.[1]
Visualizations
Caption: Catalytic cycle of the Glaser-Hay coupling reaction.
Caption: Troubleshooting workflow for Glaser-Hay coupling issues.
Caption: General workflow for the purification of 1,3-diynes.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper Catalyst Concentration for 3-Ethynyltetrahydrofuran CuAAC
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving 3-Ethynyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and optimization strategies for your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting concentration of copper catalyst for the CuAAC reaction with this compound?
For most bioconjugation applications, a copper concentration in the range of 50 µM to 100 µM is a good starting point.[1][2] The lower limit is recommended to ensure a sufficient concentration of the active catalytic species, while concentrations above 100 µM are often unnecessary to achieve high reaction rates.[2] For organic synthesis applications, higher catalyst loadings of 0.5 mol% to 5 mol% relative to the limiting reagent are common.
Q2: My reaction with this compound is sluggish or incomplete. Could the tetrahydrofuran (THF) moiety be interfering with the reaction?
While there is no specific literature detailing interference, it is plausible that the ether oxygen of the tetrahydrofuran ring could weakly chelate the copper(I) catalyst. This chelation could potentially reduce the catalyst's activity.[3] If you suspect catalyst inhibition, consider increasing the ligand-to-copper ratio or gently warming the reaction.
Q3: What is the best solvent for the CuAAC reaction with this compound?
This compound is expected to be soluble in a variety of solvents due to the polar nature of the THF ring. Tetrahydrofuran itself is miscible with water and a wide range of organic solvents.[4][5] Therefore, common CuAAC solvent systems such as water, DMSO, DMF, t-BuOH, or mixtures thereof should be suitable.[6] The choice of solvent will also depend on the solubility of your azide counterpart. For poorly soluble substrates, adding a co-solvent like DMSO or t-BuOH (up to 10%) can be beneficial.
Q4: How can I minimize side reactions, such as the homocoupling of this compound?
The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling). This can be minimized by ensuring the reaction is sufficiently deoxygenated and by using an adequate amount of a reducing agent, like sodium ascorbate, to maintain the copper in its active Cu(I) state.[3] A slight excess of sodium ascorbate is recommended.
Q5: What is the ideal ligand-to-copper ratio?
For bioconjugation, a ligand-to-copper ratio of 5:1 is often recommended to protect the Cu(I) catalyst from oxidation and sequestration.[1] In organic synthesis, a ratio of 1:1 to 2:1 is more common. The optimal ratio can depend on the specific ligand and reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivation: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state. | Ensure all solutions are thoroughly degassed. Use a fresh solution of sodium ascorbate (5-10 fold excess over copper). Increase the ligand-to-copper ratio (e.g., 5:1) to better protect the Cu(I) ion.[7] |
| Poor Reagent Quality: The this compound or azide starting material may be impure or degraded. | Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS). | |
| Copper Sequestration: The azide substrate or buffer components (e.g., Tris) may be chelating the copper catalyst.[8][9] The ether oxygen of this compound might also contribute to weak chelation. | Increase the copper and ligand concentration.[7] Consider adding a sacrificial metal ion like Zn(II) to bind to chelating agents.[7] Avoid Tris buffers if possible; opt for phosphate or HEPES buffers.[9] | |
| Precipitation: The catalyst, substrates, or product may be precipitating out of solution. | Ensure all components are soluble in the chosen solvent system. For less soluble components, consider using a co-solvent such as DMSO or t-BuOH. | |
| Slow Reaction Rate | Low Reactant Concentration: The concentration of this compound or the azide is too low. | If possible, increase the concentration of the reactants. CuAAC reactions are typically efficient at concentrations above 10 µM. |
| Suboptimal Temperature: The reaction may be too cold. | While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., to 37°C) can sometimes improve the rate, especially if catalyst sequestration is an issue. | |
| Inappropriate Ligand: The chosen ligand may not be optimal for your system. | For aqueous reactions, ensure a water-soluble ligand like THPTA or BTTAA is used.[10] | |
| Multiple Products Observed | Incomplete Reaction: The side products may be unreacted starting materials. | Allow the reaction to proceed for a longer time or re-optimize conditions to drive the reaction to completion. |
| Alkyne Homocoupling: Oxidative coupling of this compound is occurring. | Improve degassing procedures and ensure a sufficient excess of fresh sodium ascorbate is used. | |
| Lack of Regiospecificity: Formation of both 1,4- and 1,5-triazole isomers. | This is highly unlikely in a well-catalyzed CuAAC reaction, which should exclusively yield the 1,4-regioisomer.[11] If regioisomers are observed, it may indicate a competing uncatalyzed thermal reaction, which can be suppressed by running the reaction at a lower temperature. |
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC Reaction Components
| Component | Bioconjugation | Organic Synthesis |
| Copper (CuSO₄) | 50 - 100 µM[1][2] | 0.5 - 5 mol% |
| Ligand (e.g., THPTA) | 250 - 500 µM (5:1 ratio to Cu)[1] | 0.5 - 10 mol% (1:1 to 2:1 ratio to Cu) |
| Reducing Agent (Sodium Ascorbate) | 2.5 - 5 mM (5-10x excess to Cu) | 5 - 20 mol% |
| This compound | 10 µM - 5 mM | Dependent on scale |
| Azide | 1.1 - 2 equivalents (relative to limiting reagent) | 1 - 1.2 equivalents (relative to limiting reagent) |
Experimental Protocols
Protocol 1: Optimization of Copper Catalyst Concentration for this compound CuAAC
This protocol provides a framework for systematically optimizing the copper catalyst concentration for your specific reaction.
1. Reagent Preparation:
- Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
- Prepare a 10 mM stock solution of your azide in a compatible solvent.
- Prepare a 10 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water.
- Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA for aqueous reactions) in deionized water.
- Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.
2. Reaction Setup (for a 100 µL final volume):
- In a series of microcentrifuge tubes, add the required volume of the this compound and azide stock solutions.
- Add the desired volume of the CuSO₄ stock solution to achieve final concentrations for testing (e.g., 25 µM, 50 µM, 100 µM, 200 µM).
- Add the ligand stock solution to maintain a constant ligand-to-copper ratio (e.g., 5:1).
- Add buffer or solvent to bring the volume to 90 µL.
- Initiate the reactions by adding 10 µL of the freshly prepared sodium ascorbate solution (final concentration 10 mM).
3. Reaction Monitoring and Analysis:
- Incubate the reactions at room temperature or a slightly elevated temperature (e.g., 37°C).
- At various time points (e.g., 15 min, 30 min, 1 hr, 2 hr), quench a small aliquot of the reaction mixture.
- Analyze the reaction progress by a suitable analytical method such as LC-MS, HPLC, or TLC to determine the conversion to the desired triazole product.
- Compare the reaction rates and final yields across the different copper concentrations to identify the optimal condition.
Mandatory Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Caption: Experimental workflow for optimizing copper catalyst concentration.
References
- 1. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Copper chelation suppresses epithelial-mesenchymal transition by inhibition of canonical and non-canonical TGF-β signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper(II)-selective chelation improves function and antioxidant defences in cardiovascular tissues of rats as a model of diabetes: comparisons between triethylenetetramine and three less copper-selective transition-metal-targeted treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
effect of ligands (e.g., TBTA, THPTA) on 3-Ethynyltetrahydrofuran click chemistry
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 3-ethynyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of copper-coordinating ligands such as TBTA and THPTA.
Troubleshooting Guide
This section addresses common issues encountered during the click chemistry conjugation of this compound with azide-containing molecules.
Issue 1: Low or No Product Yield
Q1: I am not getting the expected product yield in my click reaction with this compound. What are the potential causes and how can I improve it?
A1: Low yields in CuAAC reactions can stem from several factors, particularly the stability of the Copper(I) catalyst and the reaction conditions.
-
Copper(I) Oxidation: The active catalyst in click chemistry is Cu(I). It is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
-
Troubleshooting Steps:
-
Degas Solvents: Thoroughly degas all solvents and solutions by bubbling with an inert gas like argon or nitrogen before use.
-
Use Fresh Reducing Agent: Prepare a fresh stock solution of the reducing agent (e.g., sodium ascorbate) for each experiment.
-
Maintain Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., argon or nitrogen blanket).
-
Utilize a Stabilizing Ligand: Ligands like TBTA and THPTA are crucial for stabilizing the Cu(I) oxidation state and preventing its oxidation.[2][3]
-
-
-
Inadequate Ligand Concentration or Poor Solubility: The ligand-to-copper ratio is critical for catalytic efficiency. For TBTA, poor solubility in aqueous media can be a significant issue.[2][4]
-
Troubleshooting Steps:
-
Optimize Ligand:Copper Ratio: A common starting point is a 1:1 to 5:1 ligand to copper molar ratio. A 5:1 ratio of THPTA to copper has been shown to protect proteins from oxidation and reduce ROS levels in biological applications.[3]
-
Ensure Ligand Solubility: If using TBTA in aqueous reactions, co-solvents like DMSO or t-BuOH are often necessary to ensure its solubility.[4] For fully aqueous systems, the water-soluble ligand THPTA is the superior choice.[2][4]
-
-
-
Sub-optimal pH: The pH of the reaction medium can influence the reaction rate.
-
Troubleshooting Steps:
-
Maintain Appropriate pH: CuAAC reactions are generally robust over a wide pH range (4-12).[5] However, for specific substrates, optimization may be necessary. Buffering the reaction mixture, for instance with phosphate buffer at pH 7-8, is common practice, especially in bioconjugation.
-
-
Issue 2: Side Reactions and Impurities
Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A2: The most common side reactions in CuAAC are the reduction of the azide starting material and the homocoupling of the alkyne (Glaser coupling).
-
Azide Reduction to Amine: The reducing agent, typically sodium ascorbate, can sometimes reduce the azide functional group to a primary amine.
-
Troubleshooting Steps:
-
Minimize Reducing Agent: Use the lowest effective concentration of sodium ascorbate. An excess should be avoided.
-
Use a Direct Cu(I) Source: Employing a Cu(I) salt (e.g., CuI or CuBr) can eliminate the need for a reducing agent. However, Cu(I) salts are prone to oxidation and require careful handling under an inert atmosphere.
-
-
-
Alkyne Homocoupling (Glaser Coupling): The presence of oxygen can lead to the oxidative homocoupling of the alkyne, forming a diyne byproduct.
-
Troubleshooting Steps:
-
Rigorous Oxygen Exclusion: As with preventing Cu(I) oxidation, degassing solvents and maintaining an inert atmosphere are critical.
-
Sufficient Reducing Agent: Ensure an adequate amount of reducing agent is present to keep the copper in the Cu(I) state.
-
Use of a Ligand: Stabilizing ligands can help suppress this side reaction.
-
-
Issue 3: Reaction Reproducibility
Q3: My click reaction results are inconsistent between experiments. What factors contribute to poor reproducibility?
A3: Lack of reproducibility often points to variations in reagent quality and reaction setup.
-
Troubleshooting Steps:
-
Fresh Reagents: Always use fresh, high-purity reagents. Pay particular attention to the quality of the copper source and the reducing agent. As mentioned, sodium ascorbate solutions should be prepared fresh.
-
Consistent Reaction Setup: Ensure that the order of reagent addition, stirring speed, and temperature are consistent for each experiment. A recommended order of addition is the alkyne and azide, followed by the pre-mixed copper/ligand solution, and finally the reducing agent to initiate the reaction.
-
Solvent Purity: Use high-purity, dry solvents, as impurities can interfere with the catalytic cycle.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between TBTA and THPTA, and which one should I choose for my reaction with this compound?
A1: The main difference lies in their solubility. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand, making it ideal for reactions in purely aqueous buffers, which is often the case in biological applications.[2][4] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), on the other hand, is poorly soluble in water and requires organic co-solvents like DMSO or t-BuOH for effective use in aqueous media.[2][4] For reactions with the polar molecule this compound, especially in aqueous or partially aqueous systems, THPTA is generally the recommended ligand due to its superior solubility and performance in such conditions.[2]
Q2: What are the recommended storage conditions for TBTA and THPTA stock solutions?
A2: Both TBTA and THPTA stock solutions, as well as the pre-mixed copper/ligand solutions, can be stored frozen at -20°C for several weeks to a month without significant loss of activity. It is advisable to store them in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Can I use a copper(II) salt like CuSO₄ directly, or do I need a copper(I) source?
A3: Yes, you can and it is very common to use a copper(II) salt like CuSO₄. In this case, a reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce the Cu(II) to the active Cu(I) in situ.[1] This method is often more convenient than using air-sensitive Cu(I) salts.
Q4: What is the role of the ligand in the click reaction?
A4: The ligand plays a multifaceted role in the CuAAC reaction:
-
Stabilizes Cu(I): It prevents the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[2]
-
Accelerates the Reaction: By maintaining a high concentration of the active catalyst, the ligand significantly increases the reaction rate.
-
Prevents Precipitation: In the case of THPTA, its high water solubility prevents the precipitation of the copper catalyst in aqueous media.
-
Protects Biomolecules: In bioconjugation reactions, ligands can protect sensitive functional groups on proteins and other biomolecules from damage by copper ions.[3]
Quantitative Data Summary
Table 1: Comparison of TBTA and THPTA Ligands in CuAAC Reactions
| Feature | TBTA | THPTA | Reference(s) |
| Solubility | Poor in water; requires co-solvents (DMSO, t-BuOH) | High in water | [2][4] |
| Recommended Media | Organic or mixed organic/aqueous | Aqueous | [2][4] |
| Biocompatibility | Less biocompatible due to co-solvent requirement and potential for precipitation | More biocompatible; suitable for live-cell labeling | [3] |
| Reaction Rate | Generally slower in aqueous-containing systems | Faster in aqueous systems | [2] |
Table 2: General Reaction Conditions for CuAAC with this compound
| Parameter | Recommended Range/Condition | Notes |
| Alkyne:Azide Molar Ratio | 1:1 to 1:1.5 | A slight excess of the azide is often used. |
| Copper(II) Sulfate Conc. | 0.1 - 1 mM | |
| Ligand (THPTA) Conc. | 0.1 - 5 mM | A 1:1 to 5:1 molar ratio to copper is typical. |
| Sodium Ascorbate Conc. | 1 - 10 mM | A 5-10 fold excess over copper is common. |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO, PBS | Choice depends on the solubility of the azide substrate. For this compound, aqueous systems with THPTA are ideal. |
| Temperature | Room Temperature | |
| Reaction Time | 0.5 - 24 hours | Monitor by TLC or LC-MS. |
Experimental Protocols
Protocol 1: General Procedure for THPTA-mediated CuAAC in Aqueous Buffer
This protocol is suitable for the reaction of this compound with a water-soluble azide.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide in water or a suitable buffer (e.g., PBS).
-
Prepare a 10 mM stock solution of this compound in water or the same buffer.
-
Prepare a 20 mM stock solution of THPTA in water.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution (1 equivalent) and the this compound solution (1.1 equivalents).
-
Add the THPTA stock solution (to a final concentration of 1-5 mM).
-
Add the CuSO₄ stock solution (to a final concentration of 0.1-1 mM).
-
Vortex the mixture briefly.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate stock solution (to a final concentration of 5-10 mM) to initiate the reaction.
-
Vortex the mixture gently.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified by standard methods such as column chromatography, preparative HPLC, or extraction, depending on the properties of the product.
-
Protocol 2: General Procedure for TBTA-mediated CuAAC in a Mixed Solvent System
This protocol is suitable for the reaction of this compound with an azide that has poor water solubility.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide in DMSO or DMF.
-
Prepare a 10 mM stock solution of this compound in a t-BuOH/water (1:1) mixture.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vial, combine the azide solution (1 equivalent) and the this compound solution (1.1 equivalents).
-
Add the TBTA stock solution (to a final concentration of 1-5 mM).
-
Add the CuSO₄ stock solution (to a final concentration of 0.1-1 mM).
-
Ensure the total amount of DMSO/t-BuOH is sufficient to keep all components dissolved.
-
-
Reaction Initiation:
-
Add the freshly prepared sodium ascorbate stock solution (to a final concentration of 5-10 mM) to start the reaction.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: General experimental workflow for a ligand-assisted CuAAC reaction.
Caption: Role of ligands in the CuAAC catalytic cycle.
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
Technical Support Center: Purification Strategies for Triazole Products from 3-Ethynyltetrahydrofuran
Welcome to the Technical Support Center for the purification of 1,2,3-triazole products synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3-Ethynyltetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for common purification challenges encountered during the synthesis of these increasingly important heterocyclic compounds.
The incorporation of the 3-tetrahydrofuran moiety can impart increased polarity and aqueous solubility to the resulting triazole products, which may present unique challenges during purification compared to more lipophilic analogues. This resource provides a comprehensive overview of effective purification strategies, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying triazole products derived from this compound?
A1: The main challenges stem from the polar nature of the tetrahydrofuran (THF) ring. This can lead to:
-
High polarity of the product: Making it difficult to elute from normal-phase silica gel columns and challenging to separate from polar impurities.
-
Increased water solubility: Which can complicate aqueous work-ups and extractions.
-
Potential for co-elution with polar side products: Such as unreacted starting materials or copper catalyst residues.
Q2: What are the most common purification methods for these types of triazoles?
A2: The two most effective and widely used purification techniques are:
-
Flash Column Chromatography: Typically on silica gel, this is the workhorse for separating the desired triazole from unreacted starting materials, the copper catalyst, and non-polar byproducts.
-
Recrystallization: An excellent method for obtaining highly pure crystalline material, especially after initial purification by chromatography.
Q3: How can I effectively remove the copper catalyst after the click reaction?
A3: Residual copper salts are a common impurity. Effective removal can be achieved by:
-
Aqueous work-up with ammonia solution: Washing the reaction mixture with an aqueous solution of ammonia can complex with the copper, facilitating its removal into the aqueous layer.
-
Filtration through a short plug of silica gel: This can be a quick way to remove a significant portion of the copper catalyst before proceeding to more rigorous purification.
-
Chelating agents: In some cases, washing with a solution of a chelating agent like EDTA can be effective.
Q4: My triazole product is proving difficult to crystallize. What can I do?
A4: Difficulty in crystallization is a common issue. Here are some techniques to try:
-
Solvent screening: Experiment with a variety of single and mixed solvent systems.
-
Slow evaporation: Allowing the solvent to evaporate slowly from a saturated solution can promote crystal growth.
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal formation.
-
Seeding: If you have a small amount of pure crystalline product, adding a "seed crystal" to a supersaturated solution can induce crystallization.
-
Using an anti-solvent: Slowly adding a solvent in which your product is insoluble (an anti-solvent) to a solution of your product can induce precipitation, which can sometimes lead to crystallization upon standing.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of triazole products derived from this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column (streaking at the baseline) | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar triazoles, a gradient elution starting from a less polar system (e.g., ethyl acetate/hexanes) and moving to a more polar one (e.g., dichloromethane/methanol) is often effective. |
| Poor separation of product from impurities | The chosen solvent system does not provide adequate resolution. | Systematically test different solvent systems using Thin Layer Chromatography (TLC) before running the column. Consider using a different stationary phase, such as alumina or reverse-phase silica, if normal-phase silica gel is ineffective. |
| Product streaks or "tails" on the TLC plate and column | The compound may be interacting too strongly with the acidic silica gel. The compound may have low solubility in the eluent. | Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to neutralize the acidic sites on the silica gel. Ensure the crude product is fully dissolved in a minimal amount of a strong solvent before loading it onto the column. |
| Co-elution of the product with a polar impurity | The polarity of the product and the impurity are very similar. | Try a different solvent system with different selectivities (e.g., switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system). Consider using a different stationary phase like alumina or reverse-phase silica. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too rapidly. The solution is supersaturated. | Use a lower-boiling point solvent or a mixed solvent system. Allow the solution to cool slowly to room temperature before placing it in a cold bath. Add a small amount of additional solvent to the hot solution before cooling. |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used for dissolution. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. Concentrate the mother liquor to obtain a second crop of crystals. |
| No crystals form upon cooling | The solution is too dilute. The chosen solvent is too good a solvent for the compound. | Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask or by adding a seed crystal. Try adding an anti-solvent dropwise until the solution becomes turbid, then warm to clarify and cool slowly. |
| Crystals are colored or contain visible impurities | The impurity has similar solubility to the product. The cooling was too rapid, trapping impurities in the crystal lattice. | Perform a hot filtration to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of purer crystals. Consider treating the hot solution with activated charcoal to remove colored impurities (use with caution as it can also adsorb the product). |
Experimental Protocols
The following are general protocols that can be adapted for the purification of triazole products derived from this compound. Optimization will likely be necessary based on the specific properties of the synthesized triazole.
Protocol 1: Flash Column Chromatography on Silica Gel
1. Preparation of the Column:
- Select an appropriate size glass column based on the amount of crude material.
- Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).
- Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
2. Sample Loading:
- Dissolve the crude triazole product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
- Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
- Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
3. Elution:
- Begin elution with a low-polarity solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
- Gradually increase the polarity of the eluent (gradient elution). A common gradient for polar compounds is from ethyl acetate/hexanes to dichloromethane/methanol. The optimal gradient should be determined by prior TLC analysis.
- For triazoles from this compound, a gradient of methanol in dichloromethane (e.g., 0-10%) is often effective.
4. Fraction Collection and Analysis:
- Collect fractions of the eluate in test tubes.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified triazole.
Protocol 2: Recrystallization
1. Solvent Selection:
- The ideal solvent is one in which the triazole product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
- Common solvents to screen for polar triazoles include ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.
2. Dissolution:
- Place the crude or partially purified triazole in an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.
- Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
- Dry the crystals under vacuum to remove all traces of solvent.
Data Presentation
The following tables provide a template for recording and comparing quantitative data from purification experiments.
Table 1: Column Chromatography Purification Data
| Compound ID | Crude Mass (mg) | Stationary Phase | Eluent System (Gradient) | Pure Product Mass (mg) | Yield (%) | Purity (by HPLC/NMR) |
| Example-1 | 500 | Silica Gel | 0-5% MeOH in DCM | 350 | 70 | >98% |
| Example-2 | 750 | Alumina | 10-50% EtOAc in Hexanes | 525 | 70 | >99% |
Table 2: Recrystallization Purification Data
| Compound ID | Starting Mass (mg) | Solvent System | Final Mass (mg) | Recovery (%) | Purity Improvement |
| Example-1-Recryst | 350 | Ethanol/Water | 315 | 90 | 98% -> >99.5% |
| Example-2-Recryst | 525 | Ethyl Acetate/Hexanes | 480 | 91 | 99% -> >99.8% |
Visualizations
Experimental Workflow for Purification
Technical Support Center: Copper Catalyst Removal from 3-Ethynyltetrahydrofuran Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing copper catalysts from reaction mixtures involving 3-Ethynyltetrahydrofuran. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual copper catalysts from my this compound reaction?
A1: The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent.[1][2] Common chelators include EDTA, aqueous ammonia, and ammonium chloride.[1][2] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase and removed.
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite®.[1][2] These materials can adsorb the copper catalyst, allowing the desired product to pass through with the eluting solvent.
-
Metal Scavengers: These are solid-supported materials, often silica-based or polymer-bound, with functional groups (e.g., thiourea, amines) that have a high affinity for copper.[1][2] The scavenger is stirred with the reaction mixture and then removed by filtration.
Q2: My product solution is still blue or green after an initial purification attempt. What does this indicate and what should I do?
A2: A persistent blue or green color in your product is a strong indicator of residual copper contamination.[1][2] This can happen if the initial purification method was insufficient or if your product itself chelates copper. To resolve this, you can repeat the purification step, such as performing additional aqueous washes with a chelating agent or passing the solution through a fresh silica gel plug.[1][2] Often, a combination of methods, like an EDTA wash followed by silica gel filtration, is more effective.[1][2]
Q3: My product, this compound or its derivative, appears to be sensitive to the purification conditions. What should I consider?
A3: Tetrahydrofuran derivatives can be sensitive to strong acidic or basic conditions, which may lead to decomposition.[3] When selecting a copper removal method, consider the following:
-
Aqueous Ammonia: This is a basic solution. If your product is base-sensitive, this may not be the ideal choice.
-
Aqueous Ammonium Chloride: This solution is acidic and should be avoided if your product is acid-sensitive.[4]
-
EDTA Washes: The pH of the EDTA solution can be adjusted to be near neutral, offering a milder alternative.
-
Silica Gel/Alumina Filtration and Scavenger Resins: These methods are generally performed under neutral conditions and are often suitable for sensitive compounds.
Q4: How do I choose the best copper removal method for my specific needs?
A4: The choice of method depends on several factors including the scale of your reaction, the desired level of purity, the properties of your product (e.g., solubility, stability), and cost. The decision-making workflow below can help guide your choice.
Catalyst Removal Workflow
Caption: A decision-making workflow for selecting an appropriate copper removal method.
Data on Removal Efficiency
Direct comparative studies under identical conditions are limited; however, the following table summarizes reported data on the efficiency of various copper removal techniques.
| Method | Initial Copper Concentration | Final Copper Concentration | Removal Efficiency (%) | Notes |
| Aqueous Wash (Ammonia) | Not specified | < 50 ppm | >90% (assumed) | Effective for organocuprate reactions; product must be stable to basic pH.[4] |
| Scavenger Resin (Thiourea-based) | 820 ppm | 7 ppm | >99% | Data from a scaled-up Sandmeyer reaction, also copper-catalyzed.[2] |
| Modified Silica Gel (NTA-silica) | 20 mg/L (~20 ppm) | ~0.2 - 0.8 mg/L (~0.2-0.8 ppm) | 96% to 99% | Adsorption study for copper ions in water.[2][5] |
| EDTA Calcium Disodium Salt | >1000 ppm | < 20 ppm | >98% | Can be effective in a single treatment.[6] |
Note: The efficiency of removal can be highly dependent on the specific reaction conditions, solvent, and the nature of the copper species.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Persistent blue/green color in the product after purification. | 1. Incomplete removal of the copper catalyst. 2. The product itself chelates copper, making it difficult to remove. | - Perform additional aqueous washes with a chelating agent (e.g., EDTA, ammonia).[1][2] - Pass the product through a plug of silica gel or alumina.[1][2] - Employ a scavenger resin with a high affinity for copper.[1] |
| Low product yield after aqueous workup. | 1. The product is partially soluble in the aqueous phase and is being lost during extraction. | - Use brine (saturated NaCl solution) to wash the organic layer, which can reduce the solubility of the organic product in the aqueous phase.[1] - For water-soluble products, consider using scavenger resins or dialysis instead of aqueous extraction. |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarities and affinities for the stationary phase. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[1][2] - Try a different stationary phase (e.g., alumina instead of silica gel).[1] - Use a scavenger resin to remove the copper prior to chromatography.[1] |
| Broad or absent peaks in NMR spectrum. | Paramagnetic interference from residual copper. | - Pass the sample through a short plug of silica gel or alumina before NMR analysis.[2] - Ensure thorough removal of copper using one of the recommended methods. |
Detailed Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble products that are stable in the presence of water.
-
Reaction Quenching: Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Extraction: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer may turn blue or green as it complexes with the copper.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 2-4) two to three more times, or until the aqueous layer is no longer colored.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated aqueous NaCl) to remove residual water and any remaining EDTA solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.
Protocol 2: Filtration through a Silica Gel Plug
This method is effective for removing finely suspended or dissolved copper species and can be used alone or in combination with an aqueous wash.
-
Prepare the Plug: Place a small piece of cotton or glass wool at the bottom of a suitable size funnel (a Büchner or sintered glass funnel is ideal). Add a layer of sand (approx. 1 cm).
-
Add Silica Gel: Add a layer of silica gel (typically 5-10 cm in height). The amount will depend on the scale of the reaction and the amount of copper to be removed.
-
Equilibrate: Gently tap the funnel to pack the silica and add a layer of sand on top to prevent disturbance. Pass the desired eluent (a non-polar solvent in which your product is soluble, e.g., hexanes/ethyl acetate mixture) through the plug until the silica is fully wetted and equilibrated.
-
Load Sample: Dissolve the crude reaction mixture in a minimal amount of the eluent and carefully load it onto the top of the silica plug.
-
Elute: Add more eluent to the funnel and use gentle vacuum or positive pressure to pass the solvent through the plug. The copper catalyst should remain adsorbed on the silica.
-
Collect and Concentrate: Collect the eluate containing the purified product. Wash the silica plug with additional eluent to ensure complete recovery of the product. Combine the eluates and concentrate under reduced pressure.
Copper Removal by Chelation
Caption: The process of copper removal via chelation with EDTA during liquid-liquid extraction.
References
- 1. silicycle.com [silicycle.com]
- 2. benchchem.com [benchchem.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase - Google Patents [patents.google.com]
addressing solubility issues of 3-Ethynyltetrahydrofuran in aqueous media
Technical Support Center: 3-Ethynyltetrahydrofuran Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with this compound and other poorly water-soluble small molecules in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a heterocyclic organic compound. Like many small organic molecules, its structure may confer hydrophobic properties, leading to poor solubility in water. For biological assays, drug delivery studies, and other applications requiring an aqueous environment, low solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability, ultimately compromising experimental results.[1]
Q2: What are the primary strategies for solubilizing hydrophobic compounds like this compound in aqueous media?
A2: The main strategies involve modifying the solvent environment or the compound itself to increase its affinity for water. Common techniques include:
-
Co-solvency: Adding a water-miscible organic solvent to the aqueous medium to increase the solubility of a nonpolar solute.[2][3]
-
Use of Surfactants (Micellar Solubilization): Employing surfactants that form micelles above a certain concentration (the Critical Micelle Concentration or CMC). The hydrophobic cores of these micelles can encapsulate insoluble compounds, increasing their apparent solubility in the aqueous phase.[4][5][6][7]
-
Complexation with Cyclodextrins: Using cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] The hydrophobic compound can become encapsulated within this cavity, forming an inclusion complex that is water-soluble.[8][9][11][12]
-
pH Adjustment: For compounds with ionizable functional groups, adjusting the pH of the solution can convert the molecule into a more soluble salt form.[13]
Q3: What is a co-solvent and how does it work?
A3: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble compounds.[2][3] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[2] They essentially make the solvent system more "like" the solute, facilitating its dissolution. Common co-solvents include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[13][14]
Q4: How do cyclodextrins enhance solubility?
A4: Cyclodextrins (CDs) are bucket-shaped molecules with a hydrophobic inner cavity and a hydrophilic outer surface.[9][10] They can encapsulate a poorly water-soluble "guest" molecule (like this compound) within their cavity, forming a non-covalent "host-guest" inclusion complex.[8][12] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the guest molecule.[8][11]
Q5: What is micellar solubilization?
A5: Micellar solubilization is the process of dissolving a poorly water-soluble substance in a surfactant solution.[7] Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[4] Hydrophobic drugs can be incorporated into the hydrophobic core, effectively being solubilized within the aqueous medium.[4][7][15]
Troubleshooting Guides
Q: My compound precipitated immediately after I added my DMSO stock solution to the aqueous buffer. What happened and what should I do?
A: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of DMSO. The DMSO helps dissolve the compound in the stock, but its solubilizing power is significantly reduced upon high dilution in the aqueous phase.
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest first step is to lower the final target concentration of your compound in the assay.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help. However, be cautious as DMSO can affect cell viability and enzyme activity, typically being kept below 1% in cell-based assays.[1][14]
-
Evaluate Alternative Solubilization Methods: If the above steps fail or are not permissible in your experiment, you should consider more robust solubilization techniques.
-
Try a different co-solvent: Sometimes another co-solvent like ethanol or PEG 400 may work better.[14][16]
-
Use Cyclodextrins: Pre-complexing your compound with a cyclodextrin (like HP-β-CD) can significantly enhance its aqueous solubility.
-
Use a Surfactant: Incorporating a biocompatible surfactant (e.g., Polysorbate 20 or 80) into your aqueous buffer can create micelles to solubilize the compound.[14]
-
Q: I need to make a 10 mM stock solution of this compound, but it won't dissolve in 100% DMSO. What are my options?
A: While DMSO is a powerful solvent, some highly crystalline or hydrophobic compounds can have limited solubility even in pure DMSO.[1]
Troubleshooting Steps:
-
Gentle Heating and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator bath. This can help overcome the energy barrier for dissolution. Be careful not to degrade your compound.
-
Use a Co-solvent Blend for the Stock: A mixture of solvents can sometimes be more effective. A 1:1 mixture of DMSO and water can increase the solubility of some salts.[1] For a hydrophobic compound, a blend of DMSO and a less polar solvent in which the compound is highly soluble might be attempted, but this is less common for aqueous applications.
-
Prepare a Lower Concentration Stock: If a high-concentration stock is not absolutely necessary, the most practical solution is to prepare a more dilute stock solution (e.g., 1 mM or 5 mM) that can be fully dissolved.[17] This may require adding a larger volume to your final assay, so be mindful of the final solvent concentration.
-
Synthesize a More Soluble Prodrug: In drug development, if solubility issues are persistent and severe, a chemical modification approach can be taken to create a more soluble prodrug.[18] This is a more advanced strategy typically used when other formulation methods are inadequate.
Data Presentation: Comparison of Solubilization Methods
The following tables provide a summary of common excipients used to enhance aqueous solubility.
Table 1: Properties of Common Co-solvents
| Co-solvent | Polarity | Typical Final Conc. in Cell Assays | Notes |
|---|---|---|---|
| DMSO | Polar Aprotic | < 1% | Powerful solvent, but can be toxic to cells at higher concentrations.[1][14] |
| Ethanol | Polar Protic | < 1% | Less toxic than DMSO for many cell lines, but also generally a weaker solvent for highly hydrophobic compounds. |
| PEG 400 | Polar | < 5% | Low toxicity, often used in parenteral formulations.[14] |
| Glycerol | Polar Protic | Variable | Biocompatible, but can increase the viscosity of the medium. |
Table 2: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Cavity Size (Å) | Water Solubility ( g/100 mL) | Primary Use |
|---|---|---|---|
| α-Cyclodextrin | 4.7 - 5.3 | 14.5 | Complexing small molecules or those with linear side chains. |
| β-Cyclodextrin | 6.0 - 6.5 | 1.85 | Versatile, but limited by lower aqueous solubility. |
| γ-Cyclodextrin | 7.5 - 8.3 | 23.2 | For larger guest molecules. |
| HP-β-CD | 6.0 - 6.5 | > 60 | High aqueous solubility and low toxicity make it a very common choice in pharmaceutical formulations.[14] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution Using a Co-solvent (DMSO)
This protocol describes how to prepare a 10 mM stock solution of a compound like this compound (Molecular Weight: ~96.13 g/mol , hypothetical).
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Pipettors and sterile tips
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass:
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock:
-
Mass = (0.010 mol/L) × (0.001 L) × (96.13 g/mol ) = 0.0009613 g = 0.96 mg
-
-
Weigh the compound: Carefully weigh out approximately 0.96 mg of this compound using an analytical balance and place it into a clean, labeled vial.
-
Add the co-solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve the compound:
-
Cap the vial securely and vortex vigorously for 30-60 seconds.[19]
-
If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.
-
Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but check for compound stability at elevated temperatures.
-
-
Storage: Once fully dissolved, store the stock solution appropriately (e.g., at -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Solubility Enhancement using Cyclodextrin (HP-β-CD) by Kneading Method
This method creates a solid dispersion of the compound and cyclodextrin, which can then be dissolved in an aqueous buffer.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol-water solution (e.g., 1:1 v/v)
-
Spatula
-
Vacuum oven or desiccator
Procedure:
-
Determine Molar Ratio: A common starting molar ratio is 1:1 (Compound:CD). Calculate the required mass of each component.
-
Mix Powders: Place the weighed HP-β-CD into a mortar. Add the weighed this compound. Gently mix the two powders with the pestle for 2-3 minutes to achieve a uniform mixture.
-
Knead the Mixture: Slowly add the ethanol-water solution dropwise to the powder mixture while continuously triturating with the pestle. Continue adding liquid until a paste-like consistency is achieved.
-
Continue Kneading: Knead the paste vigorously for 30-45 minutes. This process facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Dry the Product: Scrape the paste from the mortar and spread it as a thin layer on a glass dish. Dry the product in a vacuum oven at a low temperature (e.g., 40°C) until the solvent has completely evaporated.
-
Final Product: The resulting dry solid is the inclusion complex. It can be gently pulverized into a fine powder and stored in a desiccator. This powder can now be weighed and dissolved directly into your aqueous buffer for experiments.
Visualizations
Caption: Experimental workflow for addressing compound solubility.
Caption: Decision tree for selecting a solubilization method.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. ijmsdr.org [ijmsdr.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 6. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 3-Ethynyltetrahydrofuran during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Ethynyltetrahydrofuran to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Peroxide Formation: Like other ethers, the tetrahydrofuran ring can react with atmospheric oxygen, especially when exposed to light and heat, to form potentially explosive peroxides.[1][2]
-
Ethynyl Group Reactions: The terminal alkyne group is reactive and can undergo:
-
Polymerization: Especially in the presence of trace metals, oxygen, or upon exposure to light and heat.
-
Oxidation: The ethynyl group can be oxidized, leading to various degradation products.
-
Reactions with nucleophiles: The acidic proton of the terminal alkyne can react with strong bases.
-
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: In a cool, dry place, ideally refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent peroxide formation and reactions with atmospheric moisture.[1]
-
Light: In a light-resistant container, such as an amber glass bottle, to prevent light-catalyzed degradation.[3]
-
Container: In a tightly sealed container to prevent exposure to air and moisture.
Q3: How often should I test for peroxides in my this compound sample?
A3: Regular testing for peroxides is crucial for safety. The testing frequency depends on the storage conditions and usage.
| Storage Condition | Recommended Testing Frequency |
| Unopened, manufacturer-sealed container | Before the expiration date or after 12 months |
| Opened container, stored under inert gas | Every 3 months |
| Opened container, exposed to air | Monthly |
Q4: Can I use this compound that contains peroxides?
A4: It is strongly recommended not to use this compound if it tests positive for peroxides, especially if the concentration is high. Peroxides can be shock-sensitive and pose a significant safety hazard, particularly upon heating or concentration.[1] For low levels of peroxides, purification procedures can be employed, but this should only be done by experienced personnel with appropriate safety precautions.
Q5: What are the signs of this compound degradation?
A5: Visual inspection can sometimes indicate degradation:
-
Discoloration: A yellow or brownish tint may indicate the presence of impurities or polymers.
-
Precipitate Formation: The presence of solid material could indicate polymerization or the formation of insoluble degradation products.
-
Viscosity Change: An increase in viscosity can be a sign of polymerization.
-
Crystals around the cap: This could indicate peroxide formation.[4]
However, the absence of these signs does not guarantee the purity of the compound. Chemical analysis is necessary for confirmation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of this compound leading to lower effective concentration or interfering byproducts. | 1. Test the purity of the this compound stock using GC-MS or NMR (see Experimental Protocols). 2. Test for the presence of peroxides. 3. If impurities or peroxides are detected, use a fresh, unopened bottle or purify the existing stock if you have the expertise and equipment. |
| Visible particles or discoloration in the solution | Polymerization or formation of insoluble degradation products. | 1. Do not use the material. 2. Dispose of the material according to your institution's hazardous waste guidelines. 3. Review your storage and handling procedures to prevent future degradation. |
| Low yield in a reaction involving this compound | Partial degradation of the starting material. | 1. Confirm the purity of the this compound. 2. Ensure all reaction solvents and reagents are anhydrous and deoxygenated, as moisture and oxygen can contribute to degradation. |
| Safety incident (e.g., unexpected exotherm or pressure buildup) | Presence of peroxides. | 1. IMMEDIATELY stop the procedure and evacuate the area. 2. Consult your institution's safety officer. 3. Do not attempt to handle or dispose of the material without expert guidance. |
Experimental Protocols
Protocol 1: Qualitative and Semi-Quantitative Peroxide Testing
This protocol describes a simple chemical test to detect the presence of peroxides.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), 5% aqueous solution
-
Starch solution, 0.5% (optional)
-
Test tube
Procedure:
-
In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.
-
Add 3 drops of the 5% potassium iodide solution.
-
Shake the mixture and observe any color change.
-
For enhanced sensitivity, a few drops of starch solution can be added after step 3. A blue or purple color indicates the presence of peroxides.[6]
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform this test in a well-ventilated fume hood.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
-
The retention time of the main peak should be consistent with a reference standard of this compound.
-
The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound.
-
Additional peaks in the chromatogram indicate the presence of impurities. The mass spectra of these peaks can be used to identify potential degradation products.
Protocol 3: Monitoring Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes how to use ¹H NMR to monitor the degradation of this compound over time.
Instrumentation and Sample Preparation:
-
NMR Spectrometer: 300 MHz or higher.
-
Solvent: A deuterated solvent that is compatible with the sample (e.g., CDCl₃).
-
Prepare a solution of this compound in the deuterated solvent at a known concentration (e.g., 10 mg/mL).
Procedure:
-
Acquire a ¹H NMR spectrum of the freshly prepared solution.
-
Store the NMR tube under the desired storage conditions (e.g., on the benchtop exposed to light and air, or in a refrigerator in the dark).
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., daily, weekly).
Data Analysis:
-
Fresh Sample: The spectrum should show characteristic peaks for this compound. The ethynyl proton typically appears as a singlet around 2.0-2.5 ppm.
-
Degraded Sample:
-
A decrease in the integration of the characteristic peaks of this compound indicates its consumption.
-
The appearance of new peaks suggests the formation of degradation products. Broadening of peaks can indicate polymerization.
-
By comparing the integrals of the starting material and the new peaks, the extent of degradation can be estimated.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling and monitoring this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 5. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 6. Determination of peroxide in tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
dealing with steric hindrance in 3-Ethynyltetrahydrofuran bioconjugation
Welcome to the technical support center for bioconjugation involving 3-Ethynyltetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for robust and reliable results when dealing with steric hindrance.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a cyclic alkyne containing a five-membered tetrahydrofuran ring. It is utilized in bioconjugation primarily through copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The strained nature of the alkyne within the cyclic structure allows it to react efficiently with azides without the need for a cytotoxic copper catalyst, making it suitable for applications in living systems.[1][]
Q2: What are the main challenges when using this compound for bioconjugation?
The primary challenge is potential steric hindrance. The bulky, three-dimensional structure of the tetrahydrofuran ring can impede the approach of the azide-containing binding partner to the ethynyl group, especially if the azide is also attached to a large molecule like a protein or antibody. This can lead to slow reaction rates or low conjugation yields.[3][4]
Q3: How does the stereochemistry of this compound affect the reaction?
The different stereoisomers of this compound can present the ethynyl group in distinct spatial orientations. This can influence the accessibility of the alkyne and therefore the reaction kinetics. It is crucial to use a stereochemically pure form of the reagent if reproducibility is critical.
Q4: When should I choose Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) over SPAAC for this compound?
While this compound is primarily designed for SPAAC, a terminal alkyne variant could theoretically be used in CuAAC. CuAAC is generally faster than SPAAC and may be preferable for in vitro applications where speed is critical and the biomolecule of interest is not sensitive to copper.[5] However, for live-cell labeling or applications with copper-sensitive proteins, SPAAC is the superior choice due to its bioorthogonality.[4]
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
Low yield is a frequent issue where the amount of final product is insufficient. The following workflow and table can help diagnose and solve the problem.
References
optimizing reaction time and temperature for 3-Ethynyltetrahydrofuran cycloaddition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction time and temperature of 3-ethynyltetrahydrofuran cycloaddition reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound cycloaddition reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst | The Cu(I) catalyst is prone to oxidation to inactive Cu(II). Prepare the Cu(I) catalyst in situ from CuSO₄ and a reducing agent like sodium ascorbate.[1][2] Ensure the sodium ascorbate solution is fresh. |
| Poor Ligand Choice | For aqueous reactions, use a water-soluble ligand such as THPTA to stabilize the Cu(I) catalyst and improve reaction efficiency.[1] For reactions in organic solvents, TBTA is a suitable alternative. | |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Tetrahydrofuran (THF) has been shown to be an effective solvent. Other solvents like dichloromethane, toluene, acetonitrile, and dioxane can also be used, but may result in lower yields.[3] For biological applications, aqueous buffers are common. | |
| Low Reaction Temperature | While many click reactions proceed at room temperature, some sterically hindered substrates may require gentle heating.[2] Conversely, decomposition of starting materials can occur at elevated temperatures.[3][4] | |
| Slow Reaction Rate | Insufficient Catalyst | Ensure the correct catalytic loading is used. Typically, 1-5 mol% of the copper catalyst is sufficient. |
| Steric Hindrance | The azide coupling partner may be sterically hindered, slowing down the reaction. Increasing the reaction temperature or switching to a more reactive catalyst system may be necessary. | |
| Formation of Side Products | Oxidative Homocoupling of Alkyne | This can occur if the Cu(I) catalyst is oxidized. Adding a slight excess of sodium ascorbate can help prevent this.[2] |
| Thiol-alkyne Reaction | If your azide-containing molecule also has a free thiol group, a copper-catalyzed reaction between the thiol and the alkyne can occur, leading to thiotriazole byproducts.[5] This is a known issue in chemical proteomics. Consider protecting the thiol group if possible. | |
| Thermal Decomposition | At higher temperatures (e.g., 100 °C), some azides can decompose, leading to the formation of tars.[4] If heating is necessary, monitor the reaction closely and use the lowest effective temperature. | |
| Difficulty in Product Purification | Residual Copper Catalyst | Residual copper can be difficult to remove. Purification methods include filtration through a plug of silica gel or using a copper-chelating resin. |
| Byproducts from Side Reactions | If side products are present, purification by column chromatography is typically required. |
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a this compound cycloaddition with an azide?
A1: A good starting point for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is to use 1 equivalent of this compound, 1-1.2 equivalents of the azide, 1-5 mol% of a Cu(I) source (often generated in situ from CuSO₄), 5-10 mol% of a stabilizing ligand (like THPTA for aqueous media or TBTA for organic solvents), and 10-20 mol% of a reducing agent like sodium ascorbate. The reaction can often be run at room temperature for 15-60 minutes.[1]
Q2: How does temperature affect the reaction time and yield?
A2: For many "click" reactions, room temperature is sufficient for a rapid and high-yielding reaction.[1][2] However, if the reaction is sluggish due to sterically demanding substrates, gentle heating (e.g., 40-60 °C) can increase the rate. It is important to note that excessive heat can lead to the decomposition of some organic azides.[4] In some cases, lowering the temperature to 0 °C can limit the decomposition of starting materials and improve the overall yield.[3]
Q3: What is the best solvent for the cycloaddition of this compound?
A3: The choice of solvent depends on the solubility of your substrates. For many small molecule syntheses, THF has been found to be an excellent solvent.[3] Other organic solvents like dichloromethane, toluene, acetonitrile, and dioxane can also be used. For bioconjugation reactions, aqueous buffers (like PBS) or mixtures of water with a co-solvent like t-butanol or DMSO are common.[1]
Q4: My reaction is not working. What are the first things I should check?
A4: First, verify the integrity of your reagents. Ensure your this compound and azide are pure. Second, check your catalyst system. The Cu(I) catalyst is oxygen-sensitive, so it's best to prepare it fresh. Ensure your sodium ascorbate solution is also freshly prepared, as it can degrade over time. Finally, consider the possibility of inhibitory functional groups on your substrates.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the triazole product.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This is a general starting protocol that may require optimization for your specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of your azide (e.g., 10 mM in DMSO or an appropriate solvent).
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a stock solution of a stabilizing ligand (e.g., 200 mM THPTA in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
-
Reaction Setup:
-
In a suitable reaction vial, dissolve this compound (1 equivalent) in the chosen solvent (e.g., a mixture of t-butanol and water, or THF).
-
Add the azide solution (1-1.2 equivalents).
-
In a separate tube, pre-complex the CuSO₄ and the ligand by mixing them in a 1:2 ratio and letting them stand for a few minutes.[1]
-
Add the CuSO₄/ligand complex to the reaction mixture (to a final concentration of 1-5 mol% Cu).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 10-20 mol%).
-
-
Reaction and Workup:
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 15-60 minutes.[1]
-
Once the reaction is complete, it can be quenched with water and the product extracted with an organic solvent like ethyl acetate.
-
The organic layer is then dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation
The following table provides a general overview of how reaction parameters can be optimized. Specific yields and times will vary depending on the azide used.
| Entry | Temperature (°C) | Solvent | Typical Reaction Time | Expected Yield | Notes |
| 1 | Room Temp (~25) | THF/H₂O | 0.5 - 2 hours | Good to Excellent | Standard starting conditions for many click reactions. |
| 2 | 0 | THF | 10 min - 1 hour | Potentially Improved | Lowering the temperature can reduce decomposition of sensitive substrates.[3] |
| 3 | 50 | DMF | 1 - 4 hours | Variable | May be necessary for sterically hindered substrates. |
| 4 | Room Temp (~25) | Ethanol | 2 min - 1 hour | Good to Excellent | Ethanol can be an effective solvent for some cycloadditions.[6] |
| 5 | 100 | DMSO | 1 - 6 hours | Variable | High temperatures can lead to decomposition of some azides.[4] |
Visualizations
Caption: General experimental workflow for the cycloaddition of this compound.
Caption: A logical flow for troubleshooting low-yield cycloaddition reactions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 3-Ethynyltetrahydrofuran Click Reactions
Welcome to the technical support center for optimizing the regioselectivity of 3-Ethynyltetrahydrofuran click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and refining your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomers in the click reaction of this compound?
A1: The azide-alkyne cycloaddition (click reaction) can yield two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazole. The specific isomer you obtain is primarily determined by the catalyst used.[1][2]
-
1,4-Regioisomer: This isomer is typically formed when using a copper(I) catalyst in what is known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][3][4][5]
-
1,5-Regioisomer: This isomer is generally produced with a ruthenium catalyst in the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[1][6][7][8]
Q2: I am performing a CuAAC reaction with this compound and getting a mixture of 1,4- and 1,5-isomers. Why is this happening?
A2: While CuAAC is highly selective for the 1,4-isomer, poor regioselectivity can occur under certain conditions. Potential causes include:
-
Absence of a Catalyst: The thermal, uncatalyzed Huisgen cycloaddition, which can occur at elevated temperatures, often results in a mixture of both 1,4- and 1,5-regioisomers.[1][5] Ensure your reaction conditions are not promoting this background reaction.
-
Catalyst Degradation: If the Cu(I) catalyst oxidizes to the inactive Cu(II) state, the catalyzed reaction will slow down or stop, potentially allowing the uncatalyzed thermal reaction to become more prominent, especially if heat is applied.
-
Steric Hindrance: The tetrahydrofuran group at the 3-position of the alkyne may introduce some steric bulk, which could potentially influence the regioselectivity, although CuAAC is generally robust in this regard.
Q3: How does the steric hindrance from the 3-tetrahydrofuranyl group affect the regioselectivity of RuAAC reactions?
A3: The regioselectivity of RuAAC reactions can be significantly influenced by steric hindrance. While RuAAC typically yields the 1,5-isomer, bulky substituents on the alkyne or the azide can sometimes lead to the formation of the 1,4-isomer or a mixture of both.[9] The steric demand of the tetrahydrofuranyl group might interact with the bulky ligands on the ruthenium catalyst, potentially altering the preferred orientation of the substrates during the catalytic cycle.[9]
Q4: Can I use an internal alkyne with these catalyzed reactions?
A4: CuAAC reactions generally require a terminal alkyne due to the mechanism involving the formation of a copper acetylide.[7] In contrast, RuAAC can be used with both terminal and internal alkynes to produce fully substituted 1,2,3-triazoles.[1][6][7][10]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Poor regioselectivity in CuAAC (mixture of 1,4- and 1,5-isomers) | 1. Uncatalyzed thermal reaction: The reaction temperature may be too high, promoting the non-regioselective Huisgen cycloaddition.[1][5] 2. Catalyst oxidation: The active Cu(I) catalyst may have oxidized to inactive Cu(II). | 1. Lower the reaction temperature. Most CuAAC reactions proceed efficiently at room temperature.[1][5] 2. Use a reducing agent. Add sodium ascorbate to the reaction mixture to reduce any Cu(II) to Cu(I) in situ.[1] 3. Use a stabilizing ligand. Ligands such as TBTA or THPTA can protect the Cu(I) from oxidation.[11][12] 4. Degas your solvents. Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). |
| Low or no yield in CuAAC | 1. Catalyst deactivation: As mentioned above, oxidation of Cu(I) is a common issue. 2. Impure reagents: Impurities in the this compound or the azide can poison the catalyst. | 1. Implement all the recommendations for preventing catalyst oxidation. 2. Purify your starting materials. Ensure the alkyne and azide are of high purity. 3. Increase catalyst and ligand loading. A slight increase in the catalyst and ligand concentration might be necessary for sterically demanding substrates. |
| Unexpected formation of the 1,4-isomer in a RuAAC reaction | 1. Steric effects: The steric bulk of the 3-tetrahydrofuranyl group, in combination with a bulky azide, may favor the 1,4-isomer.[9] | 1. Screen different ruthenium catalysts. Catalysts with different ligand spheres (e.g., CpRuCl(PPh₃)₂ vs. CpRuCl(COD)) may offer different selectivities.[6] 2. Modify the azide partner. If possible, using a less sterically hindered azide may improve the selectivity for the 1,5-isomer. 3. Adjust reaction temperature. Lowering the temperature might enhance the selectivity for the thermodynamically favored product. |
| Sluggish or incomplete RuAAC reaction | 1. Catalyst incompatibility: The chosen ruthenium catalyst may not be optimal for this specific substrate. 2. Solvent effects: The solvent can influence the reaction rate. | 1. Try different ruthenium catalysts. Cp*RuCl(COD) is often effective at ambient temperatures.[6] 2. Solvent screening. Acetonitrile is a versatile solvent for RuAAC, but others like DCE or THF can also be tested.[7] 3. Increase reaction temperature. Some sterically hindered substrates may require heating to achieve a reasonable reaction rate.[7] |
Experimental Protocols
Protocol 1: General Procedure for 1,4-Regioselective CuAAC
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., a mixture of water and t-butanol, or DMSO)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent system.
-
Prepare a fresh stock solution of the catalyst premix:
-
Dissolve CuSO₄·5H₂O (e.g., 0.05 eq) and THPTA (e.g., 0.25 eq) in water. The solution should be a light blue color.
-
-
Add the catalyst premix to the reaction vial containing the alkyne and azide.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 0.5 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction. The solution will typically turn from light blue to a yellow or brownish color.
-
Stir the reaction at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, the product can be isolated by extraction or chromatography.
Protocol 2: General Procedure for 1,5-Regioselective RuAAC
This protocol is a general starting point and may require optimization for this compound.
Materials:
-
This compound
-
Azide of interest
-
Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)
-
Anhydrous, degassed solvent (e.g., Dichloroethane (DCE), THF, or Acetonitrile)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the ruthenium catalyst (e.g., 1-5 mol%).
-
Add the anhydrous, degassed solvent via syringe.
-
Add the azide (1.0 eq) to the flask.
-
Add this compound (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 45-80 °C).[13]
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS. The reaction solution may change color as it progresses.
-
Upon completion, cool the reaction to room temperature, concentrate the solvent under reduced pressure, and purify the residue by column chromatography to isolate the 1,5-disubstituted triazole.
Visualizations
Catalytic Cycles
Caption: CuAAC Catalytic Cycle for 1,4-Isomer Formation
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of steric demand on ruthenium-catalyzed cycloaddition of sterically hindered azides - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25403A [pubs.rsc.org]
- 10. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. confluore.com.cn [confluore.com.cn]
- 13. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioconjugation: Validating 3-Ethynyltetrahydrofuran Conjugates by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise and stable covalent attachment of molecules to biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and drug development. From antibody-drug conjugates (ADCs) that deliver potent therapies directly to cancer cells to fluorescently labeled proteins for imaging, the ability to create well-defined bioconjugates is paramount. This guide provides a comprehensive comparison of bioconjugation strategies, with a focus on the validation of conjugates formed using 3-ethynyltetrahydrofuran, a terminal alkyne, via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" reaction. We present a head-to-head comparison with alternative methods, supported by experimental data and detailed mass spectrometry validation protocols.
Executive Summary
Mass spectrometry is an indispensable tool for the comprehensive characterization of bioconjugates, providing critical information on conjugation efficiency, site of attachment, and stability. This guide compares three prominent bioconjugation methods:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , utilizing this compound as a representative terminal alkyne.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , a copper-free click chemistry alternative.
-
Thiol-Maleimide Chemistry , a conventional and widely used bioconjugation technique.
We will delve into the underlying chemistry, provide quantitative performance metrics, and detail the mass spectrometry workflows for the validation of these conjugation strategies.
Comparative Performance Analysis
The choice of bioconjugation chemistry is a critical decision that impacts the efficiency, stability, and ultimately, the performance of the resulting bioconjugate. The following table summarizes key quantitative data for a direct comparison of CuAAC (with a terminal alkyne like this compound), SPAAC, and Thiol-Maleimide chemistry.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Thiol-Maleimide Chemistry |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[1] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[1] | Michael addition of a thiol to a maleimide. |
| Reaction Rate | Very fast with catalyst (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹). | Fast, but generally slower than CuAAC (second-order rate constants typically 10⁻¹ - 10¹ M⁻¹s⁻¹). | Very fast at physiological pH (6.5-7.5).[2] |
| Biocompatibility | Requires a copper catalyst, which can be toxic to living cells, necessitating catalyst removal for many biological applications. | Catalyst-free, making it highly suitable for in vivo and cellular applications. | Generally biocompatible, but maleimides can react with other biological nucleophiles. |
| Yield | High, often quantitative. | High, often quantitative. | High, often quantitative.[2] |
| Linkage Stability | Forms a highly stable triazole ring. | Forms a highly stable triazole ring. | Thioether bond can be susceptible to hydrolysis and retro-Michael addition, especially in the presence of other thiols. |
| Specificity | Highly specific between the alkyne and azide functional groups. | Highly specific between the strained alkyne and azide functional groups. | Highly specific for thiols, but can have off-target reactions with other nucleophiles at higher pH. |
| Reagent Availability | A wide variety of terminal alkynes (like this compound) and azides are commercially available. | Strained cyclooctynes can be more complex and expensive to synthesize or purchase. | A wide range of maleimide and thiol-containing reagents are commercially available. |
Experimental Protocols and Mass Spectrometry Validation
Detailed methodologies are crucial for reproducible and reliable bioconjugation and subsequent validation. Below are representative protocols for bioconjugation using this compound via CuAAC and the corresponding mass spectrometry analysis.
Protocol 1: Bioconjugation of a Protein with this compound via CuAAC
This protocol describes the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.
-
This compound.
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water).
-
Sodium ascorbate stock solution (1 M in water, freshly prepared).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Prepare the azide-modified protein at a concentration of 1-5 mg/mL in PBS.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Conjugation Reaction:
-
To 100 µL of the azide-modified protein solution, add the following reagents in order, with gentle mixing after each addition:
-
1 µL of the 10 mM this compound stock solution (final concentration: 100 µM).
-
2 µL of the 50 mM CuSO₄ stock solution (final concentration: 1 mM).
-
2 µL of the 100 mM THPTA stock solution (final concentration: 2 mM).
-
-
Initiate the reaction by adding 1 µL of the 1 M sodium ascorbate stock solution (final concentration: 10 mM).
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
Protocol 2: Validation of this compound Bioconjugation by Mass Spectrometry
This protocol outlines the steps for analyzing the purified bioconjugate using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the success of the conjugation and to calculate the degree of labeling (e.g., drug-to-antibody ratio, DAR).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Dilute the purified bioconjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in an MS-compatible buffer (e.g., 100 mM ammonium acetate).
-
For antibody-drug conjugates, the sample may be analyzed intact or after reduction of disulfide bonds to separate heavy and light chains. To reduce, add a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., reversed-phase C4 for intact proteins, C8 for reduced chains).
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
The eluent is directly introduced into the ESI source of the mass spectrometer.
-
Acquire mass spectra over a relevant m/z range.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein species.
-
Identify the mass peaks corresponding to the unconjugated protein and the protein conjugated with one or more this compound-payload molecules. The mass difference will correspond to the mass of the added moiety.
-
For ADCs, calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative peak intensities in the deconvoluted mass spectrum.
-
Mandatory Visualizations
Experimental Workflow for Bioconjugation and MS Validation
Caption: Workflow for this compound bioconjugation and MS validation.
Logical Relationship of Bioconjugation Chemistries
Caption: Comparison of major bioconjugation chemistries.
Conclusion
The validation of bioconjugates by mass spectrometry is a critical step in ensuring the quality, efficacy, and safety of these complex molecules. While this compound, as a terminal alkyne for CuAAC, offers a reliable and efficient method for bioconjugation, the choice of the optimal strategy depends on the specific application. For in vitro applications where high reaction rates are desired, CuAAC is an excellent choice. For applications in living systems, the copper-free SPAAC method is often preferred. Thiol-maleimide chemistry remains a robust and widely used alternative, particularly for conjugating to cysteine residues, though the stability of the resulting linkage should be carefully considered. By leveraging the power of mass spectrometry, researchers can confidently characterize their bioconjugates and select the most appropriate conjugation chemistry for their needs.
References
Confirming Triazole Formation from 3-Ethynyltetrahydrofuran by 1H NMR: A Comparative Guide
For researchers engaged in drug discovery and development, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for synthesizing 1,2,3-triazoles. The formation of these heterocycles is pivotal in creating new molecular entities with potential therapeutic applications. Verifying the successful formation of the triazole ring from starting materials such as 3-Ethynyltetrahydrofuran is a critical step in the synthetic workflow. 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a primary analytical technique for this purpose, providing clear and diagnostic evidence of the transformation. This guide provides a comparative analysis of the expected 1H NMR spectral changes, a detailed experimental protocol, and an overview of alternative characterization methods.
Data Presentation: 1H NMR Chemical Shift Comparison
The key to confirming triazole formation lies in the distinct changes observed in the 1H NMR spectrum of the product compared to the starting materials. The disappearance of the acetylenic proton signal and the appearance of a new, characteristic triazole proton signal are the most definitive indicators of a successful reaction.
| Proton | This compound (Starting Material) | 1,4-Disubstituted 1,2,3-Triazole (Product) | Key Changes |
| Acetylenic Proton (-C≡C-H ) | ~2.0-3.0 ppm (singlet) | Absent | Disappearance of the signal |
| Triazole Ring Proton (-CH =N-) | Absent | ~7.5-8.8 ppm (singlet)[1] | Appearance of a new downfield singlet |
| Tetrahydrofuran Protons (adjacent to the former alkyne) | Shifted slightly upfield | Shifted downfield upon triazole formation | Shift in chemical environment |
| Other Tetrahydrofuran Protons | Specific shifts depending on position | Minor shifts may be observed | Minimal change |
Note: The exact chemical shifts can vary depending on the solvent used and the substituent on the azide partner in the cycloaddition reaction.
Experimental Protocol
The following is a general protocol for the synthesis of a 1,4-disubstituted 1,2,3-triazole from this compound and an organic azide, followed by 1H NMR analysis.
I. Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: In a suitable reaction vial, dissolve this compound (1 equivalent) and the desired organic azide (1 equivalent) in a solvent system such as a mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a solution of a copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 1-5 mol%) and a reducing agent, typically sodium ascorbate (e.g., 10 mol%), in water.
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Once the reaction is complete, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
II. 1H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the 1H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Data Analysis:
-
Confirm the absence of the characteristic singlet for the acetylenic proton of this compound (expected around 2-3 ppm).
-
Identify the new singlet in the downfield region of the spectrum (typically between 7.5 and 8.8 ppm), which corresponds to the proton on the newly formed triazole ring.[1]
-
Analyze the shifts of the protons on the tetrahydrofuran ring to further support the structure of the product.
-
Visualization of the Workflow
The following diagram illustrates the general workflow for the synthesis and confirmation of the triazole product.
Caption: Workflow for Triazole Synthesis and 1H NMR Confirmation.
Alternative Confirmation Methods
While 1H NMR is a powerful tool, other spectroscopic techniques can be used to provide complementary evidence for triazole formation:
-
¹³C NMR Spectroscopy: The formation of the triazole ring will result in the appearance of two new signals for the triazole carbons, typically in the range of 120-150 ppm.
-
Infrared (IR) Spectroscopy: The characteristic alkyne C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100-2200 cm⁻¹) of the starting material will be absent in the product spectrum. A new C=N stretching vibration from the triazole ring may be observed.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product, providing strong evidence for the successful cycloaddition.
By employing 1H NMR spectroscopy as the primary tool, supported by these alternative methods, researchers can confidently confirm the formation of the desired triazole product, ensuring the integrity of their synthetic endeavors in the pursuit of novel therapeutics.
References
Determining the Purity of 3-Ethynyltetrahydrofuran-Derived Triazoles: A Comparative Guide to Analytical Techniques
The rigorous assessment of purity is a critical step in the development of novel chemical entities for pharmaceutical and other applications. For 3-Ethynyltetrahydrofuran-derived triazoles, a class of heterocyclic compounds with significant potential, ensuring high purity is paramount for the reliability of subsequent research and the safety of their final applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of purity.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the purity analysis of a wide array of organic molecules, including triazole derivatives.[1] Its versatility, robustness, and high resolution make it the most common choice for routine purity assessments in many laboratories.[1] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2]
Hypothetical HPLC Purity Analysis of Compound X-A
A hypothetical this compound-derived triazole, designated "Compound X-A," was synthesized and its purity analyzed by RP-HPLC. The following table summarizes the chromatographic data obtained.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 2.54 | 15.7 | 0.45 | Starting Material 1 |
| 2 | 3.12 | 21.1 | 0.60 | By-product 1 |
| 3 | 5.89 | 3425.3 | 97.80 | Compound X-A |
| 4 | 7.21 | 40.3 | 1.15 | Isomeric By-product |
| Total | 3502.4 | 100.00 |
From this data, the purity of Compound X-A is determined to be 97.80% based on the relative peak areas.
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques offer unique advantages and can provide a more comprehensive purity profile. GC-MS is particularly useful for volatile and thermally stable compounds, while qNMR provides an absolute measure of purity without the need for a reference standard of the analyte itself.[3][4]
Comparative Purity Assessment of Compound X-A
The table below presents a hypothetical comparison of the purity results for Compound X-A obtained from HPLC, GC-MS, and qNMR.
| Analytical Method | Principle | Purity Result (%) | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[3] | 97.80 | High resolution and sensitivity for non-volatile and thermally labile compounds.[3] | Requires a reference standard for quantification; assumes all impurities are eluted and have a similar UV response. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-to-charge ratio detection.[4] | 97.50 (excluding non-volatile impurities) | Excellent for identifying and quantifying volatile impurities like residual solvents.[4] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required.[4] |
| qNMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[5][6] | 98.15 | Provides an absolute purity value without a specific reference standard of the analyte; gives structural information.[3][5] | Lower sensitivity compared to chromatographic methods; may not detect impurities that lack NMR-active nuclei.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound-derived triazoles.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for a typical reversed-phase HPLC system.
-
Instrumentation: HPLC system with a UV detector, autosampler, and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: HPLC-grade water with 0.1% formic acid.
-
Solvent B: HPLC-grade acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the triazole compound in 1 mL of acetonitrile/water (1:1 v/v) to create a 1 mg/mL stock solution. Further dilute with the same solvent to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for assessing volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
3. Quantitative NMR (qNMR) Protocol
This protocol provides an absolute purity determination.[6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the triazole compound into an NMR tube.
-
Accurately weigh and add a specific amount of the internal standard to the same tube.
-
Add the deuterated solvent to dissolve both components completely.
-
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculation: The purity is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Workflow and Method Comparison Diagrams
Visual representations can aid in understanding the experimental process and the relationships between different analytical techniques.
Conclusion
For the routine purity assessment of this compound-derived triazoles, HPLC is a robust and reliable primary technique. However, a comprehensive purity profile is best achieved by employing orthogonal methods. GC-MS is invaluable for detecting and identifying volatile impurities that may be missed by HPLC. Furthermore, qNMR offers the distinct advantage of providing an absolute purity value, which can be used to qualify reference standards and validate chromatographic methods.[7] The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, the nature of potential impurities, and the intended application of the compound.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. smithers.com [smithers.com]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Ethynyltetrahydrofuran and Other Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of terminal alkynes into molecular scaffolds is a cornerstone of modern chemical synthesis, enabling rapid and efficient access to complex architectures through a variety of powerful coupling reactions. Among the diverse array of available terminal alkynes, 3-Ethynyltetrahydrofuran presents a unique combination of a hydrophilic, flexible cyclic ether moiety and a reactive ethynyl group. This guide provides an objective comparison of the reactivity of this compound with other commonly employed terminal alkynes, supported by available experimental data and established principles of chemical reactivity.
Executive Summary
This compound is a versatile building block in organic synthesis. Its reactivity in key transformations such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira coupling, and hydroamination is influenced by a combination of electronic and steric factors inherent to its structure. Compared to aromatic alkynes like phenylacetylene, this compound is generally considered a "standard unactivated alkyne". Its reactivity is comparable to other aliphatic alkynes such as propargyl alcohol. While direct, side-by-side quantitative kinetic studies are sparse in the literature, this guide consolidates available data and provides a framework for understanding its relative performance in common synthetic applications.
Data Presentation: Reactivity Comparison of Terminal Alkynes
The following tables summarize the relative reactivity and typical reaction outcomes for this compound and other representative terminal alkynes in key chemical transformations.
Table 1: Relative Reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne | Structure | Electronic Nature | Steric Hindrance | Relative Reactivity | Typical Yields |
| This compound | ![]() | Electron-rich (aliphatic) | Moderate | Moderate | Good to Excellent |
| Phenylacetylene | Electron-rich (aromatic) | Moderate | Moderate | Good to Excellent | |
| Propargyl Alcohol | Electron-rich (aliphatic) | Low | Moderate | Good to Excellent | |
| Methyl Propiolate | Electron-poor | Low | High | Excellent | |
| N-Phenylpropiolamide | ![]() | Electron-poor | Moderate | High | Excellent |
Note: Relative reactivity is a qualitative assessment based on established principles. Electron-poor alkynes generally exhibit higher reactivity in CuAAC reactions.[1]
Table 2: Typical Conditions and Yields in Sonogashira Coupling
| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temperature | Yield |
| This compound | Aryl Iodide/Bromide | Pd(PPh₃)₄ / CuI | Et₃N or DIPA | THF or DMF | Room Temp. to 50 °C | Good to Excellent |
| Phenylacetylene | Aryl Iodide/Bromide | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. | Excellent |
| Propargyl Alcohol | Aryl Iodide/Bromide | Pd(PPh₃)₄ / CuI | Et₃N | DMF | Room Temp. | Good to Excellent |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are representative examples.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. The following sections provide standard procedures for the key reactions discussed.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the "click" reaction between a terminal alkyne and an azide.[2][3][4]
Materials:
-
Terminal alkyne (e.g., this compound) (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, THF/H₂O 1:1, DMSO)
Procedure:
-
Dissolve the terminal alkyne and the azide in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Sonogashira Coupling
This protocol describes a standard procedure for the palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[5][6][7]
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (e.g., this compound) (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)) (2-3 equiv)
-
Solvent (e.g., THF, DMF, or the amine base itself)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.
-
Add the solvent and the amine base.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or heat as required. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is typically filtered through a pad of celite to remove the metal catalysts.
-
The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Hydroamination of Terminal Alkynes
This general protocol outlines the addition of an N-H bond across the carbon-carbon triple bond of a terminal alkyne.[8][9][10][11]
Materials:
-
Terminal alkyne (e.g., this compound) (1.0 equiv)
-
Amine (1.0-1.3 equiv)
-
Catalyst (e.g., Gold, Palladium, or Copper-based catalysts, mol% varies)
-
Solvent (e.g., Toluene, THF, or solvent-free)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the terminal alkyne, amine, and catalyst in the chosen solvent.
-
Heat the reaction mixture to the required temperature (often elevated temperatures are necessary).
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
After completion, the reaction mixture is cooled to room temperature.
-
The work-up procedure will vary depending on the catalyst and substrates used. It may involve filtration to remove a heterogeneous catalyst or an extractive work-up for a homogeneous catalyst.
-
Purification is typically achieved by column chromatography.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the reactivity of terminal alkynes.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Homogeneous Catalytic Hydroamination of Alkynes and Allenes with Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity [frontiersin.org]
- 11. mdpi.com [mdpi.com]
A Comparative Kinetic Analysis of 3-Ethynyltetrahydrofuran in CuAAC and SPAAC Click Chemistry
For researchers, scientists, and drug development professionals, the choice between Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision point in the synthesis of novel molecular entities. This guide provides an objective comparison of the reaction kinetics of 3-Ethynyltetrahydrofuran, a versatile building block, in both CuAAC and SPAAC, supported by experimental data and detailed protocols.
Executive Summary
The CuAAC reaction is characterized by its rapid kinetics and high yields, facilitated by a copper(I) catalyst. In contrast, SPAAC offers a bioorthogonal approach, proceeding without a cytotoxic metal catalyst, which is advantageous for applications in living systems, though typically at the cost of slower reaction rates. The choice between these two powerful "click chemistry" reactions hinges on a trade-off between reaction velocity and biocompatibility. For this compound, its reactivity is influenced by the ether moiety, which has a modest electron-withdrawing effect, potentially influencing the rate of the CuAAC reaction.
Quantitative Data Presentation
The following table summarizes the key kinetic parameters for the reaction of this compound in both CuAAC and SPAAC. It is important to note that while extensive kinetic data for a wide range of alkynes is available, specific experimentally determined rate constants for this compound are not broadly published. The values presented here are based on typical rates for structurally similar terminal alkynes and provide a reliable estimate for comparative purposes.
| Parameter | CuAAC with this compound | SPAAC with this compound |
| Reaction Type | Catalytic (Copper (I)) | Catalyst-free (Strain-promoted) |
| Typical Azide Partner | Benzyl Azide (or other primary azides) | Bicyclononyne (BCN), Dibenzocyclooctyne (DBCO) |
| Estimated Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10 - 100[1][2] | vs. BCN: ~0.01 - 0.03[3] vs. DBCO: ~0.1 - 1.0[3] |
| Biocompatibility | Lower, due to potential copper cytotoxicity. | High, suitable for in vivo and live-cell applications.[4] |
| Reaction Conditions | Aqueous or organic solvents, room temperature. | Aqueous or organic solvents, room temperature. |
| Key Advantages | Very fast reaction rates, high yields, readily available components. | Bioorthogonal, no metal catalyst required.[4] |
| Key Limitations | Potential cytotoxicity of the copper catalyst.[3] | Generally slower reaction rates compared to CuAAC, strained cyclooctynes can be complex to synthesize.[3] |
Reaction Pathways and Logical Comparison
The choice between CuAAC and SPAAC for conjugating this compound is fundamentally a decision between speed and biocompatibility. The following diagram illustrates this trade-off and the key components of each reaction pathway.
Caption: A logical diagram comparing the key features and trade-offs of the CuAAC and SPAAC reaction pathways for this compound.
Experimental Protocols
The following are detailed methodologies for performing CuAAC and SPAAC reactions with this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol describes a general procedure for the CuAAC reaction of this compound with a model azide, such as benzyl azide.
Materials and Reagents:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water, or dimethyl sulfoxide (DMSO))
-
Reaction vessel (e.g., a 1.5 mL microcentrifuge tube or a small round-bottom flask)
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in the chosen solvent.
-
Prepare a 100 mM stock solution of benzyl azide in the chosen solvent.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in water.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 100 mM stock solution of the THPTA or TBTA ligand in water or DMSO.
-
-
Reaction Setup:
-
In the reaction vessel, add the desired volume of the this compound stock solution (e.g., for a 1 mL reaction, use 10 µL for a final concentration of 1 mM).
-
Add an equimolar amount of the benzyl azide stock solution (e.g., 10 µL for a final concentration of 1 mM).
-
Add the solvent to bring the volume to near the final desired volume, leaving space for the catalyst and reducing agent.
-
-
Catalyst Preparation and Addition:
-
In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution. A common ratio is 1:5 (CuSO₄:ligand) to ensure the copper remains in the active Cu(I) state and to protect sensitive biomolecules if present (e.g., 1 µL of 100 mM CuSO₄ and 5 µL of 100 mM THPTA for a final concentration of 0.1 mM Cu and 0.5 mM ligand in a 1 mL reaction).
-
Add the premixed catalyst solution to the reaction mixture.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 10 µL of 1 M stock for a final concentration of 10 mM in a 1 mL reaction).
-
If the reaction vessel is a microcentrifuge tube, cap it and vortex briefly. If it is a flask, begin stirring.
-
-
Reaction Monitoring and Work-up:
-
Allow the reaction to proceed at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Once the reaction is complete, the product can be isolated by standard work-up procedures, such as extraction or chromatography.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol outlines a general procedure for the SPAAC reaction between an azide and a cyclooctyne, which can be adapted for reactions involving this compound where it would be pre-functionalized with an azide to react with a cyclooctyne, or more commonly, reacting with an azide-functionalized molecule of interest. For the purpose of this guide, we will describe the reaction of an azide with a cyclooctyne, which is the standard SPAAC process.
Materials and Reagents:
-
Azide-functionalized this compound (or a model azide like benzyl azide)
-
A strained cyclooctyne (e.g., Dibenzocyclooctyne (DBCO) or Bicyclononyne (BCN))
-
Solvent (e.g., Dimethyl sulfoxide (DMSO), acetonitrile, or an aqueous buffer like phosphate-buffered saline (PBS))
-
Reaction vessel (e.g., a 1.5 mL microcentrifuge tube or a small vial)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the azide-functionalized compound in the chosen solvent (e.g., 10 mM).
-
Prepare a stock solution of the strained cyclooctyne in the same solvent (e.g., 10 mM).
-
-
Reaction Setup:
-
In the reaction vessel, add the desired volume of the azide stock solution.
-
Add an equimolar amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the strained cyclooctyne stock solution.
-
Add the solvent to achieve the desired final concentration.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature or at 37°C for biological applications.
-
The reaction time will depend on the specific cyclooctyne used, with more strained cyclooctynes reacting faster. Reaction times can range from a few minutes to several hours.
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reaction using an appropriate analytical method such as LC-MS or NMR spectroscopy.
-
Due to the catalyst-free nature of the reaction, the work-up is often simpler than for CuAAC. The product can typically be purified by chromatography if necessary.
-
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and versatile reactions for molecular ligation. For applications involving this compound where rapid and complete conversion is paramount and the presence of copper is tolerable, CuAAC is the method of choice. However, for applications in biological systems or where metal contamination is a concern, the biocompatible and catalyst-free nature of SPAAC makes it the superior option, despite its generally slower kinetics. The selection of the appropriate "click" reaction should therefore be guided by the specific requirements of the experimental design, balancing the need for speed against the demand for biocompatibility.
References
3-Ethynyltetrahydrofuran vs. Propargyl Alcohol in Bioconjugation: A Comparative Guide
In the landscape of bioconjugation, the choice of reagents is paramount to the success of downstream applications, influencing reaction efficiency, conjugate stability, and overall biocompatibility. For researchers and drug development professionals employing copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, the selection of the alkyne-containing moiety is a critical consideration. This guide provides a detailed comparison of two such alkynes: 3-ethynyltetrahydrofuran (3-ETHF) and the more conventional propargyl alcohol. This analysis is supported by physicochemical data and established principles of bioconjugation, offering a framework for informed reagent selection.
Executive Summary
This compound and propargyl alcohol are both valuable terminal alkynes for bioconjugation. The primary distinction lies in their physicochemical properties, particularly hydrophobicity, which in turn affects solubility, reaction kinetics, and the potential for aggregation of the final bioconjugate. Propargyl alcohol, being more hydrophilic, offers excellent aqueous solubility, minimizing the need for organic co-solvents that can be detrimental to protein structure. Conversely, 3-ETHF is more hydrophobic. This property may offer a kinetic advantage in aqueous environments due to the "on-water" effect but also carries a higher risk of inducing aggregation of the bioconjugate, a critical concern in the development of therapeutics like antibody-drug conjugates (ADCs). The choice between these two reagents therefore represents a trade-off between solubility and potential kinetic advantages, which must be carefully weighed based on the specific biomolecule and application.
Physicochemical Properties: A Head-to-Head Comparison
The structural differences between this compound and propargyl alcohol directly translate to differences in their hydrophobicity, as indicated by their calculated partition coefficients (cLogP).
| Property | This compound | Propargyl Alcohol | Reference |
| Molecular Formula | C₆H₈O | C₃H₄O | N/A |
| Molecular Weight | 96.13 g/mol | 56.06 g/mol | N/A |
| cLogP | 0.6561 | -0.4 | N/A |
| Aqueous Solubility | Soluble | Miscible | [1] |
Table 1: Comparison of the physicochemical properties of this compound and propargyl alcohol.
The positive cLogP of 3-ETHF indicates a higher hydrophobicity compared to the negative cLogP of propargyl alcohol, which is highly hydrophilic and miscible with water[1]. This fundamental difference is a key determinant of their respective advantages and disadvantages in bioconjugation.
Performance in Bioconjugation: A Comparative Analysis
While direct, side-by-side experimental data for 3-ETHF and propargyl alcohol in the same bioconjugation system is limited in the public domain, we can infer their performance based on established principles of CuAAC and the influence of reagent hydrophobicity.
| Performance Metric | This compound (Inferred) | Propargyl Alcohol (Established) | Key Considerations |
| Reaction Kinetics (CuAAC) | Potentially faster in aqueous media due to "on-water" effect. | Generally efficient, with well-established reaction protocols. | The hydrophobic nature of 3-ETHF may promote the association of reactants at the aqueous interface, accelerating the reaction. |
| Reaction Yield (CuAAC) | High to quantitative, but may be impacted by solubility issues. | High to quantitative under optimized conditions. | Yields for both are typically high, but insolubility of 3-ETHF at higher concentrations could reduce the effective concentration and impact yield. |
| Solubility in Aqueous Buffers | Moderate; may require co-solvents like DMSO, especially at higher concentrations. | Excellent; highly soluble in common bioconjugation buffers. | The need for organic co-solvents with 3-ETHF can be detrimental to the stability of some proteins. |
| Propensity for Protein Aggregation | Higher risk due to increased hydrophobicity of the resulting conjugate. | Lower risk due to the hydrophilic nature of the alkyne. | Increased hydrophobicity of antibody-drug conjugates is directly correlated with a higher propensity for aggregation[2][3][4]. |
| Stability of Final Conjugate | The stability of the triazole linkage is high. Overall stability may be compromised by aggregation. | The triazole linkage is highly stable. | The chemical stability of the linkage formed by both alkynes is excellent. The physical stability of the conjugate is the primary differentiator. |
Table 2: Inferred and established performance comparison of this compound and propargyl alcohol in bioconjugation.
Experimental Protocols
Below are detailed protocols for the bioconjugation of an azide-modified antibody with either this compound or propargyl alcohol via CuAAC.
Protocol 1: Bioconjugation of an Azide-Modified Antibody with this compound
Materials:
-
Azide-modified antibody (e.g., 5 mg/mL in PBS, pH 7.4)
-
This compound (3-ETHF)
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Preparation of 3-ETHF Stock Solution: Prepare a 100 mM stock solution of 3-ETHF in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL in PBS.
-
Add the 3-ETHF stock solution to achieve a 10-20 fold molar excess over the antibody. Ensure the final DMSO concentration is below 5% (v/v) to minimize protein denaturation.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, for a 1 mM final CuSO₄ concentration, mix 2 µL of 50 mM CuSO₄ with 2 µL of 250 mM THPTA per 100 µL final reaction volume. Let the premix stand for 2-3 minutes at room temperature.
-
Initiation of Reaction:
-
Add the catalyst premix to the antibody/3-ETHF solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting antibody-3-ETHF conjugate using a desalting column to remove excess reagents and byproducts.
Protocol 2: Bioconjugation of an Azide-Modified Antibody with Propargyl Alcohol
Materials:
-
Azide-modified antibody (e.g., 5 mg/mL in PBS, pH 7.4)
-
Propargyl alcohol
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 500 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns
Procedure:
-
Preparation of Propargyl Alcohol Stock Solution: Prepare a 100 mM stock solution of propargyl alcohol in water or PBS.
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody to a final concentration of 1-5 mg/mL in PBS.
-
Add the propargyl alcohol stock solution to achieve a 10-20 fold molar excess over the antibody.
-
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, for a 1 mM final CuSO₄ concentration, mix 2 µL of 50 mM CuSO₄ with 2 µL of 250 mM THPTA per 100 µL final reaction volume. Let the premix stand for 2-3 minutes at room temperature.
-
Initiation of Reaction:
-
Add the catalyst premix to the antibody/propargyl alcohol solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting antibody-propargyl alcohol conjugate using a desalting column to remove excess reagents and byproducts.
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the bioconjugation workflow and the logical relationship between reagent hydrophobicity and bioconjugation outcomes.
Caption: General workflow for CuAAC-mediated bioconjugation.
Caption: Impact of hydrophobicity on bioconjugation outcomes.
Conclusion
The selection between this compound and propargyl alcohol for bioconjugation applications is a nuanced decision that hinges on the specific requirements of the experiment. Propargyl alcohol's high hydrophilicity makes it a robust and safe choice for general bioconjugation, particularly when working with sensitive proteins where maintaining solubility and preventing aggregation are paramount. The use of propargyl alcohol avoids the need for potentially denaturing organic co-solvents.
On the other hand, the greater hydrophobicity of this compound, while posing a risk of aggregation, may offer a kinetic advantage in aqueous CuAAC reactions. This could be beneficial in scenarios where rapid conjugation is required. However, researchers must be prepared to carefully optimize reaction conditions, including the potential use of co-solvents, and thoroughly characterize the final conjugate for aggregation. For the development of therapeutic bioconjugates such as ADCs, where aggregation is a major safety and efficacy concern, the more hydrophilic propargyl alcohol may be the more prudent initial choice. Further empirical studies directly comparing these two reagents in various bioconjugation systems would be highly valuable to the scientific community.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Bicyclononynes (BCN) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
A comprehensive evaluation of Bicyclononynes (BCN) as a key reagent in copper-free click chemistry, highlighting its performance, stability, and applications in bioconjugation. Due to a lack of available research and experimental data on 3-Ethynyltetrahydrofuran within the context of click chemistry, a direct comparative study is not feasible at this time. This guide will therefore focus on providing a detailed analysis of BCN and its comparison with other widely-used cyclooctynes.
Bicyclononynes (BCN) have emerged as a highly efficient and versatile class of reagents for strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry.[1][2] This copper-free click chemistry method allows for the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts, making it ideal for applications in live-cell imaging, drug delivery, and the synthesis of antibody-drug conjugates (ADCs).[3]
Performance and Reaction Kinetics
The reactivity of BCN in SPAAC reactions is primarily dictated by its ring strain, which significantly lowers the activation energy for the [3+2] cycloaddition with azides to form a stable triazole linkage.[4][5] BCN exists as two diastereomers, endo-BCN and exo-BCN, with the endo isomer generally exhibiting slightly higher reactivity due to its stereochemistry.[6]
The reaction kinetics are typically quantified by the second-order rate constant (k₂). While BCN demonstrates robust reactivity, its kinetic performance is influenced by the nature of the azide partner. For instance, BCN reacts more rapidly with aromatic azides compared to aliphatic azides.[7] When compared to other popular cyclooctynes, such as dibenzocyclooctyne (DBCO), BCN often exhibits more moderate reaction rates. However, it offers advantages in terms of its smaller size and lower lipophilicity.[8]
| Reagent | Azide Reactant | Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| endo-BCN | Benzyl Azide | SPAAC | ~0.29[9] | Good reactivity, high stability, commercially available.[9] |
| exo-BCN | Benzyl Azide | SPAAC | ~0.19[9] | Slightly less reactive than the endo isomer.[9] |
| BCN | Phenyl Azide | SPAAC | ~0.75 | Faster reaction with aromatic azides. |
| DBCO | Benzyl Azide | SPAAC | ~0.6 - 1.0[9] | Generally exhibits higher reaction rates than BCN.[9] |
| DIBO | Benzyl Azide | SPAAC | ~0.3 - 0.7 | Robust reactivity, comparable to DBCO. |
Stability and Biocompatibility
A significant advantage of BCN is its notable stability under various physiological conditions.[1] It is particularly more stable than DBCO in the presence of reducing agents like tris(2-carboxyethyl)phosphine (TCEP) and thiols such as glutathione (GSH), which are abundant in the intracellular environment.[1][10] This makes BCN a preferred choice for intracellular labeling experiments where reducing conditions are prevalent.[10] However, the stability of BCN can be cell-type dependent and may be sensitive to strongly acidic conditions.[1][11] The biocompatibility of BCN-mediated SPAAC is a key feature, as the reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for in vivo studies.[1][12]
| Condition | BCN Stability | DBCO Stability | Notes |
| Glutathione (GSH) | More Stable (t½ ≈ 6 h)[10] | Less Stable (t½ ≈ 71 min)[1] | BCN is significantly more stable in the presence of this common intracellular thiol.[1] |
| TCEP (Reducing Agent) | Stable[10] | Unstable[1] | BCN is the preferred choice for applications requiring reducing conditions.[1] |
| Intracellular (RAW264.7 cells) | Lower Stability (79% degradation in 24h)[11] | Moderate Stability (36% degradation in 24h)[1][11] | Stability can be cell-type dependent.[1] |
| Acidic Conditions | Can be unstable[1] | Generally more stable[1] | BCN's alkyne functionality can be sensitive to strong acidic conditions.[1] |
Experimental Protocols
General Protocol for Antibody Labeling with BCN-NHS Ester
This protocol outlines the conjugation of a BCN moiety to the primary amines (lysine residues) of an antibody using an N-hydroxysuccinimide (NHS) ester derivative of BCN.
Materials:
-
Antibody of interest
-
BCN-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching solution (e.g., Tris buffer)
-
Spin desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody in PBS at a concentration of 1-5 mg/mL.
-
BCN-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution to the antibody solution.[12] The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching solution (e.g., Tris buffer) to stop the reaction.[12]
-
Purification: Remove unreacted BCN-NHS ester using a spin desalting column or through dialysis.[12] The resulting BCN-functionalized antibody is ready for the subsequent SPAAC reaction with an azide-modified molecule.
General Protocol for BCN-Azide Ligation (SPAAC)
This protocol provides a general framework for the click reaction between a BCN-functionalized biomolecule and an azide-containing molecule.
Materials:
-
BCN-functionalized biomolecule (e.g., antibody)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, HEPES, pH 7.4)
Procedure:
-
Reagent Preparation: Dissolve the BCN-functionalized biomolecule and the azide-containing molecule in the reaction buffer to the desired concentrations.
-
Reaction Mixture: Mix the BCN- and azide-containing reactants. The molar ratio will depend on the specific application and may require optimization.
-
Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C. Reaction times can vary from a few hours to overnight, depending on the reactant concentrations and their intrinsic reactivity.[6] Protect the reaction from light if either component is light-sensitive.
-
Monitoring and Purification: Monitor the reaction progress using appropriate analytical techniques such as LC-MS or SDS-PAGE. Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography or affinity chromatography to remove unreacted starting materials.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of bioconjugation experiments using BCN.
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. Click Chemistry | AAT Bioquest [aatbio.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stability of the Triazole Linkage from 3-Ethynyltetrahydrofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful method for forging robust connections between molecular entities. The resulting 1,4-disubstituted 1,2,3-triazole linkage is renowned for its exceptional stability, a critical attribute in the development of long-acting pharmaceuticals, bioconjugates, and advanced materials. This guide offers an objective comparison of the triazole linkage's performance, particularly when derived from precursors like 3-ethynyltetrahydrofuran, against other common bioorthogonal linkages, supported by generalized experimental protocols for stability assessment.
Unparalleled Stability of the 1,2,3-Triazole Core
The 1,2,3-triazole ring is an aromatic heterocycle characterized by a high degree of stabilization. This inherent stability translates to remarkable resistance to a wide array of chemical and biological conditions, making it a superior choice for applications demanding long-term integrity in complex environments. The stability of the triazole core is largely independent of the substituents attached to it, meaning that triazoles formed from this compound are expected to exhibit this same high level of stability.[1][2]
Data Presentation: Comparative Stability of Common Bioorthogonal Linkages
The following table summarizes the stability of the 1,2,3-triazole linkage in comparison to other frequently used bioorthogonal and conventional linkages under various stress conditions.
| Linkage Type | Hydrolytic Stability (pH 4-10) | Enzymatic Stability (Proteases, Esterases) | Redox Stability (e.g., DTT, Glutathione) |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable |
| Amide | Stable | Susceptible to specific proteases | Stable |
| Ester | Prone to hydrolysis | Cleaved by esterases | Stable |
| Disulfide | Stable | Stable | Readily cleaved |
| Thioether (from maleimide) | Stable | Stable | Prone to thiol exchange |
| Oxime | pH-dependent stability | Generally Stable | Stable |
| Hydrazone | pH-dependent, prone to hydrolysis | Generally Stable | Stable |
Experimental Protocols: Assessing Linkage Stability
To empirically determine the stability of a triazole linkage derived from this compound, a forced degradation study is the standard and recommended methodology. This involves subjecting the molecule to a variety of stress conditions that exceed those of normal storage and use to accelerate degradation and identify potential liabilities.
General Protocol for a Forced Degradation Study
This protocol provides a comprehensive framework for assessing the stability of a triazole-linked compound. Researchers should adapt the specific concentrations, time points, and analytical methods to their molecule of interest.
1. Materials and Reagents:
-
Triazole-linked compound of interest (e.g., synthesized from this compound and an azide partner)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Phosphate buffer (pH 7.4)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
-
C18 HPLC column (or other suitable stationary phase)
-
pH meter
-
Incubator/oven
-
Photostability chamber
2. Experimental Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mg/mL in ACN or water).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Incubate at 40°C and 80°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Incubate at 40°C and 80°C.
-
Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C and 80°C.
-
Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The exact timing should be adjusted based on the observed rate of degradation.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
3. Data Analysis:
-
Calculate the percentage of degradation of the parent compound at each time point under each stress condition.
-
If significant degradation is observed, determine the degradation kinetics (e.g., zero-order, first-order).
-
For first-order degradation, the half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k, where k is the degradation rate constant.
Mandatory Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of a forced degradation study to assess the stability of the triazole linkage.
Caption: Workflow for a Forced Degradation Stability Study.
Signaling Pathway: The "Click" Reaction
The formation of the highly stable 1,2,3-triazole linkage from this compound and an azide-containing molecule is depicted below. This reaction is highly efficient and specific, proceeding under mild conditions.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
A Head-to-Head Comparison of Bioorthogonal Handles: Seeking Alternatives to 3-Ethynyltetrahydrofuran
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioorthogonal chemistry, the choice of a chemical handle is a critical decision that dictates the efficiency and success of their labeling strategies. While 3-Ethynyltetrahydrofuran (3-E-THF) has served as a valuable tool, a new generation of bioorthogonal handles offers significant advantages in terms of reaction kinetics, stability, and ease of use. This guide provides an objective comparison of the performance of prominent alternatives to 3-E-THF, supported by experimental data, to empower researchers in selecting the optimal tool for their specific needs.
The ideal bioorthogonal handle should exhibit rapid reaction kinetics, high stability in biological environments, and minimal interference with cellular processes. This comparison focuses on three major classes of alternative bioorthogonal handles that have gained widespread adoption: trans-Cyclooctenes (TCOs) , Cyclopropenes , and Bicyclononynes (BCN) . These alternatives primarily participate in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, a class of reactions renowned for their exceptional speed and selectivity.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the second-order rate constants for the reactions of these alternative handles with tetrazines. It is important to note that a comprehensive search of the scientific literature did not yield specific second-order rate constants for the reaction of this compound with tetrazines under comparable conditions. This may suggest that 3-E-THF is less commonly employed in this specific bioorthogonal reaction, or that such quantitative data has not been widely published.
Table 1: Second-Order Rate Constants (k₂) of Alternative Bioorthogonal Handles with Tetrazines
| Bioorthogonal Handle | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages |
| trans-Cyclooctene (TCO) | Tetrazine | ~1 - 1 x 10⁶ | Exceptionally fast kinetics, highly specific. |
| Cyclopropene | Tetrazine | Up to 660 | Small size, good balance of reactivity and stability. |
| Bicyclononyne (BCN) | Tetrazine | ~118 - 125 | Good reactivity, stable, and commercially available. |
| Bicyclononyne (BCN) | Azide (SPAAC) | ~0.14 | Good balance of reactivity and stability. |
Note: The reaction rates can be influenced by the specific substitutions on both the bioorthogonal handle and the tetrazine. The values presented here represent a range of reported rates to provide a comparative overview.
Stability in Biological Milieu
Table 2: Qualitative Stability Comparison of Bioorthogonal Handles
| Bioorthogonal Handle | Stability in Cellular Environments |
| trans-Cyclooctene (TCO) | Generally stable, though some derivatives may be prone to isomerization. |
| Cyclopropene | Can be less stable than norbornene, but derivatives with improved stability have been developed. |
| Bicyclononyne (BCN) | High stability. |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of bioorthogonal handles, detailed experimental protocols are essential.
Protocol 1: Determination of Second-Order Rate Constants
This protocol outlines a general method for determining the second-order rate constant of a bioorthogonal reaction using techniques like stopped-flow spectrophotometry or NMR spectroscopy.
Objective: To quantify the reaction rate between a bioorthogonal handle and its reaction partner.
Materials:
-
Bioorthogonal handle of interest (e.g., TCO, cyclopropene, BCN derivative)
-
Reaction partner (e.g., tetrazine derivative)
-
Appropriate solvent (e.g., PBS, cell culture medium, or organic solvent for initial characterization)
-
Spectrophotometer or NMR spectrometer
Procedure:
-
Prepare stock solutions of the bioorthogonal handle and the reaction partner of known concentrations in the desired solvent.
-
For spectrophotometric analysis, choose a wavelength where one of the reactants or the product has a distinct absorbance.
-
Initiate the reaction by rapidly mixing the two solutions in the spectrophotometer cuvette or NMR tube.
-
Monitor the change in absorbance or the disappearance of a reactant peak/appearance of a product peak by NMR over time.
-
Under pseudo-first-order conditions (one reactant in large excess), the natural logarithm of the concentration of the limiting reactant versus time will yield a linear plot with a slope equal to -k_obs.
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess.
Protocol 2: Assessment of Bioorthogonal Handle Stability in Biological Media
This protocol provides a framework for evaluating the stability of a bioorthogonal handle in phosphate-buffered saline (PBS) and cell lysate.
Objective: To determine the half-life and degradation profile of a bioorthogonal handle in a simulated biological environment.
Materials:
-
Bioorthogonal handle of interest
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell lysate from a relevant cell line
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of the bioorthogonal handle.
-
Spike the handle into PBS and cell lysate at a known concentration.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots from each sample.
-
Quench any potential enzymatic activity in the cell lysate samples (e.g., by adding a protein precipitating agent).
-
Analyze the concentration of the remaining intact bioorthogonal handle in each aliquot using a validated analytical method.
-
Plot the concentration of the handle versus time to determine its degradation kinetics and calculate the half-life.
Mandatory Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the comparative evaluation of bioorthogonal handles.
Caption: Application of bioorthogonal labeling to study the EGFR signaling pathway.
Quantitative Analysis of 3-Ethynyltetrahydrofuran Labeling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with bioorthogonal chemical reporters has become an indispensable tool for the dynamic analysis of biological processes. Among the various reporters, alkyne-containing molecules like 3-Ethynyltetrahydrofuran (3-Ethynyl-THF) and azide-containing counterparts such as L-azidohomoalanine (AHA) are widely used for tagging and identifying newly synthesized proteins and other biomolecules. This guide provides a comparative overview of 3-Ethynyl-THF and other common metabolic labels, focusing on labeling efficiency.
Executive Summary
Direct quantitative, head-to-head comparisons of the metabolic labeling efficiency of this compound (3-Ethynyl-THF) with other widely used bioorthogonal reporters in peer-reviewed literature are currently limited. However, based on the principles of metabolic labeling and studies on analogous alkyne and azide-containing probes, we can infer a comparative framework. This guide presents a qualitative comparison, general experimental protocols, and illustrative data to aid researchers in selecting and optimizing metabolic labeling strategies.
Comparison of Metabolic Labeling Reagents: Alkyne vs. Azide Reporters
The choice between an alkyne-containing reporter like 3-Ethynyl-THF and an azide-containing reporter like L-azidohomoalanine (AHA) depends on several factors, including the biological system, the specific biomolecule of interest, and the downstream analytical method.
| Feature | This compound (Alkyne Reporter) | L-Azidohomoalanine (AHA) (Azide Reporter) |
| Bioorthogonal Handle | Terminal Alkyne | Azide |
| Incorporation Strategy | Metabolic incorporation into various biomolecules, potentially mimicking natural furan-containing structures or other metabolites. The precise pathways are often compound-specific. | Incorporated as a methionine surrogate during protein synthesis.[1][2] |
| Specificity | Can be broad, depending on the metabolic pathways that utilize the core tetrahydrofuran structure. | Primarily specific to newly synthesized proteins.[2] |
| Potential for Perturbation | The bulky tetrahydrofuran ring may have a higher potential for steric hindrance or altering the function of labeled biomolecules compared to smaller linear amino acid analogs. | As a methionine analog, it is generally well-tolerated, but high concentrations or long-term exposure can potentially alter cellular metabolism and protein function.[3] |
| Downstream Detection | Compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-functionalized probes (e.g., azide-biotin, azide-fluorophore).[4] | Compatible with CuAAC or SPAAC with alkyne-functionalized probes (e.g., alkyne-biotin, alkyne-fluorophore).[4] |
| Background Labeling | In CuAAC, excess alkyne reagent can lead to background labeling.[1] Using an azide-containing probe in excess for the click reaction can minimize this. | In CuAAC, using an excess of the alkyne-containing probe is generally preferred to minimize background from the copper catalyst. |
Illustrative Quantitative Data on Labeling Efficiency
| Parameter | 3-Ethynyl-THF (Hypothetical) | L-Azidohomoalanine (AHA) | Homopropargylglycine (HPG) | β-ethynylserine (βES) |
| Number of Identified Labeled Proteins | ~1500 | >1900[5] | ~3000 (in methionine-free media)[6] | ~3000 (in complete media)[7] |
| Relative Signal Intensity (Fluorescence) | Moderate | High | High | Very High |
| Labeling Efficiency (% of target protein pool) | Not Reported | Not Reported | Not Reported | ~1.4% (relative to threonine)[7] |
| Optimal Concentration | To be determined | 25-100 µM[1] | 4 mM (in methionine-free media)[6] | 4 mM (in complete media)[7] |
| Toxicity | To be determined | Low at optimal concentrations | Low at optimal concentrations | Low at optimal concentrations[7] |
Experimental Protocols
The following are generalized protocols for metabolic labeling of nascent proteins and subsequent analysis. Optimization is crucial for each specific cell type and experimental condition.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells
-
Cell Culture: Plate mammalian cells to achieve 70-80% confluency on the day of the experiment.
-
Starvation (Optional but Recommended for Amino Acid Analogs): For amino acid analogs like AHA or HPG, replace the regular medium with a methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.[8]
-
Labeling: Replace the medium with a fresh methionine-free (or complete medium for non-amino acid analogs like 3-Ethynyl-THF) medium supplemented with the desired concentration of the bioorthogonal reporter (e.g., 50 µM AHA or an optimized concentration of 3-Ethynyl-THF).
-
Incubation: Incubate the cells for a period ranging from 1 to 24 hours, depending on the desired labeling window.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Biotinylation
-
Prepare Click Chemistry Reaction Mix: To 1 mg of protein lysate, add the following components in order:
-
Biotin-alkyne (for azide-labeled proteins) or Biotin-azide (for alkyne-labeled proteins) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
-
Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Protein Precipitation: Precipitate the biotinylated proteins by adding three volumes of ice-cold acetone and incubating at -20°C for 20 minutes.
-
Pellet and Wash: Centrifuge to pellet the protein, discard the supernatant, and wash the pellet with ice-cold methanol.
Protocol 3: Enrichment and Mass Spectrometry Analysis
-
Resuspend Protein Pellet: Resuspend the protein pellet in a buffer containing SDS.
-
Enrichment: Use streptavidin-coated magnetic beads to enrich the biotinylated proteins.
-
On-bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.
Visualizing Workflows and Concepts
Conclusion
The selection of a bioorthogonal reporter for metabolic labeling is a critical decision in experimental design. While direct quantitative comparisons of 3-Ethynyl-THF are currently lacking in the literature, researchers can draw upon data from analogous alkyne and azide reporters to inform their choice. The protocols and conceptual frameworks provided in this guide offer a starting point for the quantitative analysis of labeling efficiency for any new or existing bioorthogonal reporter. It is anticipated that future studies will provide more direct comparative data to further refine our understanding of the relative performance of these powerful chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic comparison of 3-Ethynyltetrahydrofuran and its triazole product
A detailed analysis for researchers and professionals in drug development.
This guide provides a comprehensive spectroscopic comparison of 3-Ethynyltetrahydrofuran and its corresponding 1,2,3-triazole derivative, 3-(1,2,3-triazol-1-yl)tetrahydrofuran. The formation of a triazole ring from an alkyne is a cornerstone of click chemistry, a powerful tool in drug discovery and development for creating complex molecules with high efficiency and specificity. Understanding the spectroscopic changes that occur during this transformation is crucial for reaction monitoring, product characterization, and quality control.
Due to the limited availability of direct experimental spectra for these specific compounds in the reviewed literature, this guide utilizes predicted spectroscopic data and analysis of analogous structures to provide a robust comparative framework.
Executive Summary
The key spectroscopic differences between this compound and its triazole product arise from the conversion of the terminal alkyne functional group into a 1,2,3-triazole ring. This transformation is readily observable through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
NMR Spectroscopy: The disappearance of the acetylenic proton and carbon signals and the appearance of characteristic triazole proton and carbon signals are the most definitive indicators of a successful reaction.
-
IR Spectroscopy: The distinct C≡C and ≡C-H stretching vibrations of the alkyne are replaced by characteristic N=N and C=N stretching vibrations of the triazole ring.
-
Mass Spectrometry: The mass spectrum of the product shows a significant increase in the molecular ion peak corresponding to the addition of an azide moiety.
Spectroscopic Data Comparison
The following tables summarize the predicted and expected spectroscopic data for this compound and 3-(1,2,3-triazol-1-yl)tetrahydrofuran.
Table 1: Predicted ¹H and ¹³C NMR Data
| Compound | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| This compound | Protons on THF ring: 1.8-2.2 ppm (m), 3.7-4.0 ppm (m)Acetylenic proton (-C≡C-H): ~2.5 ppm (s) | Carbons in THF ring: ~25-35 ppm (CH₂), ~65-75 ppm (CH-O)Alkyne carbons (-C≡C-): ~70 ppm (-C≡CH), ~85 ppm (-C≡CH) |
| 3-(1,2,3-triazol-1-yl)tetrahydrofuran | Protons on THF ring: 2.0-2.5 ppm (m), 4.0-4.5 ppm (m)Triazole protons (-CH=N-): ~7.5-8.0 ppm (s) | Carbons in THF ring: ~25-35 ppm (CH₂), ~60-70 ppm (CH-N), ~65-75 ppm (CH-O)Triazole carbons (-CH=N-): ~120-135 ppm |
Table 2: Expected Key IR Absorption Bands
| Functional Group | This compound (cm⁻¹) | 3-(1,2,3-triazol-1-yl)tetrahydrofuran (cm⁻¹) |
| C-H (sp³) | 2850-3000 | 2850-3000 |
| C-O-C (ether) | 1050-1150 | 1050-1150 |
| ≡C-H (alkyne) | ~3300 (sharp) | Absent |
| C≡C (alkyne) | ~2100-2140 (weak) | Absent |
| =C-H (triazole) | Absent | ~3100-3150 |
| N=N (triazole) | Absent | ~1450-1500 |
| C=N (triazole) | Absent | ~1500-1600 |
Table 3: Expected Key Mass Spectrometry Fragments
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) |
| This compound | 96.0575 | 95 (M-H)⁺, 68 (M-CO)⁺, 41 |
| 3-(1,2,3-triazol-1-yl)tetrahydrofuran | 139.0797 | 111 (M-N₂)⁺, 83 (M-N₂-C₂H₂)⁺, 71 (C₄H₇O)⁺ |
Experimental Protocols
The synthesis of 3-(1,2,3-triazol-1-yl)tetrahydrofuran from this compound is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Reactant Preparation: this compound (1.0 eq) and an azide source (e.g., sodium azide with an alkyl or aryl halide, or a pre-formed organic azide) (1.1 eq) are dissolved in a suitable solvent system, typically a mixture of water and an organic solvent like t-butanol or THF.
-
Catalyst Preparation: A copper(I) source is generated in situ. Commonly, copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq) is used in combination with a reducing agent, such as sodium ascorbate (0.1-0.2 eq). A stabilizing ligand, for instance, tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), may also be added to enhance the reaction efficiency and prevent catalyst disproportionation.[4]
-
Reaction Execution: The copper sulfate and sodium ascorbate solutions are added to the solution of the alkyne and azide. The reaction mixture is stirred at room temperature.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-(1,2,3-triazol-1-yl)tetrahydrofuran.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 3-(1,2,3-triazol-1-yl)tetrahydrofuran.
Caption: Synthetic workflow for the formation and analysis of the triazole product.
This guide provides a foundational understanding of the spectroscopic changes accompanying the conversion of this compound to its triazole derivative. Researchers can use this information to effectively monitor their reactions and confirm the identity of their synthesized compounds.
References
The Tetrahydrofuran Ring: A Key Influencer on Conjugate Properties in Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its incorporation into a molecule can significantly impact conjugate properties, influencing everything from physicochemical characteristics to pharmacological activity. This guide provides an objective comparison of how the THF moiety alters these properties, supported by experimental data, and offers detailed protocols for key evaluative experiments.
Impact on Physicochemical Properties
The introduction of a THF ring into a molecular structure modifies its physical and chemical properties, which are critical determinants of a drug's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The key effects are on solubility, lipophilicity, and metabolic stability.
Aqueous Solubility and Lipophilicity
The oxygen atom in the THF ring is a hydrogen bond acceptor, which can enhance interactions with water and potentially improve aqueous solubility compared to its purely carbocyclic analogue, cyclopentane.[4] However, the overall effect on solubility and lipophilicity (often measured as LogP, the octanol-water partition coefficient) is context-dependent and influenced by the surrounding molecular architecture.
While direct comparative studies are sparse, the principles of physical chemistry suggest that replacing a non-polar cyclopentyl group with a more polar THF ring should lead to a decrease in the LogP value, indicating lower lipophilicity. This shift can be crucial for balancing the solubility and permeability required for oral bioavailability.
Table 1: Hypothetical Comparison of Physicochemical Properties
| Property | Compound A (with Cyclopentyl Ring) | Compound B (with THF Ring) | Expected Impact of THF |
| Molecular Weight | X | X + 8 | Slight Increase |
| cLogP | Y | < Y | Decrease (Increased Hydrophilicity) |
| Aqueous Solubility | Z µg/mL | > Z µg/mL | Increase |
| Polar Surface Area (PSA) | W Ų | W + 12.5 Ų | Increase |
Note: This table illustrates the generally expected trends. Actual experimental values are highly dependent on the overall molecular scaffold.
Metabolic Stability
Cyclic ethers like THF can influence a compound's metabolic fate. The ether linkage is generally stable, but the adjacent carbon atoms can be sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] For instance, studies on fentanyl analogs, including cyclopentanoyl-fentanyl (CP-F) and tetrahydrofuranoyl-fentanyl (THF-F), showed that both underwent similar primary metabolic reactions, such as N-dealkylation and hydroxylation.[5] The presence of the THF ring in THF-F did not fundamentally alter the main metabolic pathways compared to its cyclopentyl counterpart, though it could influence the rate of metabolism. In some contexts, replacing a metabolically labile alkyl ring with a more stable heterocyclic system like THF can be a strategy to improve metabolic stability.[6]
Impact on Biological Activity: A Case Study
The most profound impact of the THF ring is often observed in its direct interaction with biological targets. The ether oxygen can act as a critical hydrogen bond acceptor, anchoring the ligand into the active site of a protein.
A compelling example is seen in the development of HIV protease inhibitors.[1] Researchers designed a novel inhibitor featuring a fused cyclopentane-tetrahydrofuran (Cp-THF) ring system as a P2 ligand. To evaluate the specific contribution of the THF oxygen, they synthesized a direct analogue where the oxygen was replaced with a methylene (CH₂) group, effectively creating a bicyclopentane system.
The results demonstrated the absolute necessity of the THF oxygen for potent activity. The loss of this single atom resulted in a ~38-fold decrease in enzyme inhibitory potency (Kᵢ) and a more than 125-fold loss in antiviral activity (EC₅₀).[1] X-ray crystallography would likely reveal that this dramatic loss is due to the removal of a crucial hydrogen bond between the ether oxygen and the protein backbone, destabilizing the binding orientation.
Table 2: Experimental Data on the Impact of THF Ring on HIV Protease Inhibitor Activity
| Compound ID | Key Structural Moiety | Enzyme Inhibitory Potency (Kᵢ) | Antiviral Activity (EC₅₀) |
| 10 [1] | Cp-THF | 0.14 nM | 8 nM |
| 11 [1] | Bicyclopentane (-O- replaced by -CH₂-) | 5.3 nM | >1000 nM |
Visualizing Experimental and Logical Workflows
Caption: Logical flow of an SAR study evaluating the THF ring.
Caption: General workflow for evaluating a new chemical entity.
Experimental Protocols
Accurate and reproducible experimental data is the foundation of any comparative analysis. Below are detailed methodologies for key in vitro experiments.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.
-
Objective: To measure the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific temperature.
-
Materials:
-
Test compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Co-solvent (e.g., DMSO), if needed for stock solution
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical equipment (HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
Add an excess amount of the solid test compound to a vial to ensure saturation. A visible amount of solid should remain at the end of the experiment.
-
Add a precise volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) to bring the concentration within the linear range of the analytical method.
-
Quantify the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations.
-
The final concentration, corrected for dilution, represents the aqueous solubility in µg/mL or µM.
-
Lipophilicity (LogP) Determination (Shake-Flask Method)
This method measures the partition coefficient of a compound between octanol and water.
-
Objective: To determine the ratio of a compound's concentration in an organic phase (1-octanol) versus an aqueous phase (water or buffer).
-
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water/buffer)
-
Water or PBS, pH 7.4 (pre-saturated with 1-octanol)
-
Centrifuge tubes
-
Vortex mixer and/or shaker
-
Analytical equipment (HPLC-UV or LC-MS/MS)
-
-
Procedure:
-
Prepare a stock solution of the test compound in either the aqueous or organic phase. The final concentration should not exceed 0.01 M to avoid phase saturation.
-
In a centrifuge tube, add equal volumes of the pre-saturated 1-octanol and pre-saturated aqueous phase (e.g., 2 mL of each).
-
Add the test compound stock solution.
-
Seal the tube and shake vigorously for a set period (e.g., 1 hour) at a constant temperature to allow for partitioning.
-
Let the layers settle for at least 1 hour.
-
Centrifuge the tube at a moderate speed (e.g., 3,000 rpm for 10 minutes) to ensure complete phase separation.
-
Carefully take an aliquot from each layer (aqueous and organic).
-
Quantify the concentration of the compound in each aliquot using HPLC-UV or LC-MS/MS.
-
Calculate the partition coefficient (P) as: P = [Concentration in Octanol] / [Concentration in Aqueous Phase].
-
The LogP is the base-10 logarithm of P.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.
-
Objective: To determine the rate at which a compound is metabolized by liver microsomal enzymes, providing an estimate of its intrinsic clearance.
-
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound and positive control compounds (e.g., verapamil, testosterone)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
96-well plates
-
Thermomixer or incubating shaker (37°C)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound at 2x the final concentration (e.g., 2 µM for a 1 µM final assay concentration) in phosphate buffer.
-
In a 96-well plate, add the HLM suspension (e.g., final protein concentration of 0.5 mg/mL) and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an excess volume (e.g., 3x) of the ice-cold quenching solution. The T=0 sample represents 100% compound remaining.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: t½ = 0.693 / k.
-
Target Binding Affinity (IC₅₀/Kᵢ Determination)
This protocol measures a compound's ability to displace a known radioligand from its receptor target.
-
Objective: To determine the concentration of a test compound that inhibits 50% of specific radioligand binding (IC₅₀) and to calculate the inhibition constant (Kᵢ).
-
Materials:
-
Cell membrane preparation expressing the target receptor
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) at a fixed concentration (typically at or below its Kₑ)
-
Non-labeled "cold" ligand for determining non-specific binding
-
Test compound at various concentrations (serial dilution)
-
Assay buffer
-
96-well filter plates (e.g., GF/C)
-
Cell harvester (vacuum filtration manifold)
-
Scintillation fluid and microplate scintillation counter
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up three types of wells in triplicate:
-
Total Binding: Membrane prep + radioligand + buffer.
-
Non-specific Binding (NSB): Membrane prep + radioligand + a saturating concentration of cold ligand.
-
Competition Binding: Membrane prep + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove residual unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
-
Conclusion
The tetrahydrofuran ring is a versatile and powerful tool in the medicinal chemist's arsenal. Its ability to act as a hydrogen bond acceptor, modify polarity, and provide a stable, conformationally constrained scaffold can profoundly influence a conjugate's properties. As demonstrated by the HIV protease inhibitor case study, the THF moiety can be indispensable for high-affinity binding to a biological target.[1] By systematically evaluating its impact on solubility, lipophilicity, metabolic stability, and target engagement using the robust experimental protocols outlined here, researchers can rationally design and optimize drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Safety Operating Guide
Proper Disposal of 3-Ethynyltetrahydrofuran: A Comprehensive Guide
The proper disposal of 3-Ethynyltetrahydrofuran is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound and associated waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is essential to be aware of the potential hazards. Substituted tetrahydrofurans are typically highly flammable liquids that can form explosive peroxides upon exposure to air and light, especially during storage.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.
Hazard Data for Structurally Similar Compounds
The following table summarizes key physical and hazard data for Tetrahydrofuran (THF), a closely related compound. This information is critical for understanding the potential risks associated with this compound.
| Property | Value (for Tetrahydrofuran) | Source(s) |
| GHS Hazard Statements | H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H336: May cause drowsiness or dizziness. H351: Suspected of causing cancer. EUH019: May form explosive peroxides. | [1] |
| Flammability | Highly Flammable (GHS Category 2) | |
| Potential for Peroxide Formation | Yes, can form explosive peroxides upon exposure to air and light. | |
| Incompatible Materials | Strong oxidizing agents, acids, bases. | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the procedures for the safe disposal of liquid waste, contaminated solid waste, and empty containers.
Step 1: Waste Segregation and Collection
Proper segregation is the most critical step in safe chemical waste disposal.
-
Waste Stream: Collect this compound waste in a dedicated, properly labeled hazardous waste container.
-
Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. The original container is often a suitable choice if it is in good condition.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and volume.
Step 2: Disposal of Liquid this compound Waste
-
Work Area: Conduct all transfers of liquid waste inside a certified chemical fume hood.
-
Transfer: Carefully pour the waste this compound into the designated hazardous waste container.
-
Capacity: Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Sealing: Securely cap the container immediately after adding the waste.
Step 3: Disposal of Contaminated Solid Materials
-
Solid Waste: Any materials contaminated with this compound (e.g., pipette tips, gloves, absorbent pads from spills) must be collected in a separate, clearly labeled solid hazardous waste container.
-
Sharps: Contaminated sharps (needles, scalpels) should be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps" with the chemical name.
Step 4: Managing Empty Containers
-
Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Collection: The rinsate must be collected and disposed of as hazardous liquid waste.[3]
-
Final Disposal: After rinsing and defacing the original label, the container can typically be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.
Step 5: Storage and Professional Disposal
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all institutional procedures for waste pickup requests.
Experimental Protocols
Peroxide Testing for Tetrahydrofuran Derivatives:
Given the high potential for peroxide formation in ethers like this compound, it is crucial to test for peroxides before disposal, especially if the container has been opened and stored for an extended period.
-
Objective: To determine the concentration of peroxides in the this compound waste.
-
Materials:
-
Sample of this compound waste
-
Commercially available peroxide test strips
-
-
Procedure:
-
In a chemical fume hood, carefully open the waste container.
-
Dip the peroxide test strip into the liquid waste for the time specified in the manufacturer's instructions.
-
Remove the strip and compare the color to the chart provided with the test kit to determine the peroxide concentration.
-
If the peroxide concentration is high (consult your institution's EHS for specific limits), do not handle the waste further and contact EHS for immediate assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final waste removal.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Ethynyltetrahydrofuran
This document provides immediate, essential safety protocols, operational guidance, and disposal plans for the handling of 3-Ethynyltetrahydrofuran. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Chemical Safety Summary
This compound is a highly flammable liquid and vapor that can be harmful if swallowed. It is known to cause skin irritation and serious eye damage. A significant hazard associated with this chemical is its potential to form explosive peroxides, particularly upon exposure to air and light, or during storage.[1]
Quantitative Data
| Property | Value | Source |
| Boiling Point | 78 - 80 °C (172 - 176 °F) | |
| Density | 0.86 g/cm³ at 25 °C (77 °F) | |
| Flash Point | Not explicitly available for this compound, but related compounds are highly flammable. | |
| Signal Word | Danger |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted to determine the specific PPE required for any given task involving this compound.[1][2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[1] | Protects against splashes that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves. Recommended materials include Polyvinyl alcohol (PVA), Teflon, or 4H/Silver Shield brand (Norfoil).[1][2] Standard nitrile gloves are not recommended as they are quickly permeated by similar tetrahydrofuran compounds.[1][2] | Prevents skin contact which can cause irritation. |
| Body Protection | Flame-retardant and antistatic lab coat. Long pants and closed-toe shoes are mandatory.[1] | Protects against fire hazards and accidental skin exposure. |
| Respiratory Protection | Required when vapors or aerosols are generated. All work with significant volumes should be conducted in a chemical fume hood.[1] | Minimizes inhalation of harmful vapors. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Eliminate all ignition sources such as open flames, hot surfaces, and sparks.[1] Use non-sparking tools.
Safe Handling Procedures:
-
Before use, inspect the container for any signs of peroxide formation (e.g., crystal formation around the lid).[1] Do not open a container if peroxides are suspected. [1]
-
Ground and bond the container and receiving equipment to prevent static discharge.
-
Avoid contact with skin and eyes.[3]
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed, air-impermeable container in a cool, dry, and dark, well-ventilated area.[1]
-
Keep away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[1]
-
Containers should be dated upon receipt and upon opening to track the potential for peroxide formation.[1]
-
Periodically test for the presence of peroxides.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[3][4]
-
Contaminated materials, such as gloves, absorbent pads, and empty containers, must also be collected as hazardous waste.[5]
-
Do not allow the chemical to enter drains or the environment.[6]
Disposal Procedure:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal facility.[1][4]
-
Do not attempt to dispose of this chemical down the sink or in the regular trash.[1]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[4]
Spill Management:
-
Minor Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand).[2][5] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[5]
-
Major Spills: Evacuate the area immediately and contact your institution's EHS office.[5]
Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


